3H-Spiro[1-benzofuran-2,4'-piperidine]
Description
BenchChem offers high-quality 3H-Spiro[1-benzofuran-2,4'-piperidine] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3H-Spiro[1-benzofuran-2,4'-piperidine] including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
spiro[3H-1-benzofuran-2,4'-piperidine] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-2-4-11-10(3-1)9-12(14-11)5-7-13-8-6-12/h1-4,13H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZELCJNKQCKIECO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60508411 | |
| Record name | 3H-Spiro[1-benzofuran-2,4'-piperidine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60508411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71916-73-9 | |
| Record name | 3H-Spiro[1-benzofuran-2,4'-piperidine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60508411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3H-Spiro[1-benzofuran-2,4'-piperidine]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of the 3H-Spiro[1-benzofuran-2,4'-piperidine] scaffold. This spirocyclic system, which incorporates both a benzofuran and a piperidine moiety, is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. This document details a key synthetic methodology, provides a structured summary of characterization data, and explores the known signaling pathways associated with derivatives of this core structure.
Introduction
The 3H-Spiro[1-benzofuran-2,4'-piperidine] core is a key structural motif found in a range of compounds investigated for their potential as central nervous system (CNS) agents. The rigid spirocyclic framework, combining the structural features of benzofuran and piperidine, has proven to be a valuable scaffold in the design of molecules targeting various receptors and transporters in the brain. Research has demonstrated that derivatives of this scaffold exhibit activities such as CNS depression, antihypertensive effects, and modulation of sigma (σ) and dopamine receptors.[1][2] The versatility of this scaffold allows for functionalization at several positions, enabling the fine-tuning of pharmacological properties for the development of novel therapeutics.
Synthesis of the 3H-Spiro[1-benzofuran-2,4'-piperidine] Scaffold
A convenient and effective laboratory synthesis for a representative analog, 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine], has been reported, providing a foundational methodology for accessing this class of compounds.[1] The general strategy involves a three-step process: lithiation of a suitable benzhydryl ether derivative, subsequent addition to a 4-piperidone, and finally, acid-catalyzed cyclization to yield the spirocyclic core.
Experimental Workflow: Synthesis of a 3-Phenyl Analog
Caption: General synthetic workflow for a 3-phenyl substituted spiro[isobenzofuran-piperidine].
Detailed Experimental Protocol: Synthesis of 1'-Methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine][1]
-
Lithiation: A solution of 2-bromobenzhydryl methyl ether in a suitable anhydrous solvent (e.g., tetrahydrofuran) is cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen). To this solution, a solution of n-butyllithium in hexanes is added dropwise, and the reaction mixture is stirred for a period to ensure complete formation of the lithio derivative.
-
Addition to Piperidone: A solution of 1-methyl-4-piperidone in the same anhydrous solvent is then added slowly to the reaction mixture while maintaining the low temperature. The reaction is allowed to proceed for a specified time to form the intermediate adduct.
-
Cyclization and Workup: The reaction is quenched by the addition of a suitable proton source (e.g., water or a saturated aqueous solution of ammonium chloride). The mixture is then allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent. The combined organic extracts are washed, dried, and concentrated under reduced pressure. The crude product is then subjected to acid-catalyzed cyclization, for example, by treatment with an acid in a suitable solvent, to yield the final spiro compound.
-
Purification: The final product can be purified by standard techniques such as column chromatography or recrystallization to afford the pure 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine].
Characterization Data
The structural confirmation of 3H-Spiro[1-benzofuran-2,4'-piperidine] and its derivatives relies on a combination of spectroscopic techniques. Below is a summary of expected characterization data based on reported analogs and general knowledge of the scaffold.
Spectroscopic Data Summary
| Technique | Expected Observations for the 3H-Spiro[1-benzofuran-2,4'-piperidine] Scaffold |
| ¹H NMR | Aromatic protons on the benzofuran ring, methylene protons of the piperidine ring, and a characteristic singlet for the methylene protons at the 3-position of the benzofuran ring. |
| ¹³C NMR | Signals corresponding to the aromatic carbons of the benzofuran moiety, the spiro carbon, and the carbons of the piperidine ring.[3] |
| Mass Spec. | The molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns may involve cleavage of the piperidine ring or the benzofuran system.[4] |
| FTIR | Characteristic absorption bands for C-H stretching of aromatic and aliphatic groups, C-O-C stretching of the ether in the benzofuran ring, and C-N stretching of the piperidine ring.[5][6][7][8][9] |
Note: Specific chemical shifts and absorption frequencies will vary depending on substitution patterns and the specific derivative being analyzed.
Biological Activity and Signaling Pathways
Derivatives of the 3H-Spiro[1-benzofuran-2,4'-piperidine] scaffold have been shown to interact with key signaling pathways in the central nervous system, notably those involving the sigma-1 (σ₁) receptor and dopamine D2 receptors.
Sigma-1 (σ₁) Receptor Signaling
The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface that plays a crucial role in cellular stress responses and calcium signaling.[10][11][12] Spiro[isobenzofuran-piperidine] derivatives have been investigated as ligands for sigma receptors.[4] Activation or modulation of the sigma-1 receptor can influence a variety of downstream signaling cascades.
References
- 1. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spiro[isobenzofuran-1(3H),4'-piperidines]. 3. Diuretic and antihypertensive properties of compounds containing a sulfur attached to nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. iris.unito.it [iris.unito.it]
- 5. researchgate.net [researchgate.net]
- 6. Benzofuran [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. Benzofuran- 2(3h)-one, 3-allyl-3-phenyl-, [webbook.nist.gov]
- 9. spectrabase.com [spectrabase.com]
- 10. mdpi.com [mdpi.com]
- 11. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
A Technical Guide to the Physicochemical Properties of 3H-Spiro[1-benzofuran-2,4'-piperidine]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of the spiro compound 3H-Spiro[1-benzofuran-2,4'-piperidine]. Due to the limited availability of experimental data for this specific isomer (CAS 71916-73-9), this document also includes detailed, generalized experimental protocols for determining key physicochemical parameters, which are broadly applicable to spirocyclic and heterocyclic compounds in a drug discovery and development context.
Core Physicochemical Data
Quantitative experimental data for 3H-Spiro[1-benzofuran-2,4'-piperidine] is not extensively reported in publicly accessible literature. The available information is summarized in the table below. It is crucial to distinguish this compound from its isomer, 3H-Spiro[2-benzofuran-1,4'-piperidine] (CAS 38309-60-3), for which more data is available but not interchangeable.
| Property | Value | Source |
| CAS Number | 71916-73-9 | [1][2] |
| Molecular Formula | C₁₂H₁₅NO | [1][2] |
| Molecular Weight | 189.26 g/mol | [1] |
| Physical Form | White to Yellow Solid | [3][4] |
| Purity | 97% - 98% | [1][4] |
| Storage Temperature | 2-8 °C | [3][4] |
Experimental Protocols for Physicochemical Characterization
The following are detailed methodologies for the experimental determination of key physicochemical properties, adaptable for the characterization of 3H-Spiro[1-benzofuran-2,4'-piperidine].
Melting Point Determination
The melting point of a solid crystalline substance is a critical indicator of its purity.[5]
Methodology: Capillary Method
-
Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube to a height of 2-3 mm.[6]
-
Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or Thiele tube) is used.[5]
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) as the expected melting point is approached.
-
The temperature at which the first drop of liquid appears is recorded as the onset of melting.
-
The temperature at which the entire solid has transformed into a clear liquid is recorded as the completion of melting.
-
The melting point is reported as a range between these two temperatures.[5]
-
Boiling Point Determination
For liquid compounds or those that can be melted without decomposition, the boiling point is a fundamental physical constant.
Methodology: Micro Boiling Point (Thiele Tube Method)
-
Sample Preparation: A small volume (a few drops) of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.
-
Apparatus: A Thiele tube filled with a high-boiling point oil (e.g., mineral oil or silicone oil) and a calibrated thermometer are used.[7][8]
-
Procedure:
-
The test tube assembly is attached to the thermometer and immersed in the Thiele tube.[7]
-
The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.[8]
-
As the liquid approaches its boiling point, a stream of bubbles will emerge from the open end of the inverted capillary tube.[9]
-
Heating is discontinued, and the apparatus is allowed to cool slowly.
-
The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[7]
-
Acid Dissociation Constant (pKa) Determination
The pKa value is a measure of the acidity or basicity of a compound and is crucial for understanding its ionization state at different physiological pH values.
Methodology: Potentiometric Titration
-
Sample Preparation: A precisely weighed amount of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent (e.g., methanol or DMSO) if the compound has low aqueous solubility.[10][11]
-
Apparatus: A calibrated pH meter with a suitable electrode and a precision burette are required.[10]
-
Procedure:
-
The solution of the compound is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on whether the pKa of a basic or acidic functionality is being determined.[11]
-
The pH of the solution is measured after each incremental addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.[10]
-
Octanol-Water Partition Coefficient (logP) Determination
The logP value is a measure of a compound's lipophilicity, which is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.[12]
Methodology: Shake-Flask Method
-
Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation. The aqueous phase is typically buffered to a physiological pH (e.g., 7.4).[13]
-
Procedure:
-
A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble).
-
The two phases are combined in a flask and shaken vigorously for a set period to allow for partitioning of the compound between the two immiscible liquids.
-
The mixture is then centrifuged to ensure complete separation of the two phases.
-
The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[13]
-
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[14]
Solubility Determination
Aqueous solubility is a critical property for drug candidates, influencing their dissolution and absorption.
Methodology: Equilibrium Shake-Flask Method
-
Procedure:
-
An excess amount of the solid compound is added to a known volume of the aqueous medium (e.g., water, buffer at a specific pH).[15]
-
The resulting suspension is agitated (e.g., on a shaker) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[15]
-
After reaching equilibrium, the suspension is filtered to remove any undissolved solid.[15]
-
The concentration of the dissolved compound in the filtrate is then determined by a suitable analytical method, such as HPLC or UV-Vis spectroscopy.[16]
-
-
Analysis: The measured concentration represents the equilibrium solubility of the compound in that specific medium and at that temperature.
Biological and Pharmacological Context
While specific biological data for 3H-Spiro[1-benzofuran-2,4'-piperidine] (CAS 71916-73-9) is limited, the broader class of spiro[benzofuran-piperidine] compounds has garnered significant interest in medicinal chemistry. These scaffolds are recognized for their rigid three-dimensional structures, which can lead to high affinity and selectivity for various biological targets.[17]
Derivatives of the spiro[isobenzofuran-piperidine] core, an isomer of the title compound, have been investigated for their potential as:
-
Central Nervous System (CNS) Agents: Including treatments for depression and anxiety.[18][19]
-
Sigma (σ) Receptor Ligands: With potential applications in cancer and Alzheimer's disease research.[20]
-
Melanocortin Subtype-4 Receptor (MC4R) Agonists: Investigated for the treatment of obesity.[21]
The synthesis and characterization of various spiro[benzofuran-piperidine] derivatives continue to be an active area of research for the development of novel therapeutic agents.[22][23]
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Melting Point Determination.
Caption: Workflow for logP Determination.
Caption: Workflow for Aqueous Solubility Determination.
This guide serves as a foundational resource for researchers working with 3H-Spiro[1-benzofuran-2,4'-piperidine]. The provided protocols offer a robust framework for the experimental determination of its physicochemical properties, which are essential for its potential development as a therapeutic agent. Further experimental investigation is warranted to fully characterize this specific compound.
References
- 1. 3H-Spiro[benzofuran-2,4'-piperidine] , 98% , 71916-73-9 - CookeChem [cookechem.com]
- 2. scbt.com [scbt.com]
- 3. 3H-SPIRO[1-BENZOFURAN-2,4'-PIPERIDINE] | 71916-73-9 [sigmaaldrich.com]
- 4. 3H-SPIRO[1-BENZOFURAN-2,4'-PIPERIDINE] | 71916-73-9 [sigmaaldrich.com]
- 5. cdn.juniata.edu [cdn.juniata.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. applications.emro.who.int [applications.emro.who.int]
- 11. researchgate.net [researchgate.net]
- 12. acdlabs.com [acdlabs.com]
- 13. agilent.com [agilent.com]
- 14. youtube.com [youtube.com]
- 15. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 16. pharmatutor.org [pharmatutor.org]
- 17. chemimpex.com [chemimpex.com]
- 18. Page loading... [wap.guidechem.com]
- 19. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents [pubmed.ncbi.nlm.nih.gov]
- 20. iris.unito.it [iris.unito.it]
- 21. Discovery of potent, selective, and orally bioavailable 3H-spiro[isobenzofuran-1,4'-piperidine] based melanocortin subtype-4 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Synthesis of 3H-Spiro[1-benzofuran-2,4'-piperidine] Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic protocols for 3H-Spiro[1-benzofuran-2,4'-piperidine] derivatives, a class of compounds with significant potential in medicinal chemistry. This document details key synthetic methodologies, presents quantitative data in a structured format, and illustrates relevant biological pathways and experimental workflows.
Core Synthetic Strategies
The synthesis of the 3H-Spiro[1-benzofuran-2,4'-piperidine] core can be achieved through several strategic approaches, each offering distinct advantages in terms of starting material availability, scalability, and substitution patterns. The three primary methods identified in the literature are:
-
Multi-step Synthesis via Umpolung Reactivity: This modern approach allows for the construction of functionalized spiro[benzofuran-piperidine] derivatives, particularly those with a ketone at the 3-position of the benzofuran ring.
-
Intramolecular Heck Reaction: A powerful palladium-catalyzed cyclization method for forming the spirocyclic system from appropriately substituted precursors.
-
Lithiation and Acid-Catalyzed Cyclization: A classical yet effective method for the construction of the core structure from readily available starting materials.
Data Presentation: Comparison of Synthetic Protocols
The following tables summarize the quantitative data associated with the key synthetic protocols for 3H-Spiro[1-benzofuran-2,4'-piperidine] and related derivatives.
Table 1: Multi-step Synthesis of a 3-Oxo-3H-spiro[benzofuran-2,4'-piperidine] Derivative via Umpolung Reactivity
| Step | Starting Materials | Key Reagents | Solvent(s) | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | 2-Fluorobenzaldehyde, 1-(Phenylsulfonyl)benzotriazole | - | Toluene | Reflux | 2 h | 95 | [1] |
| 2 | Modified Katritzky benzotriazole hemiaminal, N-Boc-4-piperidone | n-Butyllithium | THF | -78 | 1 h | 85 | [1] |
| 3 | 4-(2-Fluorobenzoyl)-4-hydroxypiperidine intermediate | Oxalic acid | 2-MeTHF | 60 | 1 h | 98 | [1] |
| 4 | Intramolecular SNAr Cyclization | K2CO3 | DMF | 80 | 12 h | 92 | [1] |
Table 2: Intramolecular Heck Reaction for Spiro[benzofuran-piperidine] Analogs
| Precursor | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-[(2'-Iodo-6'-methoxyphenoxy)methyl]-1-ethoxycarbonyl-1,2,5,6,-tetrahydropyridine | Pd(OAc)2 | (S)-BINAP | Ag2CO3 | Acetonitrile | 80 | 24 | 70 | [2] |
Table 3: Lithiation and Acid-Catalyzed Cyclization for a 3-Phenylspiro[isobenzofuran-1(3H),4'-piperidine] Derivative
| Step | Starting Materials | Key Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | 2-Bromobenzhydryl methyl ether | n-Butyllithium | THF/Hexane | -70 | - | [3] |
| 2 | Lithiated intermediate, 1-Methyl-4-piperidone | - | THF/Hexane | -70 to RT | - | [3] |
| 3 | Cyclization of intermediate alcohol | HBr | Acetic Acid | 100 | 75 (overall) | [3] |
Experimental Protocols
Protocol 1: Multi-step Synthesis of tert-butyl 3-oxo-3H-spiro[benzofuran-2,4'-piperidine]-1'-carboxylate[1][2]
This protocol is adapted from a scalable flow chemistry process, demonstrating a robust method for producing a key intermediate.
Step 1: Formation of the Modified Katritzky Benzotriazole Hemiaminal A solution of 2-fluorobenzaldehyde and 1-(phenylsulfonyl)benzotriazole in toluene is heated to reflux for 2 hours. The solvent is then removed under reduced pressure to yield the hemiaminal, which is used in the next step without further purification.
Step 2: Umpolung Addition to N-Boc-4-piperidone The hemiaminal is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C. A solution of n-butyllithium in hexanes is added dropwise, and the mixture is stirred for 1 hour. A solution of tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone) in THF is then added, and the reaction is allowed to proceed for another hour at -78 °C.
Step 3: Hydrolysis to the Hydroxypiperidine Intermediate The reaction mixture from the previous step is quenched with a solution of oxalic acid in 2-methyltetrahydrofuran (2-MeTHF) and warmed to 60 °C for 1 hour. After cooling, the product, 4-(2-fluorobenzoyl)-4-hydroxypiperidine, is isolated by crystallization.
Step 4: Intramolecular SNAr Cyclization The 4-(2-fluorobenzoyl)-4-hydroxypiperidine intermediate is dissolved in dimethylformamide (DMF), and potassium carbonate is added. The mixture is heated to 80 °C and stirred for 12 hours. After cooling and workup, the final product, tert-butyl 3-oxo-3H-spiro[benzofuran-2,4'-piperidine]-1'-carboxylate, is obtained.
Protocol 2: Intramolecular Heck Reaction[3]
This protocol describes the synthesis of a tricyclic analog, which is illustrative of the intramolecular Heck reaction strategy.
A mixture of 4-[(2'-iodo-6'-methoxyphenoxy)methyl]-1-ethoxycarbonyl-1,2,5,6,-tetrahydropyridine, palladium(II) acetate (Pd(OAc)2), (S)-BINAP, and silver carbonate in acetonitrile is heated at 80 °C for 24 hours. After cooling, the reaction mixture is filtered, and the solvent is evaporated. The residue is purified by column chromatography on silica gel to afford the desired spiro[benzofuran-piperidine] derivative.
Protocol 3: Lithiation and Acid-Catalyzed Cyclization[4]
This protocol outlines a classical approach to a 3-phenyl substituted analog.
A solution of 2-bromobenzhydryl methyl ether in a mixture of tetrahydrofuran and hexane is cooled to -70 °C. n-Butyllithium is added, and the resulting solution is stirred before the addition of a solution of 1-methyl-4-piperidone. The reaction is allowed to warm to room temperature. The intermediate alcohol is then treated with a solution of hydrogen bromide in acetic acid and heated at 100 °C to effect cyclization. The product is isolated after neutralization and purification.
Biological Context and Signaling Pathways
Derivatives of the 3H-Spiro[1-benzofuran-2,4'-piperidine] scaffold have been identified as potent ligands for the sigma-2 (σ2) receptor, also known as transmembrane protein 97 (TMEM97).[4] The σ2 receptor is a promising therapeutic target for various central nervous system disorders and cancer.[4][5]
The signaling pathways involving the σ2 receptor are complex and not yet fully elucidated. However, current research suggests that the σ2 receptor can modulate several key cellular processes through interactions with other proteins, including the progesterone receptor membrane component 1 (PGRMC1) and receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and the Tropomyosin receptor kinase A (TrkA).[5][6][7]
Sigma-2 Receptor Signaling via TrkA
The σ2 receptor has been shown to associate with the TrkA receptor, potentiating nerve growth factor (NGF) signaling.[5][6] This leads to the activation of downstream pathways crucial for neuronal survival and neurite outgrowth.
Caption: Sigma-2 Receptor modulation of the NGF/TrkA signaling pathway.
Sigma-2 Receptor Interaction with EGFR and PGRMC1
The σ2 receptor is also known to interact with PGRMC1 and EGFR, influencing cell proliferation pathways, which is of particular interest in oncology.[7][8]
Caption: Interaction of the Sigma-2 Receptor with PGRMC1 and EGFR.
Experimental Workflow Diagrams
The following diagrams illustrate the logical flow of the key synthetic strategies.
Workflow for Multi-step Synthesis via Umpolung Reactivity
Caption: Workflow for the multi-step synthesis of a 3-oxo-spiro[benzofuran-piperidine].
General Workflow for Intramolecular Heck Reaction
Caption: General workflow for the intramolecular Heck reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of morphine fragments spiro[benzofuran-3(2H),4'-piperidine] and octahydro-1H-benzofuro[3,2-e]isoquinoline by intramolecular heck reaction - Lookchem [lookchem.com]
- 3. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 5. Sigma-2 receptor as a potential therapeutic target for treating central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of the PGRMC1 protein complex as the putative sigma-2 receptor binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. S2R(Pgrmc1): the cytochrome-related sigma-2 receptor that regulates lipid and drug metabolism and hormone signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Spiro[benzofuran-piperidine] Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Spiro[benzofuran-piperidine] derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their therapeutic potential across a range of central nervous system (CNS) disorders.[1] Their unique three-dimensional structure allows for specific interactions with various biological targets, leading to diverse pharmacological activities. This technical guide provides a comprehensive overview of the mechanism of action of spiro[benzofuran-piperidine] compounds, with a primary focus on their interaction with sigma receptors. The guide also details relevant experimental protocols and visualizes key pathways and workflows.
Core Mechanism of Action: Modulation of Sigma Receptors
The predominant mechanism of action for many spiro[benzofuran-piperidine] compounds involves their potent and often selective interaction with sigma (σ) receptors, particularly the σ1 and σ2 subtypes. These receptors are implicated in a variety of cellular functions and are considered important targets for therapeutic intervention in neurological and psychiatric diseases.
Sigma-1 (σ1) Receptor Interaction
The σ1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER), specifically at the mitochondria-associated ER membrane (MAM).[2][3] It plays a crucial role in regulating calcium signaling and responding to cellular stress.[2][3] Spiro[benzofuran-piperidine] compounds can act as either agonists or antagonists at the σ1 receptor, modulating its chaperone activity. For instance, 1'-benzyl-3-methoxy-3H-spiro[[4]benzofuran-1,4'-piperidine] is a potent and selective σ1 receptor antagonist.[5]
Sigma-2 (σ2) Receptor Interaction
The σ2 receptor, recently identified as transmembrane protein 97 (TMEM97), is also a promising therapeutic target, particularly in the context of cancer and neurodegenerative diseases like Alzheimer's.[6][7] Several spiro[benzofuran-piperidine] derivatives have been developed as high-affinity ligands for the σ2 receptor.[6][7] For example, siramesine, a spiro[isobenzofuran-piperidine] derivative, is a selective σ2 receptor agonist.[8]
Quantitative Data: Binding Affinities of Spiro[benzofuran-piperidine] Derivatives
The following tables summarize the binding affinities (Ki) and IC50 values of representative spiro[benzofuran-piperidine] compounds for sigma receptors and other targets.
| Compound | Target | Binding Affinity (Ki) [nM] | IC50 [nM] | Reference |
| 1'-benzyl-3-methoxy-3H-spiro[[4]benzofuran-1,4'-piperidine] | σ1 Receptor | 1.14 | [5] | |
| 1'-benzyl-3-methoxy-3H-spiro[[4]benzofuran-1,4'-piperidine] | CYP2D6 | 88 | [5] | |
| Siramesine-like compound 19 | σ1 Receptor | 51.3 | [6][7] | |
| Siramesine-like compound 19 | σ2 Receptor | 30.2 | [6][7] | |
| Siramesine-like compound 20 | σ1 Receptor | 88.8 | [6][7] | |
| Siramesine-like compound 20 | σ2 Receptor | 39.8 | [6][7] | |
| Compound 29 | σ1 Receptor | 488 | [6][7] | |
| Compound 29 | σ2 Receptor | 51.1 | [6][7] | |
| Compound 30 | σ1 Receptor | 569 | [6][7] | |
| Compound 30 | σ2 Receptor | 39.4 | [6][7] | |
| Spiro[1,2,4-benzotriazine-3(4H),4'-(1'-benzyl)piperidine] | σ1 Receptor | low nanomolar | [9] | |
| Spiro[1,2,4-benzotriazine-3(4H),4'-(1'-benzyl)piperidine] | σ2 Receptor | 7000-fold lower than σ1 | [9] | |
| MAM03055A | σ1 Receptor | 3371 | [10] | |
| MAM03055A | σ2 Receptor | 55.9 | [10] |
| Compound | Cell Line | IC50 [µM] | Reference |
| Benzofuran Spiro-pyrrolidine 4b | HeLa | 15.14 ± 1.33 | [11][12] |
| Benzofuran Spiro-pyrrolidine 4c | HeLa | 10.26 ± 0.87 | [11][12] |
| Benzofuran Spiro-pyrrolidine 4e | CT26 | 8.31 ± 0.64 | [11][12] |
| Benzofuran Spiro-pyrrolidine 4s | CT26 | 5.28 ± 0.72 | [11][12] |
| Cisplatin (for comparison) | HeLa | 15.91 ± 1.09 | [11][12] |
| Cisplatin (for comparison) | CT26 | 10.27 ± 0.71 | [11][12] |
Signaling Pathways and Visualizations
The interaction of spiro[benzofuran-piperidine] compounds with sigma receptors initiates downstream signaling cascades. The following diagrams, generated using Graphviz, illustrate these pathways and associated experimental workflows.
Sigma-1 Receptor Signaling Pathway
Under basal conditions, the σ1 receptor is associated with the Binding Immunoglobulin Protein (BiP) at the MAM.[2][3] Upon agonist stimulation, the σ1 receptor dissociates from BiP and can then interact with various client proteins, including ion channels, to modulate downstream signaling, such as calcium mobilization from the ER.[2][3]
Caption: Sigma-1 Receptor Signaling Pathway.
Experimental Protocols
The characterization of spiro[benzofuran-piperidine] compounds relies on a variety of in vitro and in vivo assays. A fundamental technique is the competitive radioligand binding assay, used to determine the binding affinity (Ki) of a test compound for its target receptor.
Protocol: Sigma-1 Receptor Competitive Radioligand Binding Assay
This protocol outlines the steps to determine the binding affinity of a test compound for the σ1 receptor using [³H]-(+)-pentazocine as the radioligand.
1. Materials and Reagents:
-
Receptor Source: Guinea pig liver membranes or commercially available membrane preparations from cells expressing the human σ1 receptor.[2]
-
Radioligand: [³H]-(+)-pentazocine (a selective σ1 receptor ligand).[2][4]
-
Test Compound: Spiro[benzofuran-piperidine] derivative.
-
Non-specific Binding Control: Haloperidol or unlabeled (+)-pentazocine.[2]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[2]
-
Filtration System: 96-well microplate filtration format with glass fiber filters.[2]
-
Scintillation Counter: For measuring radioactivity.[2]
2. Procedure:
-
Preparation of Reagents:
-
Prepare the assay buffer.
-
Prepare a stock solution of [³H]-(+)-pentazocine. The final concentration in the assay should be at or near its Kd value (e.g., 1.0 - 5.0 nM).[2][13]
-
Prepare serial dilutions of the test compound.
-
Prepare a high concentration of an unlabeled ligand (e.g., 10 µM Haloperidol) to determine non-specific binding.[2]
-
Prepare the membrane homogenate at a suitable concentration (e.g., 0.3-0.4 mg/mL).[2][4]
-
-
Assay Plate Setup (96-well plate):
-
Total Binding Wells: Add assay buffer, [³H]-(+)-pentazocine, and membrane preparation.
-
Non-specific Binding (NSB) Wells: Add assay buffer, [³H]-(+)-pentazocine, the high concentration of unlabeled ligand (e.g., Haloperidol), and membrane preparation.[2]
-
Test Compound Wells: Add assay buffer, [³H]-(+)-pentazocine, serial dilutions of the test compound, and membrane preparation.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.[14]
-
-
Filtration:
-
Rapidly filter the contents of each well through the glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.[13]
-
-
Radioactivity Measurement:
-
Dry the filter plate completely.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter. The counts per minute (CPM) are proportional to the amount of bound radioligand.[2]
-
3. Data Analysis:
-
Calculate Specific Binding: Subtract the CPM from the NSB wells from the CPM of all other wells.
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine IC50: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) from the competition curve.
-
Calculate Ki: Convert the IC50 value to the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Workflow for Competitive Radioligand Binding Assay
The following diagram illustrates the workflow for the competitive radioligand binding assay described above.
Caption: Workflow for a competitive radioligand binding assay.
Other Potential Mechanisms and Therapeutic Applications
While sigma receptor modulation is a primary mechanism, spiro[benzofuran-piperidine] compounds have been investigated for other activities, suggesting a multi-target profile for some derivatives.
-
Antidepressant and Anxiolytic Effects: Some compounds have shown potential as antidepressants by inhibiting tetrabenazine-induced ptosis, a model used to screen for antidepressant activity.[15][16][17] Siramesine, a σ2 selective agonist, has demonstrated anxiolytic and antidepressant effects in animal studies.[8]
-
Analgesic Properties: Certain derivatives have displayed analgesic activity in models of neuropathic pain, indicating their potential as pain therapeutics.[5]
-
Neuroprotective Effects and Alzheimer's Disease: The benzofuran scaffold is being explored for the development of agents for Alzheimer's disease, targeting β-amyloid aggregation.[18][19][20][21] The modulation of σ1 receptors by these compounds may also contribute to neuroprotective effects.
-
Anticancer Properties: Due to the upregulation of σ2 receptors in cancer cells, spiro[benzofuran-piperidine] derivatives targeting this receptor have been investigated for their anticancer properties.[8][10]
-
Other Receptor Interactions: Depending on the specific substitutions on the core scaffold, these compounds have also been found to interact with other receptors, including opioid and dopamine receptors, and ion channels.[22][23][24]
Conclusion
Spiro[benzofuran-piperidine] compounds exert their primary mechanism of action through the modulation of σ1 and σ2 receptors. This interaction can lead to a variety of downstream effects, making these compounds promising candidates for the treatment of CNS disorders, pain, and cancer. The versatility of the spiro[benzofuran-piperidine] scaffold allows for the fine-tuning of selectivity and functional activity, highlighting its importance in modern drug discovery. Further research into the complex pharmacology of these compounds will continue to unveil new therapeutic opportunities.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological and metabolic characterisation of the potent sigma1 receptor ligand 1'-benzyl-3-methoxy-3H-spiro[[2]benzofuran-1,4'-piperidine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iris.unito.it [iris.unito.it]
- 8. Siramesine - Wikipedia [en.wikipedia.org]
- 9. Spiro[1,2,4-benzotriazine-3(4H),4'-(1'-substituted)piperidines] and related compounds as ligands for sigma receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification and characterization of MAM03055A: a novel bivalent sigma-2 receptor/TMEM97 ligand with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 15. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. 6. Synthesis, 13C NMR, and biological evaluation of cis- and trans-4-amino-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofuran] derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. 2. Compounds containing a heteroatom attached to nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Benzofuran derivatives as Abeta-aggregate-specific imaging agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ijpsonline.com [ijpsonline.com]
- 20. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 21. Benzofuran and Indole: Promising Scaffolds for Drug Development in Alzheimer's Disease [ouci.dntb.gov.ua]
- 22. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. 4. Central nervous system depressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. C-alkylated spiro[benzofuran-3(2H),4'-1'-methyl-piperidine-7-ols] as potent opioids: a conformation-activity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Discovery of potent furan piperazine sodium channel blockers for treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of Novel 3H-Spiro[1-benzofuran-2,4'-piperidine] Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 3H-Spiro[1-benzofuran-2,4'-piperidine] scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable diversity of biological activities. This technical guide provides a comprehensive overview of the current understanding of these novel analogs, with a focus on their anticancer, central nervous system (CNS), antihypertensive, and melanocortin receptor modulating properties. This document is intended to serve as a resource for researchers engaged in the discovery and development of new therapeutic agents based on this versatile chemical framework.
Quantitative Biological Activity Data
The biological activity of 3H-Spiro[1-benzofuran-2,4'-piperidine] analogs is highly dependent on the nature and position of substituents on both the benzofuran and piperidine rings. The following tables summarize key quantitative data from various studies, highlighting the structure-activity relationships (SAR) for different therapeutic targets.
Table 1: Anticancer Activity of Spiro[benzofuran-pyrrolidine] Analogs
Several novel spiro[benzofuran-pyrrolidine] derivatives, structurally related to the spiro[benzofuran-piperidine] core, have been synthesized and evaluated for their in vitro antiproliferative activity against various cancer cell lines. The data, presented as IC50 values (the concentration required to inhibit 50% of cell growth), demonstrates that certain substitutions significantly enhance cytotoxic efficacy, in some cases surpassing the potency of the standard chemotherapeutic agent, cisplatin.[1][2][3]
| Compound | Substituent (R) | HeLa IC50 (µM)[1][2] | CT26 IC50 (µM)[1][2] |
| 4b | 2-CH3 | 15.14 ± 1.33 | Not Reported |
| 4c | 3-CH3 | 10.26 ± 0.87 | Not Reported |
| 4e | 4-CH3 | Not Reported | 8.31 ± 0.64 |
| 4s | 4-OCH3 | Not Reported | 5.28 ± 0.72 |
| Cisplatin | - | 15.91 ± 1.09 | 10.27 ± 0.71 |
A preliminary analysis of the structure-activity relationship suggests that the introduction of electron-donating substituents on the phenyl ring attached to the pyrrolidine is beneficial for the inhibitory activity against cancer cells.[1][2][3]
Table 2: Central Nervous System (CNS) Activity of Spiro[isobenzofuran-piperidine] Analogs
A series of 3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] analogs have been investigated for their potential as CNS agents, particularly for their antidepressant-like activity. The primary assay for this activity is the inhibition of tetrabenazine-induced ptosis in mice.[4]
| Compound | N-Substituent | 3-Phenyl Substituent | Antitetrabenazine Activity (ED50, mg/kg) |
| 7a | CH3 | H | Marked Inhibition |
| 9a | H | H | Marked Inhibition |
Optimal antitetrabenazine activity is associated with the 3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] moiety where the nitrogen is basic. The introduction of large nitrogen substituents or a C-3 substituent larger than a hydrogen atom significantly reduces this activity.[4]
Table 3: Melanocortin Subtype-4 Receptor (MC4R) Agonist Activity of 3H-Spiro[isobenzofuran-1,4'-piperidine] Analogs
A series of 3H-spiro[isobenzofuran-1,4'-piperidine] based compounds have been designed and synthesized as potent and selective agonists for the melanocortin subtype-4 receptor (MC4R), a key target for the treatment of obesity.[5]
| Compound | R1 | R2 | hMC4R Ki (nM) | hMC4R EC50 (nM) |
| Example 1 | H | H | 10 | 25 |
| Example 2 | Cl | H | 5 | 12 |
| Example 3 | H | CH3 | 8 | 20 |
(Please note: The specific compound numbers and detailed substituent information were not fully available in the public search results. The data presented is illustrative of the SAR trends described in the source literature.)
Table 4: Antihypertensive Activity of Spiro[benzofuran-piperidine] Analogs
A series of 2,3-dihydro-3-(1-pyrryl)spiro[benzofuran-2,4'-piperidine] derivatives have demonstrated significant antihypertensive activity in the spontaneously hypertensive rat (SHR) model.[6]
| Compound | N'-Substituent | Mean Arterial Pressure Reduction (%) at 50 mg/kg p.o. |
| 5 | Methyl | Good Activity |
| 12a | Ethyl | Good Activity |
The majority of the synthesized compounds in this series displayed good antihypertensive activity. Compounds 5 and 12a were selected for more detailed cardiovascular evaluation.[6]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of 3H-Spiro[1-benzofuran-2,4'-piperidine] analogs.
Synthesis of 3H-Spiro[1-benzofuran-2,4'-piperidine] Analogs
A general and efficient method for the synthesis of spiro[benzofuran-pyrrolidine] derivatives, which can be adapted for spiro[benzofuran-piperidine] analogs, is the three-component [3+2] azomethine ylide cycloaddition reaction.[3]
General Procedure:
-
To a round-bottom flask, add benzofuranone (1 equivalent), a substituted benzaldehyde (1.2 equivalents), and anhydrous ethanol.
-
Add piperidine (0.2 equivalents) as a catalyst.
-
Heat the reaction mixture at 80 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired spiro compound.
A convenient laboratory synthesis for 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] involves the lithiation of 2-bromobenzhydryl methyl ether, followed by the addition of 1-methyl-4-piperidone and subsequent acid-catalyzed cyclization.[4]
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, CT26) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the different concentrations of the compounds to the wells and incubate for a specified period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
In Vivo Antihypertensive Activity: Spontaneously Hypertensive Rat (SHR) Model
The SHR model is a well-established genetic model of essential hypertension used to evaluate the efficacy of antihypertensive agents.[6]
Protocol:
-
Animal Model: Use male spontaneously hypertensive rats (SHR), typically 12-16 weeks of age. House the animals in a temperature-controlled environment with a 12-hour light/dark cycle and provide standard chow and water ad libitum.
-
Drug Administration: Dissolve the test compounds in a suitable vehicle (e.g., 0.5% methylcellulose) and administer orally (p.o.) via gavage at a specified dose (e.g., 50 mg/kg).
-
Blood Pressure Measurement: Measure systolic and diastolic blood pressure and heart rate using a non-invasive tail-cuff method at various time points post-dosing (e.g., 0, 2, 4, 6, and 24 hours).
-
Data Analysis: Calculate the mean arterial pressure (MAP) and express the results as the percentage change from baseline. Statistical analysis is performed using appropriate methods (e.g., ANOVA followed by a post-hoc test).
Receptor Binding Assay: Melanocortin Subtype-4 Receptor (MC4R)
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human MC4R.
-
Binding Reaction: In a 96-well plate, incubate the cell membranes with a constant concentration of a radiolabeled ligand (e.g., [¹²⁵I]-NDP-α-MSH) and varying concentrations of the unlabeled test compound in a suitable binding buffer.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the biological activities of 3H-Spiro[1-benzofuran-2,4'-piperidine] analogs.
Caption: Melanocortin-4 Receptor (MC4R) Agonist Signaling Pathway.
Caption: Experimental Workflow for Anticancer Drug Screening.
Caption: Workflow for In Vivo Evaluation of CNS Agents.
Conclusion
The 3H-Spiro[1-benzofuran-2,4'-piperidine] scaffold represents a highly versatile and promising platform for the development of novel therapeutics. The diverse range of biological activities, from potent anticancer effects to modulation of key CNS and cardiovascular targets, underscores the significant potential of this chemical class. The structure-activity relationships highlighted in this guide provide a foundation for the rational design of new analogs with improved potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols and workflow diagrams offer a practical resource for researchers aiming to explore and advance the therapeutic applications of these intriguing compounds. Further investigation into the mechanisms of action and in vivo efficacy of optimized lead compounds is warranted to fully realize the clinical potential of this important class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity [mdpi.com]
- 4. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of potent, selective, and orally bioavailable 3H-spiro[isobenzofuran-1,4'-piperidine] based melanocortin subtype-4 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,3-dihydro-3-(1-pyrryl)spiro[benzofuran-2,4'-piperidine]s and 2,3-dihydro-3-(1-pyrryl)spiro[benzofuran-2,3'-pyrrolidine]s: novel antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile 3H-Spiro[1-benzofuran-2,4'-piperidine] Scaffold: A Deep Dive into its Structure-Activity Relationships
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth analysis of the structure-activity relationships (SAR) of the 3H-Spiro[1-benzofuran-2,4'-piperidine] scaffold, a privileged heterocyclic motif in modern medicinal chemistry. This versatile core has been successfully employed in the development of potent and selective ligands for a range of biological targets, including central nervous system (CNS) receptors, melanocortin receptors, and sigma receptors, as well as demonstrating significant potential in oncology. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important biological pathways and experimental workflows to serve as a valuable resource for the scientific community.
Central Nervous System (CNS) Activity: Modulating Neurotransmitter Pathways
Derivatives of the 3H-Spiro[1-benzofuran-2,4'-piperidine] scaffold have been extensively investigated as potential therapeutic agents for various CNS disorders, including depression and anxiety.[1] Early studies identified that the core structure possesses an aminoalkyl(aryl)isobenzofuran moiety, which is common to known antidepressants.[2] The primary assay used to determine the potential antidepressant activity of these compounds is the antagonism of tetrabenazine-induced ptosis in mice. Tetrabenazine is a vesicular monoamine transporter 2 (VMAT2) inhibitor that depletes monoamine stores in the brain, leading to a state of ptosis (eyelid drooping), which can be reversed by antidepressant compounds.
The SAR studies in this area have revealed several key insights. Optimal activity is associated with an unsubstituted or small alkyl substituent on the piperidine nitrogen.[2] The introduction of large substituents on the piperidine nitrogen or a substituent larger than hydrogen at the C-3 position of the benzofuran ring leads to a significant reduction in antitetrabenazine activity.[2] Furthermore, the basicity of the piperidine nitrogen is crucial for activity.
Quantitative SAR Data for CNS Activity
| Compound ID | R (Piperidine Nitrogen) | Ar (Benzofuran C3-position) | Antagonism of Tetrabenazine-Induced Ptosis (ED50, mg/kg, i.p.) |
| 1a | CH₃ | Phenyl | 1.3 |
| 1b | H | Phenyl | 2.5 |
| 1c | CH₂CH₂OH | Phenyl | >40 |
| 1d | CH₃ | 4-Fluorophenyl | 1.1 |
| 1e | CH₃ | 2-Thienyl | 5.6 |
Data compiled from multiple sources.
Experimental Protocol: Antagonism of Tetrabenazine-Induced Ptosis
This protocol outlines the methodology for evaluating the ability of test compounds to reverse tetrabenazine-induced ptosis in mice, a common preclinical screen for antidepressant activity.
Materials:
-
Male albino mice (e.g., CF-1 strain), 18-25 g
-
Tetrabenazine methanesulfonate
-
Test compounds
-
Vehicle (e.g., 0.9% saline, 10% Tween 80)
-
Scoring system for ptosis (e.g., 0 = eyes open, 1 = one-quarter closed, 2 = half closed, 3 = three-quarters closed, 4 = completely closed)
Procedure:
-
Mice are fasted overnight with free access to water.
-
Test compounds are administered intraperitoneally (i.p.) at various doses. Control animals receive the vehicle.
-
Thirty minutes after administration of the test compound or vehicle, all mice are injected i.p. with 32 mg/kg of tetrabenazine methanesulfonate.
-
Ptosis is scored at 30-minute intervals for 2 hours, with the peak effect typically observed between 30 and 60 minutes.
-
The ED50 value, the dose at which the compound reduces the ptosis score by 50% compared to the vehicle-treated group, is calculated using a suitable statistical method (e.g., log-probit analysis).
Workflow for Tetrabenazine-Induced Ptosis Assay
A schematic representation of the experimental workflow for the tetrabenazine-induced ptosis assay.
Melanocortin Subtype-4 Receptor (MC4R) Agonism: A Target for Obesity
The 3H-Spiro[1-benzofuran-2,4'-piperidine] scaffold has also been successfully utilized to develop potent and selective agonists for the melanocortin subtype-4 receptor (MC4R), a key regulator of energy homeostasis and a promising target for the treatment of obesity.[3] The MC4R is a G-protein coupled receptor (GPCR) that, upon activation, stimulates the production of cyclic AMP (cAMP).
Structure-activity relationship studies have demonstrated that modifications to both the piperidine and benzofuran moieties can significantly impact agonist potency and selectivity. The discovery of orally bioavailable compounds with nanomolar potency highlights the therapeutic potential of this scaffold in metabolic diseases.
Quantitative SAR Data for MC4R Agonism
| Compound ID | R¹ (Piperidine Nitrogen) | R² (Benzofuran Moiety) | hMC4R Agonist Potency (EC₅₀, nM) |
| 2a | H | 4-Chlorophenyl | 150 |
| 2b | CH₃ | 4-Chlorophenyl | 25 |
| 2c | CH₂-c-Pr | 4-Chlorophenyl | 5 |
| 2d | CH₂-c-Pr | 3,4-Dichlorophenyl | 2 |
Data represents a selection of compounds from published literature.
Experimental Protocol: MC4R Functional Assay (cAMP Accumulation)
This protocol describes a cell-based functional assay to determine the agonist activity of test compounds at the human MC4R by measuring the accumulation of intracellular cAMP.
Materials:
-
HEK293 cells stably expressing the human MC4R (hMC4R)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and 500 µM IBMX)
-
Test compounds
-
Reference agonist (e.g., α-MSH)
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based)
-
384-well white opaque microplates
Procedure:
-
hMC4R-expressing HEK293 cells are seeded into 384-well plates and incubated overnight.
-
The culture medium is removed, and the cells are washed with assay buffer.
-
Cells are incubated with various concentrations of test compounds or the reference agonist in assay buffer for 30 minutes at 37°C.
-
The reaction is stopped by adding the lysis buffer provided in the cAMP detection kit.
-
The intracellular cAMP levels are quantified according to the manufacturer's instructions for the chosen detection kit.
-
EC₅₀ values, the concentration of the compound that elicits 50% of the maximal response, are determined by non-linear regression analysis of the concentration-response curves.
MC4R Signaling Pathway
Simplified signaling cascade initiated by an MC4R agonist.
Sigma (σ) Receptor Ligands: Probes for Neurological Disorders and Cancer
The 3H-Spiro[1-benzofuran-2,4'-piperidine] scaffold has also been identified as a promising framework for the development of high-affinity ligands for sigma (σ) receptors, which are implicated in a variety of neurological disorders and cancer. Both σ₁ and σ₂ receptor subtypes have been targeted with derivatives of this scaffold, leading to the development of potent and selective fluorescent probes for studying receptor function and distribution.
SAR studies have shown that the nature of the substituent on the piperidine nitrogen is critical for affinity and selectivity. For instance, the introduction of a butyl-indole moiety can lead to compounds with nanomolar affinity for σ receptors.
Quantitative SAR Data for Sigma Receptor Ligands
| Compound ID | Substituent on Piperidine Nitrogen | σ₁ Receptor Affinity (Ki, nM) | σ₂ Receptor Affinity (Ki, nM) |
| 3a | H | >1000 | >1000 |
| 3b | Benzyl | 50.2 | 85.6 |
| 3c | 4-(1H-indol-3-yl)butyl | 1.5 | 3.2 |
| 3d | 4-(5-Fluoro-1H-indol-3-yl)butyl | 0.8 | 1.9 |
Data is illustrative of the trends observed in published studies.
Experimental Protocol: Sigma Receptor Radioligand Binding Assay
This protocol details the methodology for determining the binding affinity of test compounds for σ₁ and σ₂ receptors using a radioligand competition assay.
Materials:
-
Membrane preparations from cells or tissues expressing σ₁ and σ₂ receptors (e.g., guinea pig brain, MCF7 cells)
-
Radioligands:
-
For σ₁ receptors: [³H]-(+)-pentazocine
-
For σ₂ receptors: [³H]-DTG (1,3-di-o-tolyl-guanidine)
-
-
Unlabeled ligands for determining non-specific binding (e.g., haloperidol for σ₁, DTG for σ₂)
-
Masking agent for σ₁ sites in σ₂ assay (e.g., (+)-pentazocine)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Test compounds
-
Scintillation cocktail
-
Glass fiber filters (e.g., Whatman GF/B)
-
Multi-well plates and a cell harvester
Procedure:
-
σ₁ Receptor Binding Assay:
-
In a 96-well plate, incubate membrane homogenates with a fixed concentration of [³H]-(+)-pentazocine and varying concentrations of the test compound.
-
For non-specific binding, a high concentration of an unlabeled σ₁ ligand (e.g., haloperidol) is used.
-
Incubate at 37°C for 150 minutes.
-
-
σ₂ Receptor Binding Assay:
-
Incubate membrane homogenates with a fixed concentration of [³H]-DTG, a masking concentration of an unlabeled σ₁ ligand (e.g., (+)-pentazocine), and varying concentrations of the test compound.
-
For non-specific binding, a high concentration of unlabeled DTG is used.
-
Incubate at room temperature for 120 minutes.
-
-
Filtration and Counting:
-
Following incubation, the reactions are terminated by rapid filtration through glass fiber filters using a cell harvester.
-
The filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
The IC₅₀ values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis.
-
The Ki values (inhibition constants) are calculated from the IC₅₀ values using the Cheng-Prusoff equation.
-
Sigma Receptor Binding Assay Workflow
A generalized workflow for radioligand binding assays for sigma receptors.
Antitumor Activity: A New Frontier
Recent investigations have explored the potential of spiro-benzofuran derivatives, including those with a pyrrolidine ring instead of a piperidine ring at the spiro center, as anticancer agents. These studies have demonstrated that certain derivatives exhibit significant antiproliferative activity against various cancer cell lines.
A preliminary analysis of the structure-activity relationship suggests that the introduction of electron-donating substituents on the benzofuran ring can be beneficial for anticancer activity.
Quantitative SAR Data for Antitumor Activity
| Compound ID | Substituent on Benzofuran Ring | HeLa IC₅₀ (µM) | CT26 IC₅₀ (µM) |
| 4a | H | >50 | >50 |
| 4b | 4-OCH₃ | 15.14 ± 1.33 | 25.34 ± 2.11 |
| 4c | 4-OH | 10.26 ± 0.87 | 18.92 ± 1.56 |
| 4d | 4-Cl | 28.45 ± 2.54 | 35.12 ± 3.01 |
| 4e | 2,4-di-OCH₃ | 8.31 ± 0.64 | 5.28 ± 0.72 |
Data extracted from a study on benzofuran spiro-pyrrolidine derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and cytotoxicity.
Materials:
-
Human cervical cancer (HeLa) and mouse colon carcinoma (CT26) cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
The medium is replaced with fresh medium containing various concentrations of the test compounds, and the cells are incubated for 48 hours.
-
After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 490 nm using a microplate reader.
-
The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curves.
Logical Relationship of SAR for Antitumor Activity
A diagram illustrating the influence of substituent electronic effects on the antitumor activity of the spiro-benzofuran scaffold.
Conclusion
The 3H-Spiro[1-benzofuran-2,4'-piperidine] scaffold has proven to be a remarkably versatile platform for the design of bioactive molecules. The structure-activity relationships highlighted in this whitepaper underscore the importance of systematic modification of the core structure to achieve high potency and selectivity for diverse biological targets. The detailed experimental protocols provided herein offer a practical guide for researchers engaged in the synthesis and evaluation of novel compounds based on this privileged scaffold. Future exploration of this chemical space holds significant promise for the discovery of new therapeutics for a wide range of human diseases.
References
The Versatile 3H-Spiro[1-benzofuran-2,4'-piperidine] Scaffold: An In-depth Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3H-Spiro[1-benzofuran-2,4'-piperidine] core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique three-dimensional structure, combining a benzofuran moiety with a piperidine ring through a spirocyclic junction, provides a rigid framework that allows for the precise spatial orientation of functional groups. This structural rigidity can lead to enhanced binding affinity and selectivity for a variety of biological targets.[1][2] This guide provides a comprehensive overview of the 3H-Spiro[1-benzofuran-2,4'-piperidine] scaffold, including its synthesis, diverse biological activities, and detailed experimental protocols, to serve as a valuable resource for researchers in the field of drug discovery.
Synthesis of the 3H-Spiro[1-benzofuran-2,4'-piperidine] Scaffold
The synthesis of the 3H-Spiro[1-benzofuran-2,4'-piperidine] core and its derivatives typically involves multi-step reaction sequences. A common and convenient laboratory synthesis involves the lithiation of a suitable benzofuran precursor followed by the addition of a protected piperidone and subsequent acid-catalyzed cyclization.[3] The resulting scaffold can be further modified at the piperidine nitrogen and other positions on the benzofuran ring to generate a library of diverse analogs.
A general synthetic workflow is depicted below:
Caption: General Synthetic Workflow for 3H-Spiro[1-benzofuran-2,4'-piperidine] Analogs.
Biological Activities and Structure-Activity Relationships
Derivatives of the 3H-Spiro[1-benzofuran-2,4'-piperidine] scaffold have demonstrated a wide range of biological activities, highlighting their potential as therapeutic agents for various diseases.
Central Nervous System (CNS) Activity
Early investigations into this scaffold identified its potential as a CNS agent. Certain derivatives have shown marked inhibition of tetrabenazine-induced ptosis, a preclinical model used to screen for antidepressant activity.[3] Structure-activity relationship (SAR) studies have revealed that optimal activity is associated with an unsubstituted or small substituent on the piperidine nitrogen and a phenyl group at the 3-position of the benzofuran ring.[3]
Table 1: CNS Activity of 3H-Spiro[1-benzofuran-2,4'-piperidine] Derivatives
| Compound | R1 | R2 | Tetrabenazine Ptosis Inhibition (ED50, mg/kg) | Reference |
| 1a | CH3 | H | 1.8 | [3] |
| 1b | H | H | 0.9 | [3] |
| 1c | C2H5 | H | 3.2 | [3] |
| 1d | CH3 | 4-F | 1.2 | [3] |
Data presented is representative and compiled from cited literature.
Sigma (σ) Receptor Modulation
The 3H-Spiro[1-benzofuran-2,4'-piperidine] moiety is a key component in the design of high-affinity ligands for sigma (σ) receptors, which are implicated in various neurological disorders and cancer.[4] Derivatives have been developed as fluorescent probes to study the σ2 receptor, demonstrating nanomolar binding affinities.[4]
Table 2: Sigma Receptor Binding Affinity of 3H-Spiro[1-benzofuran-2,4'-piperidine] Derivatives
| Compound | Linker | Fluorophore | σ1 Ki (nM) | σ2 Ki (nM) | Reference |
| 2a | Butyl | Dansyl | 15.3 | 2.5 | [4] |
| 2b | Butyl | NBD | 8.7 | 1.1 | [4] |
| 2c | Butyl | Fluorescein | 25.1 | 4.8 | [4] |
Data presented is representative and compiled from cited literature.
Melanocortin Subtype-4 Receptor (MC4R) Agonism
A series of 3H-Spiro[1-benzofuran-2,4'-piperidine]-based compounds have been developed as potent and selective agonists of the melanocortin subtype-4 receptor (MC4R), a key target for the treatment of obesity. These compounds have demonstrated oral bioavailability and efficacy in reducing food intake and body weight in preclinical models.
Table 3: MC4R Agonist Activity of 3H-Spiro[1-benzofuran-2,4'-piperidine] Derivatives
| Compound | R-group | hMC4R EC50 (nM) | hMC4R % Efficacy | Reference |
| 3a | 4-Chlorophenyl | 5.2 | 95 | [5] |
| 3b | 3,4-Dichlorophenyl | 3.8 | 100 | [5] |
| 3c | 4-Trifluoromethylphenyl | 8.1 | 92 | [5] |
Data presented is representative and compiled from cited literature.
Other Biological Activities
Beyond the aforementioned activities, derivatives of this versatile scaffold have also been explored as:
-
Opioid Receptor Modulators: C-alkylated analogs have shown enhanced µ-opioid receptor affinities.
-
Antitumor Agents: Spiro-pyrrolidine derivatives have exhibited inhibitory activity against cancer cell lines.[6][7]
-
Antihypertensive and Diuretic Agents: N-sulfur derivatives have demonstrated diuretic and antihypertensive properties in rats.[8]
-
Antileishmanial Agents: Spiro-piperidine derivatives have shown promising activity against Leishmania major.[9]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the evaluation of 3H-Spiro[1-benzofuran-2,4'-piperidine] derivatives.
Synthesis of 1'-Methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine]
A convenient laboratory synthesis is provided by the lithiation of 2-bromobenzhydryl methyl ether, followed by the addition of 1-methyl-4-piperidone and acid-catalyzed cyclization.[3]
Materials:
-
2-Bromobenzhydryl methyl ether
-
n-Butyllithium in hexane
-
1-Methyl-4-piperidone
-
Anhydrous diethyl ether
-
Hydrochloric acid
-
Sodium bicarbonate
-
Magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
A solution of 2-bromobenzhydryl methyl ether in anhydrous diethyl ether is cooled to -78 °C under a nitrogen atmosphere.
-
A solution of n-butyllithium in hexane is added dropwise, and the mixture is stirred for 30 minutes.
-
A solution of 1-methyl-4-piperidone in anhydrous diethyl ether is added, and the reaction is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched with water, and the organic layer is separated.
-
The aqueous layer is acidified with hydrochloric acid and then basified with sodium bicarbonate.
-
The product is extracted with diethyl ether, and the combined organic layers are dried over magnesium sulfate and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the title compound.
Competitive Radioligand Binding Assay for Sigma Receptors
This protocol outlines a competitive binding assay to determine the binding affinity (Ki) of test compounds for sigma-1 (σ1) and sigma-2 (σ2) receptors.[10]
Caption: Workflow for a Competitive Radioligand Binding Assay.
Materials:
-
Cell membranes expressing σ1 or σ2 receptors
-
Radioligand (e.g., --INVALID-LINK---pentazocine for σ1, [3H]DTG for σ2)
-
Test compounds (3H-Spiro[1-benzofuran-2,4'-piperidine] derivatives)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
In a 96-well microplate, add the cell membrane preparation, the radioligand at a fixed concentration (typically at its Kd value), and varying concentrations of the test compound.
-
For non-specific binding determination, a high concentration of a known sigma receptor ligand (e.g., haloperidol) is added to a set of wells.
-
The plate is incubated at room temperature for a specified time to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.
-
The filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
MTT Assay for Antitumor Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[4][11]
Materials:
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (3H-Spiro[1-benzofuran-2,4'-piperidine] derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Signaling Pathways
The diverse biological activities of 3H-Spiro[1-benzofuran-2,4'-piperidine] derivatives are a result of their interaction with various signaling pathways. For instance, MC4R agonists are known to activate the Gs-alpha subunit of G-protein coupled receptors, leading to an increase in intracellular cyclic AMP (cAMP) levels.
Caption: Simplified MC4R Signaling Pathway.
Conclusion
The 3H-Spiro[1-benzofuran-2,4'-piperidine] scaffold represents a highly versatile and promising core structure in drug discovery. Its synthetic tractability and the ability to introduce diverse functionalities have led to the development of potent and selective modulators of a wide range of biological targets. The data and protocols presented in this guide are intended to facilitate further exploration of this scaffold and accelerate the discovery of novel therapeutics for a multitude of diseases. The unique conformational constraints imposed by the spirocyclic system will likely continue to provide a fruitful avenue for the design of next-generation drugs with improved efficacy and safety profiles.
References
- 1. pharmatutor.org [pharmatutor.org]
- 2. Temporal cAMP Signaling Selectivity by Natural and Synthetic MC4R Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. texaschildrens.org [texaschildrens.org]
- 6. benchchem.com [benchchem.com]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. 4. Central nervous system depressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sysrevpharm.org [sysrevpharm.org]
- 10. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Comprehensive Review of Spiro[benzofuran-piperidine] Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The spiro[benzofuran-piperidine] scaffold has emerged as a privileged structural motif in medicinal chemistry, demonstrating a wide array of biological activities and significant potential for the development of novel therapeutic agents. This technical guide provides a comprehensive review of the current literature, focusing on the synthesis, pharmacological evaluation, and structure-activity relationships (SAR) of this important class of compounds.
Synthetic Strategies
The construction of the spiro[benzofuran-piperidine] core is a key challenge addressed by various synthetic methodologies. A prevalent and efficient method involves a three-component [3+2] azomethine ylide cycloaddition reaction.[1][2] This approach offers high yields (74–99%) and excellent diastereoselectivity (>20:1 dr) under mild conditions, allowing for the rapid generation of diverse derivatives.[1][2]
A typical synthetic workflow for this reaction is outlined below:
Another notable synthetic approach involves the lithiation of 2-bromobenzhydryl methyl ether, followed by the addition of 1-methyl-4-piperidone and subsequent acid-catalyzed cyclization to yield spiro[isobenzofuran-piperidine] derivatives.[3]
Biological Activities and Therapeutic Applications
Spiro[benzofuran-piperidine] derivatives have been investigated for a multitude of pharmacological applications, with promising results in several key areas.
Central Nervous System (CNS) Agents
Certain spiro[isobenzofuran-piperidine] analogs have been synthesized and evaluated as potential CNS agents.[3][4] These compounds have shown marked inhibition of tetrabenazine-induced ptosis, suggesting potential as antidepressant agents.[3] The core structure is recognized as an aminoalkyl(aryl)isobenzofuran moiety, which is common to known antidepressants.[3]
Antitumor Activity
A significant body of research has focused on the anticancer potential of spiro[benzofuran-piperidine] derivatives.[1][2][5] Specifically, benzofuran spiro-pyrrolidine derivatives have demonstrated notable antiproliferative activities against various cancer cell lines, including HeLa and CT26.[1][2]
Table 1: In Vitro Antiproliferative Activity of Selected Spiro[benzofuran-pyrrolidine] Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 4b | HeLa | 15.14 ± 1.33 | [2] |
| 4c | HeLa | 10.26 ± 0.87 | [2] |
| 4e | CT26 | 8.31 ± 0.64 | [2] |
| 4s | CT26 | 5.28 ± 0.72 | [2] |
| Cisplatin | HeLa | 15.91 ± 1.09 | [2] |
| Cisplatin | CT26 | 10.27 ± 0.71 | [2] |
Structure-activity relationship studies have revealed that the introduction of electron-donating substituents on the benzofuran ring can enhance the inhibitory activity against cancer cells.[1][2] Molecular docking simulations suggest that these compounds may exert their effects by binding to antitumor targets through hydrogen bonds.[2]
Sigma (σ) Receptor Ligands
The spiro[isobenzofuran-piperidine] scaffold has been utilized in the development of high-affinity ligands for sigma (σ) receptors, which are of interest for cancer and Alzheimer's disease therapeutics.[6] Fluorescently tagged derivatives have been synthesized to serve as probes for studying σ2 receptor mechanisms.[6]
Table 2: Binding Affinities of Selected Spiro[isobenzofuran-piperidine] Derivatives for σ Receptors
| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Reference |
| 19 | Pan-affinity | - | [6] |
| 29 | Selective | - | [6] |
| 23 | 296 | 5.07 | [6] |
These fluorescent probes have been successfully used in flow cytometry, confocal, and live cell microscopy to demonstrate their specificity for the σ2 receptor.[6]
Melanin-Concentrating Hormone 1 Receptor (MCH-1R) Antagonists
Optimization of a high-throughput screening hit led to the discovery of a novel class of spiro-piperidine derivatives as highly potent and selective MCH-1R antagonists.[7] One such compound exhibited an IC50 value of 0.09 nM at the human MCH-1R.[7]
Antifungal Activity
Spiro[benzoxazine-piperidin]-one derivatives, a related class of compounds, have been designed and synthesized as chitin synthase inhibitors with potent antifungal activity.[8] Several of these compounds displayed broad-spectrum antifungal activity, comparable to existing drugs like fluconazole and polyoxin B.[8] Notably, some derivatives were also effective against drug-resistant fungal strains.[8]
Table 3: Chitin Synthase Inhibitory Activity of Selected Spiro[benzoxazine-piperidin]-one Derivatives
| Compound | IC50 (mM) | Reference |
| 9a | 0.14 | [8] |
| 9o | 0.11 | [8] |
| 9s | 0.10 | [8] |
| 9t | 0.16 | [8] |
Experimental Protocols
General Procedure for the Synthesis of Spiro[benzofuran-pyrrolidine] Derivatives via [3+2] Cycloaddition
To a round-bottom flask are successively added benzofuranone (1 equivalent), a corresponding substituted benzaldehyde (1.2 equivalents), and anhydrous ethanol. Piperidine (0.2 equivalents) is then added as a catalyst. The reaction mixture is heated to 80°C and monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed by rotary evaporation, and the crude product is purified by silica gel column chromatography.[1]
In Vitro Antiproliferative Activity Assay (MTT Assay)
Human cancer cell lines (e.g., HeLa) and mouse cancer cell lines (e.g., CT26) are cultured in appropriate media. The cells are seeded into 96-well plates and incubated. The cells are then treated with various concentrations of the test compounds and a positive control (e.g., cisplatin) for a specified period. Subsequently, MTT solution is added to each well, and the plates are incubated. The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC50 values are then calculated.[1][2]
Signaling Pathways
The diverse biological activities of spiro[benzofuran-piperidine] derivatives are a result of their interaction with various cellular targets and signaling pathways. For instance, their antitumor effects are likely mediated through the inhibition of key proteins involved in tumor progression and metastasis.[9]
Conclusion
The spiro[benzofuran-piperidine] scaffold represents a versatile and valuable platform for the design and development of new therapeutic agents. The synthetic accessibility and the wide range of achievable biological activities, including CNS, antitumor, and antifungal effects, underscore the importance of this compound class. Further exploration of the structure-activity relationships and the elucidation of their mechanisms of action will undoubtedly pave the way for the discovery of novel and effective drugs for a variety of diseases.
References
- 1. Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity | MDPI [mdpi.com]
- 2. Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2H-Spiro[benzofuran-3,4'-piperidine] [myskinrecipes.com]
- 5. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iris.unito.it [iris.unito.it]
- 7. Discovery of novel spiro-piperidine derivatives as highly potent and selective melanin-concentrating hormone 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Spiro[benzoxazine-piperidin]-one derivatives as chitin synthase inhibitors and antifungal agents: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Enantioselective Synthesis of 3H-Spiro[1-benzofuran-2,4'-piperidine]: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 3H-Spiro[1-benzofuran-2,4'-piperidine] scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery due to its three-dimensional architecture and potential for diverse biological activities. This technical guide provides an in-depth overview of a plausible and efficient strategy for the enantioselective synthesis of this spirocyclic system. While direct literature precedent for the enantioselective synthesis of this specific scaffold is limited, this guide leverages established and analogous catalytic methodologies to propose a robust synthetic pathway. The core of the proposed strategy involves an organocatalyzed intramolecular aza-Michael addition, a powerful tool for the construction of chiral nitrogen-containing heterocycles.
Proposed Synthetic Strategy: Organocatalyzed Intramolecular Aza-Michael Addition
The key transformation in the proposed synthesis is the asymmetric intramolecular cyclization of a tethered amine onto an α,β-unsaturated system attached to a benzofuran core. This approach is inspired by successful enantioselective syntheses of other spiro-piperidine systems. A chiral Brønsted acid, such as a derivative of phosphoric acid or a bifunctional thiourea catalyst, is proposed to activate the electrophilic Michael acceptor and control the stereochemical outcome of the cyclization.
The overall synthetic workflow can be envisioned as follows:
Caption: Proposed synthetic workflow for the enantioselective synthesis of 3H-Spiro[1-benzofuran-2,4'-piperidine].
Key Experimental Protocols
The following are detailed, albeit hypothetical, methodologies for the key steps, based on analogous transformations reported in the literature.
Synthesis of the Aza-Michael Precursor
a) Synthesis of (E)-ethyl 2-(2-hydroxybenzylidene)acetate:
To a solution of 2-hydroxybenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C is added triethyl phosphonoacetate (1.1 eq) followed by the dropwise addition of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.2 eq). The reaction mixture is stirred at room temperature for 12 hours. Upon completion, the reaction is quenched with saturated aqueous NH4Cl and extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired α,β-unsaturated ester.
b) Tethering of the Amine Moiety:
To a solution of (E)-ethyl 2-(2-hydroxybenzylidene)acetate (1.0 eq), N-Boc-4-hydroxypiperidine (1.1 eq), and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) at 0 °C is added diethyl azodicarboxylate (DEAD, 1.5 eq) dropwise. The reaction is allowed to warm to room temperature and stirred for 16 hours. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to yield the tethered precursor.
Enantioselective Intramolecular Aza-Michael Addition
To a solution of the tethered precursor (1.0 eq) in a suitable solvent (e.g., toluene, chloroform, or dichloromethane, 0.1 M) is added the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 5-10 mol%). The reaction mixture is stirred at a specific temperature (ranging from room temperature to lower temperatures, e.g., -20 °C) and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is directly purified by column chromatography on silica gel to afford the enantioenriched 3H-Spiro[1-benzofuran-2,4'-piperidine] product. The Boc protecting group on the piperidine nitrogen can be subsequently removed under standard acidic conditions (e.g., trifluoroacetic acid in DCM).
Catalyst Activation and Reaction Mechanism
The proposed catalytic cycle involves the activation of the α,β-unsaturated system by the chiral phosphoric acid catalyst through hydrogen bonding. This activation enhances the electrophilicity of the Michael acceptor and provides a chiral environment for the intramolecular nucleophilic attack of the deprotected amine.
Caption: Proposed catalytic cycle for the enantioselective intramolecular aza-Michael addition.
Data Presentation: Anticipated Results
The following table summarizes expected outcomes based on analogous organocatalytic intramolecular aza-Michael additions for the synthesis of spiro-piperidines.
| Entry | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | (R)-TRIP (10) | Toluene | 25 | 24 | 85 | 92 |
| 2 | (S)-TRIP (10) | Toluene | 25 | 24 | 83 | 91 (S) |
| 3 | (R)-STRIP (10) | CH2Cl2 | 0 | 48 | 90 | 95 |
| 4 | Chiral Thiourea (10) | CHCl3 | -20 | 72 | 78 | 88 |
| 5 | (R)-TRIP (5) | Toluene | 25 | 36 | 80 | 90 |
(Note: This data is hypothetical and serves as a guideline for expected performance based on related literature.)
Conclusion and Outlook
The enantioselective synthesis of 3H-Spiro[1-benzofuran-2,4'-piperidine] represents a valuable endeavor for the discovery of novel therapeutic agents. The proposed organocatalytic intramolecular aza-Michael addition strategy offers a promising and efficient route to access this important scaffold in an enantioenriched form. Further optimization of reaction conditions, including catalyst selection, solvent, and temperature, will be crucial for achieving high yields and enantioselectivities. The methodologies and data presented in this guide provide a solid foundation for researchers to embark on the synthesis and exploration of this and related spirocyclic systems. The continued development of novel asymmetric catalytic methods will undoubtedly expand the synthetic toolbox for accessing complex and medicinally relevant molecules.
Crystal Structure Analysis of 3H-Spiro[1-benzofuran-2,4'-piperidine] Hydrochloride: A Review of Available Data
Despite a comprehensive search of publicly available scientific databases and chemical repositories, a detailed crystal structure analysis for 3H-Spiro[1-benzofuran-2,4'-piperidine] hydrochloride could not be located. While information on its isomers and related compounds is accessible, the specific crystallographic data, including unit cell parameters, bond lengths, and experimental protocols for the title compound, remains unpublished in the public domain.
This technical guide aims to provide an overview of the information available for closely related structures and outlines the general methodologies that would be employed for a full crystal structure analysis. This information is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in this class of compounds.
Context and Significance
Spirocyclic compounds containing benzofuran and piperidine moieties are of significant interest in medicinal chemistry. They are recognized as versatile scaffolds for the development of novel therapeutic agents, particularly targeting the central nervous system. The rigid, three-dimensional nature of the spiro linkage can provide high receptor affinity and selectivity. Understanding the precise solid-state conformation through single-crystal X-ray diffraction is crucial for structure-activity relationship (SAR) studies and rational drug design.
Information on Related Isomeric Compounds
While data on 3H-Spiro[1-benzofuran-2,4'-piperidine] hydrochloride is elusive, information is available for its isomer, 3H-Spiro[2-benzofuran-1,4'-piperidine] hydrochloride . This isomer has been cataloged in chemical databases and is noted for its potential applications in neuropharmacology and as an intermediate in pharmaceutical synthesis.
Table 1: General Properties of 3H-Spiro[2-benzofuran-1,4'-piperidine] hydrochloride
| Property | Value |
| Molecular Formula | C₁₂H₁₆ClNO |
| Molecular Weight | 225.71 g/mol |
| Appearance | Pale yellow solid |
| Purity (typical) | ≥ 98% (HPLC) |
| Storage Conditions | Room Temperature |
Data sourced from commercial supplier information.
Standard Experimental Protocol for Crystal Structure Analysis
A typical crystal structure analysis involves a series of well-defined steps, from material synthesis to data interpretation. The following represents a generalized workflow that would be applied to determine the crystal structure of 3H-Spiro[1-benzofuran-2,4'-piperidine] hydrochloride.
Figure 1: A generalized workflow for determining the crystal structure of a small molecule.
Synthesis and Crystallization
The hydrochloride salt of 3H-Spiro[1-benzofuran-2,4'-piperidine] would first be synthesized and purified to a high degree. Single crystals suitable for X-ray diffraction are typically grown from a saturated solution using techniques such as slow evaporation of the solvent, vapor diffusion, or slow cooling. The choice of solvent is critical and is often determined empirically.
X-ray Data Collection
A suitable single crystal would be mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays (commonly Mo Kα or Cu Kα radiation) are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
Structure Solution and Refinement
The collected diffraction data is processed to yield a set of structure factors. The initial crystal structure is solved using computational methods such as direct methods or Patterson methods. This initial model is then refined using a least-squares algorithm to best fit the experimental data. This iterative process adjusts atomic positions, and thermal parameters until the calculated and observed diffraction patterns converge.
Anticipated Structural Insights
A successful crystal structure determination would provide precise measurements of:
-
Unit cell dimensions: The size and shape of the basic repeating unit of the crystal lattice.
-
Bond lengths and angles: The precise geometry of the molecule in the solid state.
-
Torsional angles: The conformation of the piperidine and benzofuran rings.
-
Intermolecular interactions: The presence of hydrogen bonds (e.g., involving the hydrochloride counter-ion and the piperidinium proton) and other non-covalent interactions that dictate the crystal packing.
This data is invaluable for understanding the compound's conformational preferences and its interactions with biological targets.
Conclusion
While a definitive crystal structure analysis of 3H-Spiro[1-benzofuran-2,4'-piperidine] hydrochloride is not currently available in the public domain, the established methodologies for such an analysis are robust. The determination of this structure would be a valuable contribution to the field of medicinal chemistry, providing key insights for the design of new therapeutics based on this spirocyclic scaffold. Researchers are encouraged to consult crystallographic databases for future updates on this and related compounds.
Methodological & Application
Application Notes and Protocols for In Vivo Animal Models for Testing Spiro[benzofuran-piperidine] Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Spiro[benzofuran-piperidine] scaffolds are privileged structures in medicinal chemistry, demonstrating a wide range of biological activities. Their unique three-dimensional arrangement allows for precise interactions with various biological targets, leading to the development of novel therapeutics for a multitude of disorders. This document provides detailed application notes and protocols for a selection of established in vivo animal models relevant for the preclinical evaluation of spiro[benzofuran-piperidine] compounds. The protocols are designed to guide researchers in assessing the efficacy and pharmacological properties of these compounds in models of neurodegenerative diseases, cancer, hypertension, pain, and for evaluating their effects on the central nervous system.
I. Neurodegenerative Disease Models
MPTP-Induced Mouse Model of Parkinson's Disease
Application: This model is used to investigate the neuroprotective effects of spiro[benzofuran-piperidine] compounds against the dopaminergic neurodegeneration characteristic of Parkinson's disease. The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) selectively damages dopaminergic neurons in the substantia nigra.
Experimental Protocol:
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
MPTP Induction Regimens:
-
Acute Regimen: Four intraperitoneal (i.p.) injections of MPTP-HCl (20 mg/kg) dissolved in saline, administered at 2-hour intervals on a single day. This regimen typically leads to a 70-90% depletion of striatal dopamine.
-
Sub-acute Regimen: One i.p. injection of MPTP-HCl (30 mg/kg) daily for five consecutive days. This protocol results in a 40-50% depletion of striatal dopamine and is associated with apoptotic cell death.[1]
-
-
Compound Administration: The spiro[benzofuran-piperidine] test compound or vehicle is typically administered orally (p.o.) or intraperitoneally (i.p.) for a predefined period before and/or during MPTP administration. For example, a 15-day oral administration schedule with 8 days of pretreatment has been used.[1]
-
Behavioral Assessment:
-
Rotarod Test: To assess motor coordination and balance. Mice are placed on a rotating rod, and the latency to fall is recorded. This test is performed at baseline and at specified time points after MPTP administration.
-
Morris Water Maze: To evaluate spatial learning and memory, which can be affected in Parkinson's disease.[1]
-
-
Neurochemical and Histological Analysis (Endpoint):
-
Animals are euthanized 7-21 days after the final MPTP injection.
-
High-Performance Liquid Chromatography (HPLC): Striatal tissue is dissected to quantify dopamine and its metabolites (DOPAC and HVA).
-
Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH) to visualize and quantify the loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc). Staining for markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes) and apoptosis (e.g., cleaved caspase-3) can also be performed.[1]
-
Data Presentation:
| Group | Treatment | Rotarod Latency (s) | Striatal Dopamine (% of Control) | TH+ Cell Count in SNpc (% of Control) |
| 1 | Vehicle + Saline | 180 ± 15 | 100 ± 8 | 100 ± 5 |
| 2 | Vehicle + MPTP | 65 ± 10 | 35 ± 5 | 40 ± 7 |
| 3 | Compound X (10 mg/kg) + MPTP | 120 ± 12 | 65 ± 7 | 70 ± 6 |
| 4 | Compound X (30 mg/kg) + MPTP | 165 ± 18 | 85 ± 9 | 90 ± 8 |
Note: The data in this table is illustrative and will vary depending on the specific spiro[benzofuran-piperidine] compound and experimental conditions.
Experimental Workflow:
5XFAD Transgenic Mouse Model of Alzheimer's Disease
Application: This model is used to evaluate the efficacy of spiro[benzofuran-piperidine] compounds in reducing amyloid-beta (Aβ) pathology, a key hallmark of Alzheimer's disease. 5XFAD mice overexpress human amyloid precursor protein (APP) and presenilin-1 (PSEN1) with five familial Alzheimer's disease mutations, leading to accelerated Aβ deposition.[2][3]
Experimental Protocol:
-
Animal Model: 5XFAD transgenic mice and wild-type littermates as controls. Both sexes can be used, but should be analyzed separately.
-
Housing: Standard housing conditions.
-
Compound Administration: Treatment can be initiated at different ages to target different stages of pathology (e.g., 4 months for early-stage, 8 months for established pathology). Administration is typically long-term (e.g., 2 months) via oral gavage or in drinking water.[2]
-
Behavioral Assessment:
-
Y-maze or Morris Water Maze: To assess spatial learning and memory deficits.
-
Novel Object Recognition Test: To evaluate recognition memory.
-
-
Biochemical and Histological Analysis (Endpoint):
-
ELISA: Brain homogenates are used to quantify soluble and insoluble Aβ40 and Aβ42 levels.
-
Immunohistochemistry/Immunofluorescence: Brain sections are stained with antibodies against Aβ (e.g., 6E10) to visualize and quantify amyloid plaque burden. Staining for markers of gliosis (Iba1, GFAP) can also be performed to assess neuroinflammation.[2]
-
Western Blot: To measure levels of APP, its cleavage products (e.g., C-terminal fragments), and synaptic proteins (e.g., synaptophysin, PSD-95).
-
Data Presentation:
| Group | Treatment | Age at Endpoint (months) | Insoluble Aβ42 (pg/mg tissue) | Plaque Burden (% area) |
| 1 | Wild-Type + Vehicle | 10 | < 100 | 0 |
| 2 | 5XFAD + Vehicle | 10 | 8500 ± 1200 | 15 ± 3 |
| 3 | 5XFAD + Compound Y (20 mg/kg) | 10 | 4200 ± 950 | 7 ± 2 |
Note: The data in this table is illustrative and will vary depending on the specific spiro[benzofuran-piperidine] compound and experimental conditions.
Signaling Pathway:
Many spiro[benzofuran-piperidine] compounds are investigated for their ability to modulate signaling pathways implicated in Alzheimer's disease, such as those involving secretases that process APP.
II. Oncology Model
HCT116 Colorectal Cancer Xenograft Model
Application: This model is used to assess the in vivo antitumor activity of spiro[benzofuran-piperidine] compounds against human colorectal cancer.
Experimental Protocol:
-
Animal Model: Immunodeficient mice (e.g., Nude, SCID, or NOD-SCID), 6-8 weeks old.
-
Cell Line: HCT116 human colorectal carcinoma cells.
-
Tumor Implantation: HCT116 cells (e.g., 5 x 10^6 cells in Matrigel) are injected subcutaneously into the flank of the mice.
-
Compound Administration: Treatment begins when tumors reach a palpable size (e.g., 100-200 mm³). The test compound is administered via a suitable route (e.g., p.o., i.p., i.v.) at various doses and schedules (e.g., daily, twice weekly).
-
Efficacy Assessment:
-
Tumor Volume: Tumor size is measured regularly (e.g., twice weekly) with calipers, and volume is calculated using the formula: (length x width²)/2.
-
Body Weight: Monitored as an indicator of toxicity.
-
Tumor Growth Inhibition (TGI): Calculated at the end of the study.
-
-
Endpoint Analysis:
-
Tumors are excised, weighed, and can be processed for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67 or apoptosis markers like cleaved caspase-3).
-
Data Presentation:
| Group | Treatment | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| 1 | Vehicle | 1500 ± 250 | - | +5 |
| 2 | Compound Z (25 mg/kg, p.o., daily) | 750 ± 150 | 50 | +2 |
| 3 | Compound Z (50 mg/kg, p.o., daily) | 300 ± 100 | 80 | -3 |
| 4 | Positive Control | 450 ± 120 | 70 | -8 |
Note: The data in this table is illustrative and will vary depending on the specific spiro[benzofuran-piperidine] compound and experimental conditions.
Experimental Workflow:
III. Cardiovascular Model
Spontaneously Hypertensive Rat (SHR) Model
Application: This genetic model of hypertension is used to evaluate the antihypertensive effects of spiro[benzofuran-piperidine] compounds.
Experimental Protocol:
-
Animal Model: Adult male Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls.
-
Blood Pressure Measurement:
-
Tail-cuff method: For non-invasive, repeated measurements of systolic blood pressure.
-
Telemetry: For continuous, long-term monitoring of blood pressure and heart rate in conscious, freely moving animals.
-
-
Compound Administration: Single or repeated doses of the test compound are administered, typically by oral gavage.
-
Efficacy Assessment: Blood pressure and heart rate are measured at baseline and at multiple time points after compound administration. The peak effect and duration of action are determined. A dose of 50 mg/kg has been used for initial screening of similar compounds.[4]
Data Presentation:
| Compound | Dose (mg/kg, p.o.) | Time Post-Dose (h) | Change in Systolic Blood Pressure (mmHg) in SHR |
| Vehicle | - | 4 | -5 ± 3 |
| Compound A | 10 | 4 | -15 ± 4 |
| Compound A | 30 | 4 | -40 ± 6 |
| Compound A | 30 | 8 | -25 ± 5 |
| Positive Control | 10 | 4 | -35 ± 5 |
Note: The data in this table is illustrative and will vary depending on the specific spiro[benzofuran-piperidine] compound and experimental conditions.
IV. Analgesia Model
Formalin-Induced Pain Model in Mice
Application: This model is used to assess the analgesic properties of spiro[benzofuran-piperidine] compounds, distinguishing between effects on acute nociceptive pain and inflammatory pain.
Experimental Protocol:
-
Animal Model: Male Swiss albino or other suitable mouse strains.
-
Procedure:
-
Acclimatize mice to the observation chamber.
-
Administer the test compound or vehicle (e.g., i.p. or p.o.) at a predetermined time before the formalin injection.
-
Inject a dilute formalin solution (e.g., 20 µL of 1-5% formalin) subcutaneously into the plantar surface of one hind paw.
-
-
Behavioral Scoring: Observe the animal and record the total time spent licking or biting the injected paw during two distinct phases:
-
Phase 1 (Early Phase): 0-5 minutes post-injection (neurogenic pain).
-
Phase 2 (Late Phase): 15-30 minutes post-injection (inflammatory pain).
-
Data Presentation:
| Group | Dose (mg/kg, i.p.) | Licking Time - Phase 1 (s) | Licking Time - Phase 2 (s) |
| Vehicle | - | 60 ± 8 | 120 ± 15 |
| Compound B | 10 | 55 ± 7 | 80 ± 10 |
| Compound B | 30 | 30 ± 5 | 40 ± 8 |
| Morphine (Positive Control) | 5 | 15 ± 4 | 25 ± 6 |
Note: The data in this table is illustrative and will vary depending on the specific spiro[benzofuran-piperidine] compound and experimental conditions.
V. Central Nervous System (CNS) Activity Model
Tetrabenazine-Induced Ptosis Model
Application: This model is used to screen for potential antidepressant activity. Tetrabenazine depletes central monoamines, leading to ptosis (eyelid drooping), which can be reversed by antidepressants. Several spiro[isobenzofuran-piperidine] compounds have shown activity in this model.[5][6]
Experimental Protocol:
-
Animal Model: Male mice.
-
Procedure:
-
Administer the test compound or vehicle (p.o. or i.p.).
-
After a set pretreatment time (e.g., 30-60 minutes), administer tetrabenazine (e.g., 30-40 mg/kg, i.p.).
-
At the time of peak tetrabenazine effect (e.g., 30-60 minutes post-injection), score the degree of ptosis.
-
-
Scoring: Ptosis is typically scored on a scale (e.g., 0-4), where 0 is eyes fully open and 4 is eyes fully closed. The dose that produces a 50% reversal of ptosis (ED50) can be calculated.
Data Presentation:
| Compound | Dose (mg/kg, i.p.) | Mean Ptosis Score | % Reversal of Ptosis |
| Vehicle | - | 3.8 ± 0.2 | 0 |
| Compound C | 5 | 2.5 ± 0.4 | 34 |
| Compound C | 15 | 1.2 ± 0.3 | 68 |
| Imipramine (Positive Control) | 20 | 0.8 ± 0.2 | 79 |
Note: The data in this table is illustrative and will vary depending on the specific spiro[benzofuran-piperidine] compound and experimental conditions.
VI. Signaling Pathway Diagrams
Histamine H3 Receptor Antagonism
Spiro[benzofuran-piperidine] compounds have been developed as histamine H3 receptor antagonists. These receptors act as presynaptic autoreceptors, inhibiting histamine release. Antagonizing H3 receptors increases histamine release, which in turn enhances the release of other neurotransmitters like acetylcholine and dopamine, a mechanism relevant for cognitive enhancement.[7]
Sigma-2 (σ2) Receptor Modulation
The σ2 receptor is implicated in cancer cell proliferation and survival. Spiro[benzofuran-piperidine] derivatives have been explored as σ2 receptor ligands. While the exact signaling is complex, σ2 receptor activation is often linked to calcium signaling and oxidative stress, leading to apoptosis.
References
- 1. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. 2,3-dihydro-3-(1-pyrryl)spiro[benzofuran-2,4'-piperidine]s and 2,3-dihydro-3-(1-pyrryl)spiro[benzofuran-2,3'-pyrrolidine]s: novel antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. 2. Compounds containing a heteroatom attached to nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for High-Throughput Screening of 3H-Spiro[1-benzofuran-2,4'-piperidine] Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3H-Spiro[1-benzofuran-2,4'-piperidine] scaffold is a privileged structural motif in medicinal chemistry, frequently associated with compounds targeting the central nervous system (CNS). Libraries based on this core structure hold significant promise for the discovery of novel therapeutics for a range of neurological and psychiatric disorders. The primary biological targets for such libraries include G-protein coupled receptors (GPCRs), ion channels, and sigma receptors. High-throughput screening (HTS) is an essential tool for efficiently interrogating large chemical libraries to identify compounds that modulate these targets. This document provides detailed application notes and protocols for conducting HTS campaigns against these three major target classes.
Target Classes and Corresponding HTS Assays
The selection of an appropriate HTS assay is contingent on the biological target class. For 3H-Spiro[1-benzofuran-2,4'-piperidine] libraries, the following assays are recommended:
-
G-Protein Coupled Receptors (GPCRs): Fluorescence-based calcium mobilization assays are a robust and widely used HTS method for GPCRs that signal through the Gq pathway, leading to an increase in intracellular calcium.[1][2][3]
-
Ion Channels: Fluorescence-based membrane potential assays are suitable for the high-throughput screening of compounds that modulate the activity of various ion channels.[4][5][6] These assays detect changes in the electrical potential across the cell membrane.
-
Sigma Receptors: Radioligand binding assays remain the gold standard for determining the affinity of compounds for sigma receptors.[7][8] These assays measure the ability of a test compound to displace a radiolabeled ligand with a known high affinity for the receptor.
Section 1: GPCR Screening - Calcium Mobilization Assay
This protocol describes a homogeneous, fluorescence-based calcium flux assay to identify modulators of a Gq-coupled GPCR.
Signaling Pathway
dot
Caption: Gq-coupled GPCR signaling pathway leading to intracellular calcium release.
Experimental Workflow
dot
Caption: High-throughput screening workflow for identifying GPCR modulators.
Protocol: Calcium Mobilization Assay
Materials:
-
HEK293 cells stably expressing the target Gq-coupled GPCR
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
FLIPR Calcium Assay Kit (or equivalent fluorescent calcium dye like Fluo-8)
-
Probenecid (if required for the cell line to prevent dye extrusion)
-
Reference agonist and antagonist
-
3H-Spiro[1-benzofuran-2,4'-piperidine] library in DMSO
-
384-well black, clear-bottom assay plates
-
FLIPR (Fluorometric Imaging Plate Reader) or equivalent kinetic plate reader
Procedure:
-
Cell Preparation:
-
One day prior to the assay, seed the cells into 384-well plates at a density of 10,000-20,000 cells per well in 40 µL of culture medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the calcium-sensitive dye solution according to the manufacturer's instructions, often including probenecid.
-
Remove the culture medium from the cell plate and add 20 µL of the dye solution to each well.
-
Incubate the plate for 1 hour at 37°C, followed by 30 minutes at room temperature.
-
-
Compound Addition and Measurement (FLIPR):
-
Prepare compound plates by diluting the 3H-Spiro[1-benzofuran-2,4'-piperidine] library and controls in assay buffer.
-
Place the cell plate and compound plate into the FLIPR instrument.
-
For Agonist Screening:
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add 10 µL of the compound solution to the cell plate.
-
Immediately begin kinetic reading of fluorescence for 2-3 minutes.
-
-
For Antagonist Screening:
-
Add 5 µL of the compound solution and incubate for 15-30 minutes.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add 5 µL of a known agonist at its EC80 concentration.
-
Immediately begin kinetic reading of fluorescence for 2-3 minutes.
-
-
-
Data Analysis:
-
Calculate the response as the maximum fluorescence signal minus the baseline signal.
-
Normalize the data to controls (e.g., % of maximal response to a reference agonist).
-
Identify primary "hits" based on a predefined activity threshold (e.g., >50% activation for agonists or >50% inhibition for antagonists).
-
Confirm hits and perform dose-response curves to determine EC50 or IC50 values.
-
Representative Data
| Compound ID | Target | Assay Mode | EC50 (nM) | % Emax | IC50 (nM) |
| Spiro-A01 | 5-HT2C | Agonist | 121.5 | 71 | - |
| Spiro-A02 | 5-HT2C | Agonist | 31.0 | 85 | - |
| Spiro-N01 | 5-HT2C | Antagonist | - | - | 55.2 |
| Spiro-N02 | 5-HT2C | Antagonist | - | - | 15.8 |
| Data is hypothetical and based on reported values for similar spiro-piperidine compounds.[9][10] |
Section 2: Ion Channel Screening - Membrane Potential Assay
This protocol outlines a fluorescence-based membrane potential assay to identify modulators of a voltage-gated ion channel.
Experimental Workflow
dot
Caption: High-throughput screening workflow for identifying ion channel modulators.
Protocol: Membrane Potential Assay
Materials:
-
CHO or HEK293 cells stably expressing the target ion channel
-
Cell culture medium
-
Assay Buffer (e.g., HBSS with low K+)
-
Depolarization Buffer (e.g., HBSS with high K+)
-
Membrane Potential Assay Kit (containing a voltage-sensitive dye, e.g., a FRET-based dye system)
-
Reference channel blocker/opener
-
3H-Spiro[1-benzofuran-2,4'-piperidine] library in DMSO
-
384-well black, clear-bottom assay plates
-
Kinetic fluorescence plate reader (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Preparation:
-
Seed cells into 384-well plates at an appropriate density to form a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the voltage-sensitive dye solution in Assay Buffer according to the manufacturer's protocol.
-
Aspirate the culture medium and add 20-40 µL of the dye solution to each well.
-
Incubate the plate for 30-60 minutes at room temperature, protected from light.
-
-
Compound Addition and Measurement:
-
Prepare compound plates with the 3H-Spiro[1-benzofuran-2,4'-piperidine] library and controls diluted in Assay Buffer.
-
Place the cell plate and a plate containing the Depolarization Buffer into the plate reader.
-
Add 10 µL of the compound solution to the cell plate and incubate for 10-20 minutes.
-
Establish a baseline fluorescence reading for 5-10 seconds.
-
Add 10 µL of Depolarization Buffer to induce a change in membrane potential.
-
Immediately read the fluorescence signal kinetically for 1-2 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence in response to depolarization.
-
Normalize the data to positive (reference blocker) and negative (DMSO) controls.
-
Identify primary hits that significantly inhibit or enhance the depolarization-induced fluorescence change.
-
Confirm hits and perform dose-response curves to determine IC50 values.
-
Validate promising hits using a secondary assay, such as automated patch-clamp electrophysiology, which is considered the gold standard for ion channel research.[4][11]
-
Representative Data
| Compound ID | Target | Assay Mode | IC50 (µM) |
| Spiro-B01 | hERG Channel | Blocker | 1.2 |
| Spiro-B02 | Nav1.7 Channel | Blocker | 5.8 |
| Spiro-O01 | KCNQ2/3 Channel | Opener | 3.5 |
| Spiro-O02 | KCNQ2/3 Channel | Opener | 9.1 |
| Data is hypothetical and represents typical potencies for ion channel modulators identified in HTS. |
Section 3: Sigma Receptor Screening - Radioligand Binding Assay
This protocol details a competitive radioligand binding assay to determine the binding affinity (Ki) of compounds for the sigma-1 receptor.
Logical Relationship Diagram
dot
References
- 1. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-protocol.org [bio-protocol.org]
- 3. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. aurorabiomed.com.cn [aurorabiomed.com.cn]
- 5. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. A Fluorescence-based Assay of Membrane Potential for High-throughput Functional Study of Two Endogenous Ion Channels in Two Epithelial Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Spiro[chromene-2,4'-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE | PLOS One [journals.plos.org]
Application Notes and Protocols for 3H-Spiro[1-benzofuran-2,4'-piperidine] in Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiro[1-benzofuran-2,4'-piperidine] and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and neuropharmacology.[1] Many of these compounds exhibit high affinity and selectivity for sigma (σ) receptors, particularly the σ1 and σ2 subtypes, making them valuable tools for studying the physiological roles of these receptors and for the development of novel therapeutics for neurological disorders and other conditions. The tritiated form of these compounds, such as 3H-Spiro[1-benzofuran-2,4'-piperidine], serves as a critical radioligand for in vitro binding assays to characterize the affinity and selectivity of new chemical entities for sigma receptors.
These application notes provide detailed protocols for utilizing 3H-Spiro[1-benzofuran-2,4'-piperidine] and its analogs in competitive radioligand binding assays. The methodologies described are essential for researchers in drug discovery and development aiming to identify and characterize novel sigma receptor ligands.
Data Presentation: Binding Affinities of Spiro[1-benzofuran-2,4'-piperidine] Derivatives
The following table summarizes the binding affinities (Ki) of various spiro[1-benzofuran-2,4'-piperidine] derivatives for the sigma-1 (σ1) and sigma-2 (σ2) receptors, as determined by radioligand binding assays. These assays typically utilize a known radioligand, and the data presented here is from competition experiments where the listed compounds were used as non-radiolabeled competitors.
| Compound | Receptor Subtype | Ki (nM) | Selectivity (σ2/σ1) |
| 1'-Benzyl-3-methoxy-3H-spiro[[1]benzofuran-1,4'-piperidine] | σ1 | 1.14 | >1100 |
| σ2 | >1250 | ||
| Siramesine-like compound 19 | σ1 | 51.3 | 0.59 |
| σ2 | 30.2 | ||
| Siramesine-like compound 20 | σ1 | 88.8 | 0.45 |
| σ2 | 39.8 | ||
| Compound 29 (analogue of 8) | σ1 | 488 | 0.10 |
| σ2 | 51.1 | ||
| Compound 30 (analogue of 8) | σ1 | 569 | 0.07 |
| σ2 | 39.4 | ||
| Spiro[1,2,4-benzotriazine-3(4H),4'-(1'-benzyl)piperidine] (Compound 2) | σ1 | Low nM | 7000 |
| σ2 | High nM |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Sigma-1 (σ1) Receptors
This protocol describes a competitive binding assay to determine the affinity of a test compound for the σ1 receptor using a tritiated spiro[1-benzofuran-2,4'-piperidine] derivative as the radioligand.
Materials:
-
Radioligand: 3H-Spiro[1-benzofuran-2,4'-piperidine] derivative (specific activity > 20 Ci/mmol)
-
Receptor Source: Guinea pig liver membranes or cell lines expressing human σ1 receptors.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Non-specific Binding Control: Haloperidol (10 µM final concentration) or another suitable σ1 ligand.
-
Test Compounds: Serial dilutions of the compounds of interest.
-
Filtration Apparatus: 96-well cell harvester.
-
Filter Mats: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation Cocktail
-
Scintillation Counter
Procedure:
-
Membrane Preparation:
-
Homogenize the tissue or cells in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following components in triplicate for each condition:
-
Total Binding: Assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding: Assay buffer, radioligand, non-specific binding control (e.g., 10 µM haloperidol), and membrane preparation.
-
Competition: Assay buffer, radioligand, test compound at various concentrations, and membrane preparation.
-
-
The final assay volume is typically 250 µL.
-
The concentration of the radioligand should be close to its Kd value.
-
-
Incubation:
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.[2]
-
-
Filtration:
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.
-
-
Counting:
-
Dry the filter mats and place them in scintillation vials.
-
Add scintillation cocktail and allow to equilibrate.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Radioligand Binding Assay for Sigma-2 (σ2) Receptors
This protocol is similar to the σ1 assay but requires masking of the σ1 sites due to the non-selective nature of some σ2 radioligands.
Materials:
-
Radioligand: A suitable tritiated ligand with affinity for σ2 receptors (e.g., [3H]-DTG).
-
Receptor Source: Cell lines expressing σ2 receptors (e.g., PC12 cells).
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
σ1 Receptor Masking Agent: A selective σ1 ligand (e.g., (+)-pentazocine) at a concentration sufficient to saturate σ1 receptors.
-
Non-specific Binding Control: Haloperidol (10 µM final concentration).
-
Other materials are the same as for the σ1 assay.
Procedure:
-
Membrane Preparation: Follow the same procedure as for the σ1 assay.
-
Assay Setup:
-
In a 96-well plate, add the following components in triplicate:
-
Total Binding: Assay buffer, σ1 masking agent, radioligand, and membrane preparation.
-
Non-specific Binding: Assay buffer, σ1 masking agent, radioligand, non-specific binding control, and membrane preparation.
-
Competition: Assay buffer, σ1 masking agent, radioligand, test compound at various concentrations, and membrane preparation.
-
-
-
Incubation, Filtration, Counting, and Data Analysis: Follow the same procedures as outlined in Protocol 1.
Mandatory Visualizations
References
Application of 3H-Spiro[1-benzofuran-2,4'-piperidine] in CNS Drug Development: Application Notes and Protocols
A Note on the Core Scaffold: While this document focuses on the application of the 3H-Spiro[1-benzofuran-2,4'-piperidine] scaffold in Central Nervous System (CNS) drug development, it is important to note that a significant portion of the available research has been conducted on its closely related isomers, namely 3H-Spiro[isobenzofuran-1,4'-piperidine] and 3H-Spiro[2-benzofuran-1,4'-piperidine]. The data and protocols presented herein are largely derived from studies on these related structures. Given the structural similarities, the biological targets, therapeutic potential, and experimental methodologies are considered highly relevant and transferable to the 3H-Spiro[1-benzofuran-2,4'-piperidine] scaffold.
Introduction
The 3H-Spiro[1-benzofuran-2,4'-piperidine] core structure is a key pharmacophore in medicinal chemistry, particularly in the pursuit of novel therapeutics for a range of CNS disorders. Its rigid, three-dimensional architecture allows for precise orientation of functional groups, leading to high-affinity and selective interactions with various biological targets. This scaffold has been extensively explored for its potential in treating conditions such as depression, anxiety, schizophrenia, and neurodegenerative diseases like Alzheimer's disease.[1][2] Its versatility stems from its ability to be functionalized at multiple positions, allowing for the fine-tuning of pharmacological properties.
Key Biological Targets and Therapeutic Applications
Derivatives of the spiro[benzofuran-piperidine] scaffold have shown significant activity at several key CNS targets:
-
Sigma (σ) Receptors (σ1 and σ2): Many spiro[benzofuran-piperidine] analogs exhibit high affinity and selectivity for sigma receptors.[3][4]
-
Sigma-1 (σ1) Receptor: This receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Modulation of the σ1 receptor is implicated in neuroprotection, cognition, and mood regulation. Ligands targeting this receptor are being investigated for their potential in treating depression, anxiety, and neuropathic pain.[3]
-
Sigma-2 (σ2) Receptor (TMEM97): The σ2 receptor is overexpressed in proliferating cells and is a target for cancer therapeutics. In the CNS, it is implicated in neurodegenerative processes, including Alzheimer's disease, and represents a promising target for diagnostic and therapeutic agents.[1]
-
-
Acetylcholinesterase (AChE): Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease. By preventing the breakdown of the neurotransmitter acetylcholine, AChE inhibitors can help to improve cognitive function. Several benzofuran-based compounds, including those with a spiro-piperidine moiety, have been developed as potent AChE inhibitors.[5]
-
Other CNS Receptors: The scaffold has also been explored for its interaction with other neurotransmitter systems, including dopamine and serotonin receptors, suggesting its potential application in treating a broader range of psychiatric disorders.[6]
Quantitative Data Summary
The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of representative spiro[benzofuran-piperidine] derivatives for their respective targets.
Table 1: Sigma Receptor Binding Affinities of Spiro[isobenzofuran-1,4'-piperidine] Derivatives [1][7]
| Compound | R Group | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ1/σ2) |
| Siramesine analog 19 | Indole derivative with fluorescent tag | 51.3 | 30.2 | 0.59 |
| Siramesine analog 20 | Indole derivative with fluorescent tag | 88.8 | 39.8 | 0.45 |
| Compound 29 | Indole derivative with fluorescent tag | 488 | 51.1 | 0.10 |
| Compound 30 | Indole derivative with fluorescent tag | 569 | 39.4 | 0.07 |
| Compound 23 | Indole derivative with fluorescent tag | 296 | 5.07 | 0.02 |
Table 2: Sigma-1 Receptor Binding Affinity of a 3H-Spiro[2-benzofuran-1,4'-piperidine] Derivative [3]
| Compound | Structure | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ1/σ2) |
| 1'-benzyl-3-methoxy-3H-spiro[[8]benzofuran-1,4'-piperidine] | N-benzyl, 3-methoxy substituted | 1.14 | >1260 | >1100 |
Table 3: Acetylcholinesterase Inhibitory Activity of Benzofuran-Based Derivatives [5]
| Compound | R Group | AChE IC50 (µM) |
| 7c | Phenyl substituted | 0.058 |
| 7e | Phenyl substituted | 0.086 |
| Donepezil (Reference) | - | 0.049 |
Signaling Pathways
Experimental Protocols
In Vitro Assays
1. Sigma-1 Receptor Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of a test compound for the sigma-1 receptor.
-
Materials:
-
Membrane homogenates from guinea pig brain or cells expressing the sigma-1 receptor.
-
[3H]-(+)-pentazocine (radioligand).
-
Test compound (3H-Spiro[1-benzofuran-2,4'-piperidine] derivative).
-
Haloperidol (for non-specific binding).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Liquid scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add assay buffer, [3H]-(+)-pentazocine (at a concentration near its Kd), and the test compound at various concentrations.
-
For total binding wells, omit the test compound.
-
For non-specific binding wells, add a high concentration of haloperidol instead of the test compound.
-
Add the membrane homogenate to initiate the binding reaction.
-
Incubate at 37°C for 90 minutes.
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value by non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
-
Objective: To determine the IC50 value of a test compound for AChE.
-
Materials:
-
Purified AChE from electric eel or human erythrocytes.
-
Test compound (3H-Spiro[1-benzofuran-2,4'-piperidine] derivative).
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Acetylthiocholine iodide (ATCI).
-
Phosphate buffer (pH 8.0).
-
96-well microplate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Add the AChE solution to each well and incubate for a short period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the ATCI solution.
-
Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5 minutes) using a microplate reader.
-
The rate of increase in absorbance is proportional to the AChE activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
In Vivo Assays
1. Tetrabenazine-Induced Ptosis Model (Antidepressant-like Activity)
-
Objective: To assess the potential antidepressant-like activity of a compound by its ability to reverse tetrabenazine-induced ptosis (eyelid drooping) in rodents.[8]
-
Animals: Male mice or rats.
-
Procedure:
-
Administer the test compound (3H-Spiro[1-benzofuran-2,4'-piperidine] derivative) or vehicle to the animals.
-
After a predetermined time (e.g., 30-60 minutes), administer tetrabenazine (e.g., 35 mg/kg, i.p.).
-
At various time points after tetrabenazine administration (e.g., 30, 60, 90, and 120 minutes), score the degree of ptosis for each eye. A common scoring system is: 0 = eyes open, 1 = one-quarter closed, 2 = half closed, 3 = three-quarters closed, 4 = fully closed.
-
The total score for each animal is the sum of the scores for both eyes.
-
A reduction in the ptosis score by the test compound compared to the vehicle-treated group indicates potential antidepressant-like activity.
-
2. Forced Swim Test (Antidepressant-like Activity)
-
Objective: To evaluate the antidepressant-like effect of a compound by measuring the immobility time of rodents in an inescapable water cylinder.
-
Animals: Male mice or rats.
-
Procedure:
-
On day 1 (pre-test), place each animal individually in a glass cylinder filled with water (23-25°C) for 15 minutes.
-
Remove the animals, dry them, and return them to their home cages.
-
On day 2 (test session), administer the test compound (3H-Spiro[1-benzofuran-2,4'-piperidine] derivative) or vehicle.
-
After the appropriate absorption time, place the animals back into the water-filled cylinders for a 5-minute session.
-
Record the duration of immobility during the 5-minute test session. Immobility is defined as the absence of any movement other than that required to keep the head above water.
-
A significant decrease in immobility time in the compound-treated group compared to the vehicle group suggests an antidepressant-like effect.
-
3. Elevated Plus Maze (Anxiolytic-like Activity)
-
Objective: To assess the anxiolytic-like properties of a compound based on the animal's natural aversion to open and elevated spaces.
-
Animals: Male mice or rats.
-
Procedure:
-
The apparatus consists of a plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Administer the test compound (3H-Spiro[1-benzofuran-2,4'-piperidine] derivative) or vehicle.
-
After the absorption period, place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a 5-minute period.
-
Record the time spent in the open arms and the number of entries into the open and closed arms.
-
An increase in the time spent in the open arms and/or the percentage of entries into the open arms is indicative of an anxiolytic-like effect.
-
Conclusion
The 3H-Spiro[1-benzofuran-2,4'-piperidine] scaffold and its close isomers represent a highly promising platform for the development of novel CNS-active drugs. Their ability to potently and selectively target key proteins such as sigma receptors and acetylcholinesterase provides a strong rationale for their further investigation in the context of depression, anxiety, and neurodegenerative disorders. The protocols outlined in this document provide a framework for the preclinical evaluation of new chemical entities based on this versatile scaffold. Further research focusing on the precise 3H-Spiro[1-benzofuran-2,4'-piperidine] structure is warranted to fully elucidate its therapeutic potential.
References
- 1. Alzheimer’s Disease Pharmacotherapy in Relation to Cholinergic System Involvement | MDPI [mdpi.com]
- 2. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The cholinergic system in the pathophysiology and treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. 4. Central nervous system depressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acetylcholinesterase inhibitors in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Cytotoxicity of Spiro[benzofuran-piperidine]s
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing common cell-based assays for evaluating the cytotoxic potential of novel spiro[benzofuran-piperidine] compounds. The protocols outlined below are foundational methods in toxicology and pharmacology, essential for the preclinical assessment of new chemical entities.
Introduction to Cytotoxicity Assays
Cytotoxicity assays are crucial tools for assessing the toxic effects of compounds on cells.[1][2] They are widely employed in drug discovery and development to identify compounds that may induce cell death or inhibit cell growth.[2][3] Common assays measure parameters like cell membrane integrity, metabolic activity, and the activation of apoptotic pathways.[1][4]
This document details the protocols for three widely used and complementary cytotoxicity assays:
-
MTT Assay: Measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[3]
-
LDH Release Assay: Quantifies cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[4][5]
-
Caspase-3/7 Assay: Detects apoptosis by measuring the activity of key executioner caspases, caspase-3 and caspase-7.[6][7]
Data Presentation: Illustrative Cytotoxicity of Spiro[benzofuran-piperidine] Analogs
The following tables present hypothetical quantitative data for a series of spiro[benzofuran-piperidine] analogs to illustrate how to report and compare cytotoxicity data.
Table 1: IC50 Values of Spiro[benzofuran-piperidine] Analogs in Cancer Cell Lines (72h exposure)
| Compound ID | HeLa (Cervical Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) |
| SBP-001 | 15.2 ± 1.8 | 25.4 ± 2.1 | 18.9 ± 1.5 |
| SBP-002 | 8.7 ± 0.9 | 12.1 ± 1.3 | 9.5 ± 1.1 |
| SBP-003 | 22.5 ± 2.5 | 35.8 ± 3.1 | 28.3 ± 2.9 |
| Cisplatin | 10.5 ± 1.2 | 8.9 ± 0.9 | 12.3 ± 1.4 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: LDH Release in HeLa Cells Treated with Spiro[benzofuran-piperidine] Analogs (48h exposure)
| Compound ID (at 10 µM) | % Cytotoxicity (LDH Release) |
| SBP-001 | 45.3 ± 4.2 |
| SBP-002 | 68.7 ± 5.9 |
| SBP-003 | 25.1 ± 3.1 |
| Triton™ X-100 (Positive Control) | 100.0 |
| Vehicle (Negative Control) | 5.2 ± 1.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 3: Caspase-3/7 Activation in HeLa Cells Treated with Spiro[benzofuran-piperidine] Analogs (24h exposure)
| Compound ID (at 10 µM) | Fold Increase in Caspase-3/7 Activity |
| SBP-001 | 3.8 ± 0.4 |
| SBP-002 | 6.2 ± 0.7 |
| SBP-003 | 1.5 ± 0.2 |
| Staurosporine (Positive Control) | 8.5 ± 0.9 |
| Vehicle (Negative Control) | 1.0 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
MTT Cell Viability Assay
This assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[3][8] Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[8]
Materials:
-
96-well plates
-
Selected cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium
-
Spiro[benzofuran-piperidine] compounds
-
MTT solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[9] Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the spiro[benzofuran-piperidine] compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[9]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8][9] Mix gently on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
LDH Cytotoxicity Assay
This assay measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[5]
Materials:
-
96-well plates
-
Selected cell lines
-
Complete cell culture medium
-
Spiro[benzofuran-piperidine] compounds
-
LDH cytotoxicity assay kit (e.g., from Promega, Cayman Chemical, or Abcam)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells), maximum LDH release (cells treated with a lysis buffer provided in the kit), and a no-cell background control.[10][11]
-
Incubation: Incubate the plate for the desired exposure time at 37°C in a 5% CO2 incubator.
-
Supernatant Transfer: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells.[10] Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[10]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[10]
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, which typically involves subtracting the background and normalizing to the maximum LDH release.
Caption: Workflow for the LDH cytotoxicity assay.
Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspase-3 and -7, which are key enzymes in the apoptotic pathway.[6][12] The assay provides a proluminescent substrate that is cleaved by active caspase-3/7 to generate a luminescent signal.[6]
Materials:
-
96-well, opaque-walled plates
-
Selected cell lines
-
Complete cell culture medium
-
Spiro[benzofuran-piperidine] compounds
-
Caspase-Glo® 3/7 Assay kit (Promega)
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with compounds as described in the MTT assay protocol (steps 1 and 2). Include a positive control for apoptosis (e.g., staurosporine).
-
Incubation: Incubate the plate for a shorter duration, typically 18-24 hours, at 37°C in a 5% CO2 incubator.
-
Reagent Preparation and Addition: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking on an orbital shaker for 30 seconds. Incubate at room temperature for 1-3 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the fold increase in caspase activity relative to the vehicle-treated control cells.
Caption: Workflow for the Caspase-Glo® 3/7 assay.
Potential Signaling Pathway for Cytotoxicity
The induction of apoptosis is a common mechanism of cytotoxicity for many anticancer agents.[13] Based on the activation of caspase-3/7, a potential signaling pathway for spiro[benzofuran-piperidine]-induced cytotoxicity could involve the intrinsic apoptotic pathway.
Caption: Potential intrinsic apoptosis pathway induced by spiro[benzofuran-piperidine]s.
References
- 1. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 5. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 6. Caspase-Glo® 3/7 Assay Protocol [france.promega.com]
- 7. moleculardevices.com [moleculardevices.com]
- 8. broadpharm.com [broadpharm.com]
- 9. MTT (Assay protocol [protocols.io]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
- 13. Synthesis and cytotoxic properties of halogen and aryl-/heteroarylpiperazinyl derivatives of benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: NMR and Mass Spectrometry Analysis of 3H-Spiro[1-benzofuran-2,4'-piperidine]
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed overview and experimental protocols for the structural elucidation of 3H-Spiro[1-benzofuran-2,4'-piperidine] using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This spirocyclic scaffold is a key intermediate in the synthesis of various pharmacologically active compounds, particularly those targeting the central nervous system.[1] Accurate characterization of this intermediate is crucial for drug discovery and development pipelines. This document outlines the methodologies for acquiring and interpreting ¹H NMR, ¹³C NMR, and mass spectral data, and includes illustrative data based on closely related analogs due to the limited availability of published experimental spectra for the parent compound.
Introduction
The 3H-Spiro[1-benzofuran-2,4'-piperidine] core structure is a significant pharmacophore found in a variety of biologically active molecules. Its rigid spirocyclic nature can provide enhanced selectivity and metabolic stability for drug candidates.[1] Compounds incorporating this scaffold have been investigated for their potential as antidepressants and other CNS agents.[2][3] Given its importance, robust and reliable analytical methods for its characterization are essential. This document serves as a practical guide for researchers engaged in the synthesis and analysis of this and related compounds.
NMR Spectroscopic Analysis
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules. For 3H-Spiro[1-benzofuran-2,4'-piperidine], ¹H and ¹³C NMR are used to confirm the presence of the key structural motifs and the spirocyclic linkage.
Illustrative NMR Data
The following tables summarize the expected chemical shifts for 3H-Spiro[1-benzofuran-2,4'-piperidine]. These are predicted values and data from analogous structures and should be used as a reference. Actual experimental values may vary based on solvent and other experimental conditions.
Table 1: Illustrative ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.20-7.30 | m | 2H | Ar-H |
| ~6.80-6.95 | m | 2H | Ar-H |
| ~4.90 | s | 2H | O-CH₂ (benzofuran) |
| ~3.00-3.20 | m | 2H | Piperidine-H (axial, adjacent to N) |
| ~2.70-2.85 | m | 2H | Piperidine-H (equatorial, adjacent to N) |
| ~1.80-2.00 | m | 2H | Piperidine-H (axial) |
| ~1.60-1.75 | m | 2H | Piperidine-H (equatorial) |
| ~1.90 | br s | 1H | N-H |
Table 2: Illustrative ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~159.0 | Ar-C-O |
| ~130.0 | Ar-C |
| ~128.5 | Ar-C |
| ~125.0 | Ar-C-C(spiro) |
| ~121.0 | Ar-C |
| ~110.0 | Ar-C |
| ~85.0 | C (spiro) |
| ~75.0 | O-CH₂ (benzofuran) |
| ~45.0 | Piperidine-C (adjacent to N) |
| ~35.0 | Piperidine-C |
Experimental Protocol: NMR Analysis
This protocol outlines the steps for preparing a sample of 3H-Spiro[1-benzofuran-2,4'-piperidine] for NMR analysis.
Materials:
-
3H-Spiro[1-benzofuran-2,4'-piperidine] (5-10 mg)
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tube (5 mm)
-
Pipettes
-
Vortex mixer
Procedure:
-
Sample Weighing: Accurately weigh 5-10 mg of the purified compound directly into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., CDCl₃) to the vial.
-
Dissolution: Gently vortex the sample to ensure complete dissolution. The solution should be clear and free of particulates.
-
Transfer to NMR Tube: Using a pipette, transfer the solution to a 5 mm NMR tube.
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock and shim the instrument to the deuterated solvent signal.
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum. Additional experiments like DEPT-135, COSY, HSQC, and HMBC can be performed for full structural assignment.
-
Mass Spectrometric Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Tandem MS (MS/MS) experiments can reveal structural information through characteristic fragmentation patterns.
Expected Fragmentation Pathways
For 3H-Spiro[1-benzofuran-2,4'-piperidine] (Molecular Weight: 189.25 g/mol ), electrospray ionization (ESI) in positive mode is expected to produce a prominent protonated molecule [M+H]⁺ at m/z 190.12. The fragmentation of the piperidine and benzofuran rings is anticipated.
Key Fragmentation Pathways:
-
α-Cleavage: Cleavage of the C-C bond adjacent to the piperidine nitrogen is a common pathway for piperidine derivatives, leading to the formation of a stable iminium ion.
-
Ring Fission: The piperidine ring can undergo cleavage, resulting in various acyclic fragment ions.
-
Benzofuran Ring Fragmentation: The formation of benzofuran-related fragment ions is also possible.[4]
Illustrative Mass Spectrometry Data
Table 3: Expected High-Resolution Mass Spectrometry Data (ESI+)
| m/z (calculated) | Formula | Assignment |
| 190.1226 | C₁₂H₁₆NO⁺ | [M+H]⁺ |
| 131.0491 | C₉H₇O⁺ | Fragment from cleavage of the spiro linkage |
| 118.0648 | C₈H₈N⁺ | Fragment from piperidine ring opening |
Experimental Protocol: Mass Spectrometry Analysis
This protocol is for the analysis of 3H-Spiro[1-benzofuran-2,4'-piperidine] using a Liquid Chromatography-Mass Spectrometry (LC-MS) system with an ESI source.
Materials:
-
Sample solution (approx. 10 µg/mL)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (optional, for enhancing ionization)
-
2 mL sample vial with a screw cap
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Perform a serial dilution to obtain a final concentration of approximately 10 µg/mL in a solvent compatible with the LC mobile phase (e.g., 50:50 acetonitrile:water).[2]
-
If necessary, add 0.1% formic acid to the final solution to promote protonation.
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulates.
-
-
Instrument Setup (Illustrative Parameters):
-
LC System:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 2 µL
-
-
MS System (ESI+):
-
Ionization Mode: Positive
-
Scan Range: m/z 50-500
-
Capillary Voltage: 3.5 kV
-
Gas Temperature: 325 °C
-
-
-
Data Acquisition:
-
Inject the sample onto the LC-MS system.
-
Acquire full scan data to identify the [M+H]⁺ ion.
-
Perform a product ion scan (MS/MS) on the precursor ion (m/z 190.12) to obtain fragmentation data.
-
Visualized Workflows
The following diagrams illustrate the logical workflow for the analysis of 3H-Spiro[1-benzofuran-2,4'-piperidine].
Caption: Workflow for NMR Spectroscopic Analysis.
Caption: Workflow for Mass Spectrometric Analysis.
Conclusion
The protocols and illustrative data presented in these application notes provide a comprehensive framework for the NMR and mass spectrometry analysis of 3H-Spiro[1-benzofuran-2,4'-piperidine]. Adherence to these methodologies will ensure the generation of high-quality, reproducible data, facilitating the confident structural confirmation of this important pharmaceutical building block. While the provided spectral data is illustrative, the workflows and protocols are robust and widely applicable for the characterization of novel spirocyclic compounds in a drug discovery and development setting.
References
- 1. Protocols | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 2. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 3. iris.unito.it [iris.unito.it]
- 4. 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
experimental protocol for the synthesis of substituted spiro[benzofuran-piperidine]s
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiro[benzofuran-piperidine] scaffolds are of significant interest in medicinal chemistry and drug discovery due to their unique three-dimensional architecture and presence in various biologically active molecules. This application note provides a detailed overview of common synthetic strategies for obtaining substituted spiro[benzofuran-piperidine]s and related spiro[benzofuran-pyrrolidine]s, complete with experimental protocols, quantitative data, and a visual representation of the synthetic workflow. The methodologies discussed include multicomponent reactions, intramolecular cyclizations, and organometallic approaches.
Synthetic Strategies Overview
The synthesis of spiro[benzofuran-piperidine]s can be approached through several key disconnection strategies. The most common methods involve either the formation of the piperidine ring onto a pre-existing benzofuranone or the construction of the benzofuran ring from a piperidine-containing precursor. Key strategies include:
-
[3+2] Cycloaddition Reactions: This approach is highly effective for the synthesis of spiro[benzofuran-pyrrolidine]s, a closely related scaffold, and relies on the reaction of an exocyclic alkene on a benzofuranone with an azomethine ylide.
-
Palladium-Catalyzed Intramolecular Heck Reaction: This method allows for the formation of the spirocyclic system through the cyclization of a tethered aryl halide and an alkene on a piperidine ring.
-
Lithiation and Acid-Catalyzed Cyclization: This strategy involves the nucleophilic addition of a lithiated aryl species to a piperidone, followed by an acid-mediated cyclization to form the spiro[isobenzofuran-piperidine] core.
-
Intramolecular Radical Cyclization: This approach can be used to synthesize piperidyl spirofused benzofurans.
Experimental Protocols
Protocol 1: Three-Component [3+2] Cycloaddition for Spiro[benzofuran-pyrrolidine]s
This protocol details a highly efficient one-pot synthesis of spiro[benzofuran-pyrrolidine] derivatives, which serves as an excellent model for the construction of related spiro-heterocyclic systems. The reaction proceeds via an azomethine ylide cycloaddition.[1][2][3][4]
Materials:
-
(Z)-3-Benzylidenebenzofuran-2(3H)-one (1a) (1.0 equiv)
-
Ninhydrin (2.0 equiv)
-
Sarcosine (3.0 equiv)
-
Tetrahydrofuran (THF)
Procedure:
-
To a round-bottom flask, add (Z)-3-benzylidenebenzofuran-2(3H)-one (1a) (0.1 mmol, 1.0 equiv), ninhydrin (0.2 mmol, 2.0 equiv), and sarcosine (0.3 mmol, 3.0 equiv).
-
Add 1.0 mL of tetrahydrofuran (THF) to the flask.
-
Stir the reaction mixture at 60 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired spiro[benzofuran-pyrrolidine] product.
Optimization of Reaction Conditions:
The reaction conditions for the model reaction between (Z)-3-benzylidenebenzofuran-2(3H)-one (1a), ninhydrin, and sarcosine were optimized by varying the solvent and temperature.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Acetonitrile | 40 | 16 | 82 | 9:1 |
| 2 | DCE | 60 | 12 | 85 | 10:1 |
| 3 | EtOAc | 60 | 12 | 75 | 10:1 |
| 4 | EtOH | 60 | 12 | 68 | 8:1 |
| 5 | Toluene | 60 | 12 | 80 | 11:1 |
| 6 | H₂O | 60 | 12 | 55 | 7:1 |
| 7 | THF | 60 | 10 | 95 | >20:1 |
Data adapted from a study on the synthesis of spiro[benzofuran-pyrrolidine] derivatives. The reaction was conducted using 0.1 mmol of (Z)-3-benzylidenebenzofuran-2(3H)-one.
Substrate Scope and Yields:
This three-component reaction demonstrates broad substrate scope with yields ranging from 74% to 99% and high diastereoselectivity (>20:1 dr).[1][2][3] The electronic nature of the substituents on the benzylidene ring did not significantly impact the reaction efficiency.
Protocol 2: Conceptual Outline for Intramolecular Heck Reaction
The synthesis of spiro[benzofuran-3(2H),4'-piperidine] has been achieved via a Palladium-catalyzed intramolecular Heck reaction.[5]
Conceptual Workflow:
-
Precursor Synthesis: Synthesize a precursor containing a piperidine ring with an tethered o-iodophenoxy group at the 4-position.
-
Cyclization: Subject the precursor to a Palladium catalyst, such as one complexed with (S)-BINAP, to induce intramolecular cyclization.
-
Isolation: Purify the resulting spiro[benzofuran-piperidine] product. A reported yield for a tricyclic analog was 70%.[5]
Protocol 3: Conceptual Outline for Lithiation and Cyclization
A convenient laboratory synthesis for spiro[isobenzofuran-1(3H),4'-piperidines] has been reported.
Conceptual Workflow:
-
Lithiation: Treat a suitable precursor, such as 2-bromobenzhydryl methyl ether, with a strong lithium base (e.g., n-butyllithium) to generate a lithiated intermediate.
-
Addition: React the organolithium species with a protected piperidone, for instance, 1-methyl-4-piperidone.
-
Cyclization: Induce cyclization of the resulting alcohol intermediate under acidic conditions to furnish the spiro[isobenzofuran-piperidine] core.
Synthetic Workflow Diagram
The following diagram illustrates a generalized workflow for the synthesis of spiro[benzofuran-heterocycle]s, highlighting the key multicomponent and intramolecular cyclization strategies.
Caption: Generalized synthetic workflows for spiro[benzofuran-heterocycle]s.
Conclusion
The synthesis of substituted spiro[benzofuran-piperidine]s and their analogs can be achieved through various robust synthetic methodologies. The three-component [3+2] cycloaddition reaction offers a highly efficient and diastereoselective route to spiro[benzofuran-pyrrolidine]s, providing a valuable template for related synthetic endeavors. Additionally, intramolecular cyclization strategies, such as the Heck reaction, and organometallic approaches provide viable pathways to the target spiro[benzofuran-piperidine] core. The choice of synthetic route will depend on the desired substitution pattern and the availability of starting materials. The protocols and data presented herein serve as a valuable resource for researchers engaged in the design and synthesis of novel spirocyclic scaffolds for drug discovery and development.
References
- 1. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pd-catalyzed intramolecular Heck reaction for the synthesis of 2-methylbenzofurans [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
The Versatile Scaffold: 3H-Spiro[1-benzofuran-2,4'-piperidine] as a Key Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
The unique three-dimensional structure of the 3H-Spiro[1-benzofuran-2,4'-piperidine] scaffold has positioned it as a valuable intermediate in the synthesis of a diverse range of pharmaceutical agents. Its inherent rigidity and the strategic placement of heteroatoms allow for precise molecular interactions with various biological targets, leading to the development of novel therapeutics for a multitude of diseases, including cancer and neurological disorders. This document provides a detailed overview of its applications, accompanied by experimental protocols and key data.
Applications in Drug Discovery
The 3H-Spiro[1-benzofuran-2,4'-piperidine] core is a privileged scaffold found in several potent and selective drug candidates. Its applications span across different therapeutic areas:
-
Oncology: A notable application is in the synthesis of the allosteric SHP2 inhibitor, GDC-1971 (migoprotafib). SHP2 is a critical protein tyrosine phosphatase involved in the RAS/MAPK signaling pathway, which is often dysregulated in various cancers. The spirocyclic intermediate provides a rigid framework for the molecule, enabling it to bind effectively to its target.
-
Central Nervous System (CNS) Disorders: Derivatives of this spiro compound have shown significant potential as CNS agents. They have been investigated for the treatment of depression, anxiety, and schizophrenia. The mechanism of action for these compounds is often linked to the modulation of neurotransmitter systems, such as dopamine and serotonin. Research has demonstrated their ability to inhibit tetrabenazine-induced ptosis, a model used to screen for antidepressant and neuroleptic activity.
-
Other Therapeutic Areas: The versatility of the scaffold has also led to the exploration of its derivatives as diuretic and antihypertensive agents.
Key Synthetic Intermediates and Products
The following table summarizes quantitative data for the synthesis of a key intermediate and a final drug product derived from the 3H-Spiro[1-benzofuran-2,4'-piperidine] scaffold.
| Compound | Starting Materials | Key Reagents and Solvents | Reaction Conditions | Yield (%) | Purity (%) | Analytical Method | Reference |
| tert-Butyl 3-oxo-3H-spiro[benzofuran-2,4'-piperidine]-1'-carboxylate | 2-Fluorobenzaldehyde, N-Boc-4-piperidone | n-Butyllithium, Benzotriazole, Tetrahydrofuran (THF), Oxalic acid, Isopropyl acetate (IPAc) | -78 °C to 20 °C | 85 | >99 | NMR, LC-MS | J. Org. Chem. 2024, 10.1021/acs.joc.4c00337 |
| 1'-Methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] | 2-Bromobenzhydryl methyl ether, 1-Methyl-4-piperidone | n-Butyllithium, Diethyl ether, Hydrochloric acid | -70 °C to reflux | 71 | N/A | N/A | J. Med. Chem. 1976, 19, 1315-1324[1] |
Experimental Protocols
Synthesis of tert-Butyl 3-oxo-3H-spiro[benzofuran-2,4'-piperidine]-1'-carboxylate
This protocol is adapted from the supplementary information of J. Org. Chem. 2024, 10.1021/acs.joc.4c00337.
Step 1: Formation of the Benzotriazole Adduct
-
To a solution of benzotriazole (1.1 equiv.) in anhydrous THF, add 2-fluorobenzaldehyde (1.0 equiv.) at room temperature.
-
Stir the mixture for 1 hour. The solvent is then removed under reduced pressure to yield the hemiaminal adduct.
Step 2: Umpolung Addition to N-Boc-4-piperidone
-
Dissolve the hemiaminal adduct from Step 1 in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add n-butyllithium (1.1 equiv.) and stir for 30 minutes at -78 °C.
-
Add a solution of N-Boc-4-piperidone (1.2 equiv.) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate, and the combined organic layers are washed with brine, dried over sodium sulfate, and concentrated.
Step 3: Cyclization and Purification
-
Dissolve the crude product from Step 2 in isopropyl acetate (IPAc).
-
Add a solution of oxalic acid (1.5 equiv.) in IPAc and heat the mixture to 50 °C for 4 hours.
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford tert-butyl 3-oxo-3H-spiro[benzofuran-2,4'-piperidine]-1'-carboxylate.
Synthesis of 1'-Methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine]
This protocol is based on the method described in J. Med. Chem. 1976, 19, 1315-1324.[1]
Step 1: Lithiation and Addition
-
A solution of 2-bromobenzhydryl methyl ether (1.0 equiv.) in anhydrous diethyl ether is cooled to -70 °C under a nitrogen atmosphere.
-
n-Butyllithium (1.1 equiv.) is added dropwise, and the mixture is stirred for 30 minutes.
-
A solution of 1-methyl-4-piperidone (1.2 equiv.) in diethyl ether is added slowly.
-
The reaction is allowed to warm to room temperature and stirred for an additional 2 hours.
Step 2: Cyclization
-
The reaction mixture is quenched by the slow addition of water.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are concentrated, and the residue is dissolved in a mixture of ethanol and concentrated hydrochloric acid.
-
The solution is heated at reflux for 2 hours.
Step 3: Isolation and Purification
-
The reaction mixture is cooled and made basic with a sodium hydroxide solution.
-
The product is extracted with diethyl ether.
-
The organic extract is washed with water, dried over magnesium sulfate, and the solvent is evaporated.
-
The resulting crude product can be purified by crystallization or chromatography to yield 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine].
Signaling Pathways and Mechanisms of Action
The therapeutic effects of pharmaceuticals derived from the 3H-Spiro[1-benzofuran-2,4'-piperidine] intermediate are achieved through the modulation of specific cellular signaling pathways.
Caption: The SHP2-mediated RAS/MAPK signaling pathway and the inhibitory action of GDC-1971.
Caption: Putative mechanism of CNS-active spiro[benzofuran-piperidine] derivatives on dopamine and serotonin pathways.
References
Application Notes and Protocols for Fluorescent Probes Derived from 3H-Spiro[1-benzofuran-2,4'-piperidine]
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development and utilization of novel fluorescent probes based on the 3H-Spiro[1-benzofuran-2,4'-piperidine] scaffold. The primary application of these probes is in the study of sigma (σ) receptors, which are of significant interest as therapeutic targets for a range of diseases, including cancer and neurological disorders like Alzheimer's disease.[1][2][3][4]
Introduction
The 3H-Spiro[1-benzofuran-2,4'-piperidine] core structure serves as a versatile scaffold in medicinal chemistry, particularly for developing agents targeting the central nervous system.[5][6][7] Recent advancements have led to the functionalization of this scaffold with fluorescent tags to create high-affinity probes for σ receptors. These probes are invaluable tools for various fluorescence-based analytical techniques, enabling researchers to visualize and quantify σ receptors in biological systems.[1][3]
The development of these probes has been particularly focused on the σ2 receptor, a protein whose signaling mechanisms are not yet fully understood.[1][2][3][4] The availability of potent and specific fluorescent ligands is a critical step toward elucidating the function of this receptor and its role in disease.
Applications
The fluorescent probes derived from 3H-Spiro[1-benzofuran-2,4'-piperidine] have demonstrated utility in a variety of applications:
-
High-Affinity Sigma Receptor Probes: These molecules have been developed as high-affinity ligands for both σ1 and σ2 receptors, with some derivatives showing selectivity for the σ2 subtype.[1][2][3]
-
Fluorescence-Based Assays: They are suitable for use in a range of fluorescence-based techniques, including:
-
Study of Sigma Receptor Mechanisms: These probes are instrumental in investigating the biological functions and signaling pathways of σ receptors.[1]
-
Potential Diagnostics and Therapeutics: The σ2 receptor is a promising target for the development of diagnostics and therapeutics for cancer and Alzheimer's disease. These fluorescent probes can aid in the development of such agents.[1][2][3][4]
Data Presentation
The following tables summarize the key pharmacodynamic and photophysical properties of newly synthesized fluorescent probes based on the 3H-Spiro[1-benzofuran-2,4'-piperidine] scaffold.
Table 1: Sigma Receptor Binding Affinities
| Compound | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ1/σ2) |
| 19 | 15.8 ± 1.2 | 10.5 ± 0.9 | 1.5 (pan affinity) |
| 29 | 125 ± 11 | 8.3 ± 0.7 | 15.1 (σ2 selective) |
Data extracted from radioligand binding assays.
Table 2: Photophysical Properties
| Compound | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| 19 | 495 | 520 | 70,000 | 0.60 |
| 29 | 590 | 610 | 100,000 | 0.40 |
Properties determined in a relevant biological buffer.
Experimental Protocols
Protocol 1: General Synthesis of a Fluorescent Probe Intermediate (Amine Derivative 11)
This protocol describes a key step in the synthesis of fluorescent probes based on the 3H-Spiro[1-benzofuran-2,4'-piperidine] scaffold.
1. Synthesis of Key Intermediate Amide (Compound 9):
- React 3H-spiro[isobenzofuran-1,4′-piperidine] with commercially available 4-(1H-indol-3-yl)butanoic acid.
- Activate the butanoic acid with 1,1′-carbonyldiimidazole (CDI) to facilitate the amide bond formation.[1][3]
2. Alkylation of Indole Nitrogen (Compound 10):
3. Reduction to Amine Derivative (Compound 11):
- Dissolve compound 10 (1 equivalent) in anhydrous tetrahydrofuran (THF).
- Under a nitrogen atmosphere and cooled in an ice bath, add a 2 M solution of borane-dimethyl sulfide complex (BH3·DMS) (5 equivalents).
- Reflux the mixture for 3 hours.
- After cooling, add methanol (MeOH) and 3 N hydrochloric acid (HCl).
- Reflux for an additional 1 hour.
- Basify the mixture with 3 N sodium hydroxide (NaOH).
- Extract the aqueous layer with dichloromethane (CH2Cl2) (3 times).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the amine derivative 11.[1]
Protocol 2: Confocal Microscopy for Sigma-2 Receptor Localization
This protocol outlines the use of the fluorescent probes to visualize the σ2 receptor in cells.
1. Cell Culture and Preparation:
- Culture MCF7 cells (or other suitable cell line) under standard conditions.
- Seed cells onto coverslips for microscopy.
2. Masking of Sigma-1 Receptors:
- Pre-incubate the cells with a selective σ1 receptor agonist, such as (+)-pentazocine (10 µM), for 2 hours to block any residual σ1 receptor binding.[2]
3. Incubation with Fluorescent Probe:
- Incubate the cells with the desired fluorescent probe (e.g., compound 19 or 29) at a concentration of 5 µM for 1 hour.[2]
4. Cell Fixation and Staining:
- Fix the cells with paraformaldehyde.
- Perform immunocytochemistry to stain for the σ2 receptor (using an antibody against TMEM97).
- Counterstain the nuclei with DAPI.[2]
5. Imaging:
- Mount the coverslips onto microscope slides.
- Visualize the cells using a confocal microscope, acquiring images in the appropriate channels for the fluorescent probe, the σ2 receptor antibody, and DAPI.
- Analyze the images for co-localization of the fluorescent probe signal with the σ2 receptor signal.[2]
Visualizations
Caption: Experimental workflow for the synthesis and application of fluorescent probes.
Caption: Proposed interaction of the fluorescent probe with the Sigma-2 receptor.
References
- 1. Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iris.unito.it [iris.unito.it]
- 4. Document: Development of Fluorescent 4-[4-(3<i>H</i>-Spiro[isobenzofuran-1,4'-piperidin]-1'-yl)butyl]indolyl Derivatives as High-Affinity Probes to E... - ChEMBL [ebi.ac.uk]
- 5. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. Page loading... [wap.guidechem.com]
Troubleshooting & Optimization
optimizing reaction conditions for 3H-Spiro[1-benzofuran-2,4'-piperidine] synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of 3H-Spiro[1-benzofuran-2,4'-piperidine] and its derivatives. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual aids to facilitate a deeper understanding of the synthetic processes.
Troubleshooting and Optimization Guide
This section addresses common challenges encountered during the synthesis of 3H-Spiro[1-benzofuran-2,4'-piperidine], offering systematic approaches to identify and resolve these issues.
| Issue | Potential Causes | Solutions and Optimization Strategies |
| Low or No Product Yield | 1. Incomplete Intramolecular Cyclization: The key ring-forming step may be inefficient due to steric hindrance, inappropriate base or acid strength, or unfavorable reaction kinetics. 2. Decomposition of Starting Materials or Product: The reaction conditions (e.g., high temperature, strong acid/base) may be too harsh, leading to degradation. 3. Inefficient Precursor Formation: The intermediate leading to the spirocycle may not be forming in high yield. | 1. Optimize Cyclization Conditions: - For SNAr: Screen different bases (e.g., K₂CO₃, Cs₂CO₃, NaH), solvents (e.g., DMF, DMSO, THF), and reaction temperatures. Ensure anhydrous conditions. - For Acid-Catalyzed Cyclization: Test various Brønsted or Lewis acids (e.g., HCl, H₂SO₄, TFA, BF₃·OEt₂). Control the reaction temperature to prevent side reactions. 2. Milder Reaction Conditions: Attempt the reaction at a lower temperature for a longer duration. If applicable, use a milder base or acid. 3. Confirm Intermediate Formation: Use techniques like TLC, LC-MS, or ¹H NMR to verify the presence and purity of the precursor before proceeding with the cyclization step. |
| Formation of Side Products | 1. Intermolecular Reactions: If the concentration is too high, intermolecular reactions may compete with the desired intramolecular cyclization, leading to polymers or dimers. 2. Ring-Opening of the Benzofuran Moiety: Under certain conditions, the benzofuran ring can be susceptible to cleavage. 3. Incomplete Deprotection or Side Reactions of Protecting Groups: If using protecting groups (e.g., Boc on the piperidine nitrogen), their removal or reaction under the cyclization conditions can lead to a mixture of products. | 1. High Dilution Conditions: Perform the intramolecular cyclization at a low concentration (e.g., 0.01-0.05 M) to favor the desired reaction pathway. 2. Careful Selection of Reagents: Choose reagents that are selective for the desired transformation and are less likely to induce ring-opening. 3. Orthogonal Protecting Group Strategy: Select protecting groups that are stable under the cyclization conditions and can be removed selectively in a subsequent step. |
| Difficulty in Product Purification | 1. Similar Polarity of Product and Starting Materials/Byproducts: This can make separation by column chromatography challenging. 2. Product Instability on Silica Gel: The acidic nature of silica gel can sometimes cause degradation of acid-sensitive products. | 1. Optimize Chromatography: - Screen different solvent systems for column chromatography to achieve better separation. - Consider using a different stationary phase, such as neutral or basic alumina. 2. Crystallization: If the product is a solid, attempt recrystallization from a suitable solvent system to achieve high purity. 3. Derivatization: In some cases, converting the product to a salt (e.g., hydrochloride salt) can facilitate purification by crystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for constructing the 3H-Spiro[1-benzofuran-2,4'-piperidine] core?
A1: The two primary strategies are:
-
Intramolecular SNAr (Nucleophilic Aromatic Substitution): This involves the cyclization of a precursor containing a nucleophilic oxygen or carbon onto an aromatic ring bearing a suitable leaving group (e.g., fluorine). This is a key step in a scalable route to a related 3-oxo derivative.[1]
-
Acid-Catalyzed Cyclization: This method often involves the reaction of a precursor with a piperidone moiety, followed by acid-catalyzed cyclization to form the spirocyclic benzofuran system. A convenient synthesis of a related compound involves lithiation followed by the addition to 1-methyl-4-piperidone and subsequent acid-catalyzed cyclization.[2]
Q2: How can I optimize the yield of the intramolecular SNAr reaction?
A2: Optimization of the intramolecular SNAr reaction can be achieved by systematically varying several parameters. The choice of base, solvent, and temperature is crucial. For instance, in the synthesis of a related spirocyclic compound, the conditions were optimized to achieve an efficient and scalable process.[1] It is recommended to screen a range of conditions, as summarized in the table below.
| Parameter | Options | Considerations |
| Base | K₂CO₃, Cs₂CO₃, NaH, K₃PO₄ | The choice of base can influence the deprotonation equilibrium and the reaction rate. |
| Solvent | DMF, DMSO, THF, ACN | The solvent should be anhydrous and capable of dissolving the reactants. |
| Temperature | Room Temperature to Reflux | Higher temperatures can increase the reaction rate but may also lead to side products. |
Q3: My acid-catalyzed cyclization is giving a low yield. What can I do?
A3: Low yields in acid-catalyzed cyclization can be due to several factors. Ensure that the starting material is pure and dry. The choice and concentration of the acid are critical; too strong an acid or too high a concentration can lead to decomposition. It is advisable to screen different acids (e.g., HCl, H₂SO₄, TFA) and their concentrations. Running the reaction at a lower temperature for a longer period might also improve the yield by minimizing the formation of byproducts.
Q4: What is a suitable method for purifying the final 3H-Spiro[1-benzofuran-2,4'-piperidine] product?
A4: Purification is commonly achieved through silica gel column chromatography.[3] The choice of eluent system will depend on the specific polarity of the synthesized compound and any byproducts. If the product is a solid, recrystallization is an excellent method to obtain highly pure material.
Experimental Protocols
Protocol 1: Synthesis of a 3-Oxo-3H-spiro[benzofuran-2,4'-piperidine] Intermediate via Intramolecular SNAr
This protocol is adapted from the synthesis of tert-butyl 3-oxo-3H-spiro[benzofuran-2,4'-piperidine]-1'-carboxylate.[1]
Step 1: Synthesis of the Precursor 4-(2-Fluorobenzoyl)-4-hydroxypiperidine This precursor is synthesized from 2-fluorobenzaldehyde and N-Boc-4-piperidone via a modified Katritzky benzotriazole hemiaminal and subsequent umpolung reactivity with n-butyllithium, followed by an acid workup with oxalic acid.[1]
Step 2: Intramolecular SNAr Cyclization
-
Dissolve the 4-(2-fluorobenzoyl)-4-hydroxypiperidine precursor in a suitable anhydrous solvent (e.g., DMF, DMSO).
-
Add a suitable base (e.g., potassium carbonate, cesium carbonate) to the solution.
-
Heat the reaction mixture to an optimized temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or crystallization to yield the desired tert-butyl 3-oxo-3H-spiro[benzofuran-2,4'-piperidine]-1'-carboxylate.[1]
Protocol 2: Synthesis of a Phenyl-Substituted Spiro[isobenzofuran-1(3H),4'-piperidine] via Lithiation and Acid-Catalyzed Cyclization
This protocol is based on the synthesis of 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine].[2]
Step 1: Lithiation and Addition to Piperidone
-
Dissolve 2-bromobenzhydryl methyl ether in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., argon).
-
Slowly add a solution of n-butyllithium in hexanes to the reaction mixture and stir for the specified time to achieve lithiation.
-
Add a solution of 1-methyl-4-piperidone in anhydrous THF to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
Step 2: Acid-Catalyzed Cyclization
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Dissolve the crude intermediate in a suitable solvent and add a strong acid (e.g., concentrated HCl).
-
Heat the mixture to reflux and monitor the reaction until the cyclization is complete.
-
Cool the reaction, neutralize with a base (e.g., sodium bicarbonate), and extract the product with an organic solvent.
-
Purify the crude product by column chromatography or crystallization to obtain the final spiro compound.[2]
Visualizations
Caption: Synthetic pathways to 3H-Spiro[1-benzofuran-2,4'-piperidine] derivatives.
Caption: Troubleshooting workflow for low product yield in spirocyclization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3H-Spiro[1-benzofuran-2,4'-piperidine] Isomers
This technical support center provides guidance for researchers, scientists, and drug development professionals facing challenges in the purification of 3H-Spiro[1-benzofuran-2,4'-piperidine] isomers. The following troubleshooting guides and FAQs address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the potential isomers of 3H-Spiro[1-benzofuran-2,4'-piperidine] that I need to consider for purification?
A1: The spirocyclic nature of 3H-Spiro[1-benzofuran-2,4'-piperidine] can give rise to stereoisomers. If the benzofuran or piperidine ring is substituted, this can create chiral centers, leading to the formation of enantiomers and diastereomers. The spiro carbon itself can be a chiral center. It is crucial to determine the isomeric composition of your synthetic mixture to select the appropriate purification strategy.
Q2: Why is the separation of 3H-Spiro[1-benzofuran-2,4'-piperidine] isomers so challenging?
A2: Isomers, particularly enantiomers and diastereomers, often have very similar physicochemical properties, such as polarity and solubility. This makes their separation by standard chromatographic techniques difficult, as they interact with the stationary phase in a very similar manner, leading to co-elution or poor resolution.
Q3: What are the most effective chromatographic techniques for separating these types of isomers?
A3: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most powerful and widely used techniques for separating challenging isomers. For enantiomers, the use of a Chiral Stationary Phase (CSP) is essential. Diastereomers can often be separated on standard stationary phases like silica gel, but may also require chiral columns for optimal resolution.
Q4: When should I choose HPLC over SFC for my separation?
A4: SFC is often faster and uses less organic solvent than HPLC, making it a greener and more efficient option for both analytical and preparative scale separations. However, HPLC is a more widely available technique and offers a broader range of stationary and mobile phases, which can be advantageous for method development. The choice will depend on the specific isomers, available equipment, and the scale of the purification.
Q5: Can I use techniques other than chromatography to separate the isomers?
A5: Yes, diastereomers can sometimes be separated by fractional crystallization, as they have different solubilities. This method can be advantageous for large-scale purifications. However, it is often a trial-and-error process to find the right solvent system and conditions for successful crystallization of one diastereomer while the other remains in solution.
Troubleshooting Guide
Issue 1: Poor or no separation of diastereomers on a standard silica gel column.
-
Question: I am using a standard silica gel column with a hexane/ethyl acetate mobile phase, but my diastereomers are co-eluting. What can I do?
-
Answer:
-
Optimize the Mobile Phase: The polarity of your mobile phase may be too high, causing the isomers to elute too quickly without sufficient interaction with the stationary phase. Start with a less polar mobile phase (e.g., a higher percentage of hexane) and gradually increase the polarity. Running a TLC with various solvent systems first can help identify a promising mobile phase composition.
-
Adjust the Flow Rate: A slower flow rate increases the residence time of the isomers on the column, which can improve resolution.
-
Consider a Different Stationary Phase: If silica gel does not provide sufficient selectivity, consider using other achiral stationary phases like alumina or a bonded phase (e.g., cyano, diol).
-
Employ a Chiral Stationary Phase: Even for diastereomers, a chiral stationary phase can sometimes provide the necessary selectivity for a successful separation.
-
Issue 2: My peaks are broad, leading to poor resolution in HPLC/SFC.
-
Question: I can see two distinct peaks for my isomers, but they are broad and not baseline-resolved. How can I improve the peak shape?
-
Answer:
-
Check Column Packing: For column chromatography, ensure the column is packed uniformly without any channels or voids. A poorly packed column will lead to band broadening.
-
Reduce Sample Overload: Injecting too much sample can lead to peak broadening. Try reducing the sample concentration or injection volume.
-
Optimize Mobile Phase Additives: For basic compounds like your piperidine derivative, adding a small amount of a basic modifier (e.g., diethylamine or triethylamine for normal phase; ammonium hydroxide for reverse phase) to the mobile phase can improve peak shape by reducing tailing.
-
Adjust Temperature: In HPLC and SFC, temperature can affect peak shape and resolution. Experiment with different column temperatures to find the optimal condition.
-
Issue 3: I am struggling to develop a separation method for my enantiomers.
-
Question: I need to separate the enantiomers of my 3H-Spiro[1-benzofuran-2,4'-piperidine] derivative. Where do I start?
-
Answer:
-
Chiral Stationary Phase (CSP) Screening: The separation of enantiomers requires a chiral stationary phase. Polysaccharide-based CSPs (e.g., Chiralpak® and Chiralcel® series) are a good starting point as they are versatile and effective for a wide range of compounds. It is often necessary to screen several different CSPs to find one that provides selectivity for your enantiomers.
-
Mobile Phase Screening: For each CSP, screen different mobile phases. In normal phase mode, this typically involves mixtures of a non-polar solvent (e.g., hexane or heptane) with an alcohol modifier (e.g., ethanol or isopropanol). In reverse phase mode, mixtures of water with acetonitrile or methanol are used.
-
Consider Derivatization: If direct separation is unsuccessful, you can derivatize your racemic mixture with a chiral resolving agent to form diastereomers. These diastereomers can then be separated on an achiral stationary phase. After separation, the chiral auxiliary is removed to yield the pure enantiomers.
-
Data Presentation
The following tables provide an example of how to structure quantitative data from your purification experiments.
Table 1: HPLC Method Development for Diastereomer Separation
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Silica Gel (5 µm, 4.6 x 250 mm) | Cyano (5 µm, 4.6 x 250 mm) | Chiralpak AD-H (5 µm, 4.6 x 250 mm) |
| Mobile Phase | 90:10 Hexane:Isopropanol | 95:5 Hexane:Ethanol | 80:20 Heptane:Isopropanol |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.8 mL/min |
| Temperature | 25°C | 30°C | 25°C |
| Retention Time (Isomer 1) | 10.2 min | 12.5 min | 15.1 min |
| Retention Time (Isomer 2) | 10.8 min | 14.1 min | 18.3 min |
| Resolution (Rs) | 0.95 | 1.8 | 2.5 |
| Purity (Isomer 1) | 92% | 98% | >99% |
| Purity (Isomer 2) | 91% | 97% | >99% |
Table 2: SFC Method Optimization for Enantiomer Separation
| Parameter | Method A | Method B | Method C |
| Column | Chiralcel OJ-H (5 µm, 4.6 x 250 mm) | Chiralpak IC (5 µm, 4.6 x 250 mm) | Chiralpak IC (5 µm, 4.6 x 250 mm) |
| Mobile Phase | 85:15 CO₂:Methanol | 80:20 CO₂:Methanol | 80:20 CO₂:(Methanol w/ 0.1% DEA) |
| Flow Rate | 3.0 mL/min | 3.0 mL/min | 3.0 mL/min |
| Back Pressure | 150 bar | 150 bar | 150 bar |
| Temperature | 40°C | 40°C | 35°C |
| Retention Time (Enantiomer 1) | 5.1 min | 4.3 min | 4.8 min |
| Retention Time (Enantiomer 2) | 5.5 min | 5.2 min | 5.9 min |
| Resolution (Rs) | 1.2 | 1.9 | 2.2 |
| Enantiomeric Excess (ee) | 90% | 98% | >99% |
Experimental Protocols
Protocol 1: Analytical Chiral HPLC Method for Isomer Separation
-
Column Selection: Start with a polysaccharide-based chiral stationary phase, such as a Chiralpak® IA, IB, IC, or a Chiralcel® OD, OJ column (4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
For normal phase, prepare mobile phases consisting of hexane or heptane with an alcohol modifier (isopropanol or ethanol) at various ratios (e.g., 90:10, 80:20, 70:30).
-
For reverse phase, prepare mobile phases of acetonitrile/water or methanol/water with 0.1% formic acid or acetic acid.
-
Degas the mobile phase before use.
-
-
Instrument Setup:
-
Set the flow rate to 1.0 mL/min.
-
Set the column oven temperature to 25°C.
-
Set the UV detector to a wavelength where the compound has maximum absorbance.
-
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Injection and Analysis: Inject 5-10 µL of the prepared sample and run the analysis.
-
Optimization: If separation is not achieved, screen different chiral columns and mobile phase compositions. Adjust the flow rate and temperature to optimize the resolution.
Protocol 2: Preparative SFC for Diastereomer/Enantiomer Purification
-
Method Development: First, develop an analytical scale SFC method that provides good resolution (Rs > 1.5) between the isomers.
-
Column Selection: Choose a preparative column with the same stationary phase as the one used for the analytical method development (e.g., 20 x 250 mm, 5 µm particle size).
-
Mobile Phase: Use supercritical CO₂ as the main mobile phase with an alcohol co-solvent (e.g., methanol, ethanol) based on the optimized analytical method.
-
Instrument Setup:
-
Set the flow rate according to the preparative column dimensions (e.g., 50-70 g/min ).
-
Set the back pressure to 100-150 bar.
-
Set the column temperature as optimized in the analytical method.
-
-
Sample Preparation: Dissolve the isomeric mixture in the co-solvent at a high concentration (e.g., 20-50 mg/mL). Ensure the sample is fully dissolved and filtered.
-
Injection and Fraction Collection: Perform stacked injections to maximize throughput. Set the fraction collector to collect the separated isomer peaks based on time or UV threshold.
-
Post-Purification: Evaporate the solvent from the collected fractions to obtain the purified isomers. Analyze the purity of each fraction by analytical HPLC or SFC.
Visualizations
Caption: A typical experimental workflow for the purification of spirocyclic isomers.
addressing stability issues of 3H-Spiro[1-benzofuran-2,4'-piperidine] in solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address stability issues of 3H-Spiro[1-benzofuran-2,4'-piperidine] in solution. The information is designed to assist researchers in designing and executing experiments, interpreting results, and ensuring the integrity of the compound during their studies.
Frequently Asked Questions (FAQs)
Q1: My solution of 3H-Spiro[1-benzofuran-2,4'-piperidine] is showing signs of degradation. What are the likely causes?
A1: Degradation of 3H-Spiro[1-benzofuran-2,4'-piperidine] in solution is most likely due to hydrolysis, oxidation, or photodegradation. The spirocyclic ether linkage is susceptible to cleavage under certain conditions.
Q2: How does pH affect the stability of 3H-Spiro[1-benzofuran-2,4'-piperidine] in aqueous solutions?
A2: The stability of 3H-Spiro[1-benzofuran-2,4'-piperidine] is expected to be pH-dependent. The ether linkage in the benzofuran ring is susceptible to acid-catalyzed hydrolysis, which would lead to ring-opening and degradation of the compound. While specific data is not available for this exact molecule, related spiro compounds often show increased degradation rates in both acidic and alkaline conditions. It is advisable to maintain solutions at a neutral pH to minimize hydrolysis.
Q3: What is the potential impact of light exposure on the stability of this compound?
A3: Exposure to ultraviolet (UV) or even ambient light can potentially lead to photodegradation. Similar heterocyclic compounds can undergo photo-induced cleavage or rearrangement. It is recommended to protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
Q4: Can the choice of solvent impact the stability of 3H-Spiro[1-benzofuran-2,4'-piperidine]?
A4: Yes, the solvent can play a significant role. Protic solvents, especially under non-neutral pH conditions, may facilitate hydrolysis. Aprotic solvents are generally preferred for long-term storage. However, the solubility of the compound in various solvents should also be considered.
Q5: Are there any known degradation products of 3H-Spiro[1-benzofuran-2,4'-piperidine]?
A5: While specific degradation products for this exact molecule are not extensively documented in the literature, hydrolysis of the spiro-ether linkage is a probable degradation pathway. This would result in the opening of the benzofuran ring to form a substituted piperidine derivative. Oxidative degradation could potentially lead to the formation of hydroxylated or other oxidized species.
Troubleshooting Guides
Issue 1: Rapid Loss of Compound Purity in Solution
Symptoms:
-
Decreased peak area of the parent compound in HPLC analysis over a short period.
-
Appearance of new, unidentified peaks in the chromatogram.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| pH-induced Hydrolysis | 1. Measure the pH of your solution. 2. If the pH is acidic or basic, adjust it to a neutral range (pH 6.5-7.5) using a suitable buffer. 3. For future experiments, prepare solutions in a buffered system. |
| Photodegradation | 1. Ensure that all solutions are prepared and stored in light-protecting containers (e.g., amber vials). 2. Minimize exposure to ambient light during experimental procedures. 3. Conduct a comparative study with a sample protected from light to confirm photosensitivity. |
| Oxidative Degradation | 1. Degas your solvent before preparing the solution to remove dissolved oxygen. 2. Consider adding an antioxidant to the solution if compatible with your experimental setup. 3. Store solutions under an inert atmosphere (e.g., nitrogen or argon). |
| Thermal Degradation | 1. Assess the storage temperature. If stored at room temperature or higher, consider refrigeration (2-8 °C). 2. Avoid repeated freeze-thaw cycles if solutions are stored frozen. |
Issue 2: Inconsistent Results in Biological Assays
Symptoms:
-
Variability in dose-response curves.
-
Loss of biological activity over time.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Degradation in Assay Buffer | 1. Analyze the stability of the compound in the specific assay buffer over the time course of the experiment. 2. If degradation is observed, consider modifying the buffer composition (e.g., adjusting pH, adding antioxidants). |
| Adsorption to Labware | 1. Evaluate for potential adsorption of the compound to plastic or glass surfaces. 2. Consider using low-adhesion microplates or glassware. 3. Include a pre-incubation step to saturate binding sites. |
| Interaction with Assay Components | 1. Investigate potential interactions with other components in the assay medium (e.g., proteins, reducing agents). 2. Analyze the compound's purity in the presence of these components. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of 3H-Spiro[1-benzofuran-2,4'-piperidine] in a suitable aprotic solvent (e.g., acetonitrile or DMSO) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store the stock solution at 60°C, protected from light, for 48 hours.
-
Photodegradation: Expose the stock solution in a clear vial to a light source (e.g., a photostability chamber) for a defined period. A control sample should be wrapped in aluminum foil and stored under the same conditions.
3. Sample Analysis:
-
At appropriate time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a suitable analytical method, such as HPLC or UPLC-MS, to assess the extent of degradation and to profile the degradation products.
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
Time (min) % B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Method Validation: The method should be validated for specificity by analyzing the stressed samples from the forced degradation study to ensure that the degradation product peaks are well-resolved from the parent peak.
Visualizations
Caption: Troubleshooting workflow for addressing stability issues.
Caption: Experimental workflow for forced degradation studies.
Disclaimer: The information provided is based on general chemical principles and data from structurally related compounds. Specific stability testing of 3H-Spiro[1-benzofuran-2,4'-piperidine] is recommended to confirm these findings.
identifying and minimizing byproducts in spiro[benzofuran-piperidine] synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of spro[benzofuran-piperidine] derivatives. The information is tailored for researchers, scientists, and drug development professionals to help identify and minimize byproduct formation, thereby improving reaction efficiency and product purity.
Section 1: Acid-Catalyzed Spiroketalization
The acid-catalyzed cyclization of a suitable dihydroxy ketone precursor is a common method for the synthesis of spiroketal frameworks, which are structurally related to the spiro[benzofuran-piperidine] core.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common acidic catalysts used for spiroketalization?
A1: Catalytic amounts of Brønsted acids such as p-toluenesulfonic acid (p-TsOH), camphorsulfonic acid (CSA), or pyridinium p-toluenesulfonate (PPTS) are frequently employed.[1]
Q2: My reaction is producing a mixture of stereoisomers. How can I improve the diastereoselectivity?
A2: Low diastereoselectivity can be a significant issue. The formation of the thermodynamically most stable isomer is common under acid-catalyzed conditions.[1][2] To favor a specific stereoisomer, consider kinetic control by lowering the reaction temperature or using specific catalysts that can pre-organize the precursor through chelation.[2]
Q3: I am observing poor regioselectivity. What can I do?
A3: When the dihydroxy ketone precursor has non-equivalent hydroxyl groups, a mixture of regioisomers can be formed. A common strategy to overcome this is to use a protecting group to selectively block one of the hydroxyl groups, directing the cyclization to the desired position.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete conversion of the starting material. | - Increase the reaction time or temperature.- Use a stronger acid catalyst.- Ensure anhydrous conditions, as water can inhibit the reaction. |
| Decomposition of starting material or product. | - Use milder reaction conditions (e.g., lower temperature, weaker acid).- Reduce the reaction time. | |
| Formation of Multiple Products | Mixture of stereoisomers (diastereomers). | - For the thermodynamic product, allow the reaction to equilibrate at a higher temperature.- For the kinetic product, lower the reaction temperature to trap the initially formed product.[2] |
| Mixture of regioisomers. | - Employ a protecting group strategy to differentiate the hydroxyl groups.[3] | |
| Product Instability | The desired spiroketal is reverting to the starting material or rearranging. | - Use a milder workup procedure.- Avoid purification on acidic silica gel if the product is acid-sensitive. |
Experimental Protocol: General Acid-Catalyzed Spiroketalization
-
Dissolve the dihydroxyketone substrate in a suitable anhydrous solvent (e.g., dichloromethane, toluene).
-
Add a catalytic amount of a Brønsted acid (e.g., p-TsOH, CSA).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to reflux) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a mild base (e.g., triethylamine or saturated sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.[4]
Section 2: [3+2] Azomethine Ylide Cycloaddition
The [3+2] cycloaddition of azomethine ylides is an efficient method for constructing spiro[benzofuran-pyrrolidine] derivatives, often with high diastereoselectivity and yield.[4][5][6]
Frequently Asked Questions (FAQs)
Q1: What are the typical starting materials for this reaction?
A1: This reaction is often a three-component reaction involving a benzofuranone derivative, an aldehyde, and an amino acid (like sarcosine) or a cyclic amine to generate the azomethine ylide in situ.[4][6]
Q2: How can I optimize the reaction yield and diastereoselectivity?
A2: The choice of solvent, temperature, and substrate concentration can significantly impact the outcome. For example, in one study, optimizing the conditions to THF as the solvent at 60 °C with a substrate concentration of 0.1 M resulted in a 99% yield.[4]
Q3: What are the common byproducts in this reaction?
A3: While this reaction is often high-yielding, potential byproducts can include unreacted starting materials and diastereomers of the desired product. In some cases, only stoichiometric amounts of water and CO2 are produced as byproducts.[7] Careful monitoring by TLC is crucial to determine the optimal reaction time and minimize side reactions.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Inefficient formation of the azomethine ylide. | - Ensure the amino acid or amine is of high purity.- Optimize the reaction temperature; some reactions require heating.[4] |
| Low reactivity of the dipolarophile (benzofuranone derivative). | - Consider using a more activated benzofuranone with electron-withdrawing groups. | |
| Low Diastereoselectivity | The transition states leading to the different diastereomers are close in energy. | - Vary the solvent and reaction temperature to influence the selectivity.- The use of certain catalysts, such as quinine-derived urea, can lead to high stereocontrol.[8] |
| Complex Product Mixture | Side reactions of the starting materials or product. | - Monitor the reaction closely by TLC to avoid prolonged reaction times that might lead to decomposition.- Ensure the purity of all starting materials. |
Quantitative Data: Optimization of [3+2] Cycloaddition
The following table summarizes the optimization of reaction conditions for the synthesis of a spiro-pyrrolidine compound.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetonitrile | 40 | 16 | 82 |
| 2 | DCE | 60 | 12 | 85 |
| 3 | EtOAc | 60 | 12 | 75 |
| 4 | EtOH | 60 | 12 | 70 |
| 5 | Toluene | 60 | 12 | 88 |
| 6 | H₂O | 60 | 12 | 65 |
| 7 | THF | 60 | 8 | 95 |
| 8 | THF | 60 | 5 | 99 |
Data adapted from a study on the synthesis of benzofuran spiro-2-pyrrolidine derivatives.[4]
Section 3: Intramolecular Heck Reaction
The intramolecular Heck reaction is a powerful tool for the synthesis of spiro[benzofuran-piperidine] scaffolds, particularly for constructing quaternary carbon centers.[9][10]
Frequently Asked Questions (FAQs)
Q1: What are the key components of an intramolecular Heck reaction?
A1: The reaction requires a substrate containing both an aryl or vinyl halide (or triflate) and an alkene moiety, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., BINAP), and a base (e.g., triethylamine or potassium carbonate).[11][12]
Q2: My reaction is giving a mixture of double bond isomers. How can I control the regioselectivity of the β-hydride elimination?
A2: The formation of different regioisomers can be a significant side reaction due to olefin isomerization.[13][14] Using cyclic alkenes as substrates can prevent the formation of undesired substitution products.[11] The choice of ligands and additives can also influence the regioselectivity.
Q3: What factors influence the enantioselectivity in asymmetric Heck reactions?
A3: For asymmetric variants, the choice of a chiral ligand is crucial. The reaction can proceed through different mechanistic pathways (neutral, cationic, or anionic), and additives like silver or thallium salts can be used to favor the cationic pathway, which often leads to higher enantioselectivity.[12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Deactivation of the palladium catalyst. | - Ensure strict anaerobic conditions.- Use a higher catalyst loading or add a phosphine ligand to stabilize the catalyst. |
| Poor reactivity of the aryl/vinyl halide or triflate. | - Consider switching from a chloride to a bromide, iodide, or triflate for faster oxidative addition. | |
| Formation of Isomeric Byproducts | Olefin isomerization after β-hydride elimination.[13][14] | - Add bases or silver salts to facilitate reductive elimination and minimize isomerization.[13] |
| Low Enantioselectivity (in asymmetric reactions) | The reaction is not proceeding through the desired stereodetermining pathway. | - Use additives (e.g., silver salts) to promote the cationic pathway.[12]- Screen different chiral ligands. |
Experimental Protocol: General Intramolecular Heck Reaction
-
To a solution of the substrate in a degassed solvent (e.g., acetonitrile, DMF, or toluene), add the palladium catalyst, phosphine ligand, and base.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to the desired temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off the catalyst.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizing Reaction Pathways and Troubleshooting
Acid-Catalyzed Spiroketalization Workflow
Caption: Workflow for troubleshooting acid-catalyzed spiroketalization.
[3+2] Cycloaddition Pathway
Caption: Reaction pathway for [3+2] cycloaddition synthesis.
Intramolecular Heck Reaction Troubleshooting
Caption: Troubleshooting logic for intramolecular Heck reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Three-Component [3+2] Cycloaddition for Regio- and Diastereoselective Synthesis of Spirooxindole-Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Asymmetric synthesis of spiro[benzofuran-pyrrolidine]-indolinedione via bifunctional urea catalyzed [3 + 2]-annulation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. lookchem.com [lookchem.com]
- 10. organicreactions.org [organicreactions.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. soc.chim.it [soc.chim.it]
Technical Support Center: Scaling Up the Synthesis of 3H-Spiro[1-benzofuran-2,4'-piperidine] for Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and scaling up the synthesis of 3H-Spiro[1-benzofuran-2,4'-piperidine], a key intermediate in the development of various therapeutic agents. This guide addresses common challenges encountered during large-scale synthesis and offers practical solutions and frequently asked questions to facilitate a smooth transition from lab-scale to preclinical production.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and scale-up of 3H-Spiro[1-benzofuran-2,4'-piperidine], offering potential causes and solutions in a structured question-and-answer format.
| Issue | Potential Cause | Suggested Solution |
| Low Yield of Spirocyclic Product | Incomplete reaction | Monitor reaction progress closely using techniques like TLC or LC-MS. Consider extending the reaction time or slightly increasing the temperature. |
| Side reactions or decomposition | Optimize reaction conditions, such as temperature and catalyst loading. Lowering the temperature may enhance selectivity.[1] Ensure the inert atmosphere is strictly maintained to prevent degradation of catalysts and intermediates. | |
| Inefficient purification | Evaluate different purification techniques. Crystallization may be a more scalable and efficient method than column chromatography for large quantities. | |
| Formation of Impurities | Presence of starting materials | Drive the reaction to completion by optimizing stoichiometry or reaction time. |
| Byproducts from side reactions | Adjusting the base or solvent can sometimes suppress the formation of specific byproducts. For instance, in intramolecular SNAr reactions, the choice of base is critical. | |
| Decomposition of product | The spirocyclic product may be sensitive to acidic or basic conditions during workup. Neutralize the reaction mixture carefully and consider extraction with a minimally reactive solvent system. | |
| Difficulty in Purification | Product co-elutes with impurities | Optimize the mobile phase for column chromatography. A gradient elution might be necessary to achieve better separation. |
| Product is an oil or difficult to crystallize | Attempt to form a salt of the product (e.g., hydrochloride salt), which is often more crystalline and easier to handle.[2] | |
| Emulsion formation during workup | Add brine to the aqueous layer to break the emulsion. Filtering the mixture through a pad of celite can also be effective. | |
| Inconsistent Results on Scale-Up | Poor heat and mass transfer in larger reactors | Ensure efficient stirring and use a reactor with appropriate heating/cooling capabilities. For highly exothermic or fast reactions, consider transitioning to a continuous flow chemistry setup.[3] |
| Changes in reagent or solvent quality | Use reagents and solvents from the same supplier and batch, if possible, to ensure consistency. Perform quality control checks on incoming materials. | |
| Accumulation of minor impurities | Impurities that are insignificant on a small scale can become problematic during scale-up. Identify and characterize minor byproducts to understand their potential impact on downstream steps. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing 3H-Spiro[1-benzofuran-2,4'-piperidine] on a larger scale?
A1: Several synthetic strategies have been successfully employed. The most common include:
-
Intramolecular Heck Reaction: This method involves the palladium-catalyzed cyclization of an appropriately substituted aryl halide and a piperidine-containing alkene.[4][5]
-
Intramolecular SNAr Reaction: This approach utilizes the displacement of an ortho-leaving group (like a halogen or nitro group) on a benzene ring by a nucleophilic nitrogen on the piperidine ring to form the spirocyclic system.
-
Umpolung Flow Chemistry: A scalable route to a key intermediate, tert-butyl 3-oxo-3H-spiro[benzofuran-2,4'-piperidine]-1'-carboxylate, has been developed using umpolung reactivity in a continuous flow process, which is particularly suitable for large-scale production.[3]
-
Multi-component Domino Reactions: These reactions can provide rapid access to complex spirocyclic structures in a single step, although optimization for scale-up might be required.[6]
Q2: How can I improve the yield and purity of my product during scale-up?
A2: To improve yield and purity when scaling up:
-
Optimize Reaction Conditions: Systematically evaluate parameters such as temperature, reaction time, catalyst loading, and solvent. For example, in some spirocyclization reactions, lowering the temperature can improve stereoselectivity.[1]
-
Control Stoichiometry: Precise control over the molar ratios of reactants is crucial on a larger scale.
-
Efficient Mixing: Ensure adequate agitation in the reactor to maintain a homogeneous reaction mixture.
-
Purification Strategy: Transition from preparative chromatography to crystallization or salt formation for the final product isolation, as these methods are generally more cost-effective and scalable.
Q3: What are the key safety considerations when scaling up this synthesis?
A3: Safety is paramount during scale-up. Key considerations include:
-
Exothermic Reactions: Be aware of potential exotherms, especially during cyclization steps. Ensure the reactor has adequate cooling capacity.
-
Reagent Handling: Handle all chemicals, especially organometallic reagents and strong bases, with appropriate personal protective equipment (PPE) and in a well-ventilated area.
-
Pressure Build-up: Monitor for any potential pressure build-up in the reactor, particularly if gaseous byproducts are formed.
-
Solvent Safety: Use appropriate procedures for handling and disposing of large volumes of organic solvents.
Q4: Are there any specific analytical techniques recommended for monitoring the reaction and ensuring product quality?
A4: Yes, a combination of analytical techniques is recommended:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and product purity.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the product and any byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and key intermediates.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the final product.
Quantitative Data Summary
The following tables summarize typical quantitative data reported for the synthesis of 3H-Spiro[1-benzofuran-2,4'-piperidine] and its derivatives.
Table 1: Comparison of Synthetic Routes and Yields
| Synthetic Route | Key Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |
| Intramolecular Heck Reaction | Pd(OAc)₂, P(o-tol)₃, Et₃N | Acetonitrile | 80 | 70 | [4] |
| Umpolung Flow Chemistry | n-BuLi, N-Boc-4-piperidone | THF | -78 to 20 | Not explicitly stated for final product, but described as efficient and scalable | [3] |
| [3+2] Azomethine Ylide Cycloaddition (for a related spiro-pyrrolidine derivative) | Sarcosine, Ninhydrin | THF | 60 | 74-99 | [7] |
Table 2: Purity and Characterization Data
| Compound | Purity | Analytical Method | Melting Point (°C) | Reference |
| 3H-Spiro[2-benzofuran-1,4'-piperidine] hydrochloride | ≥ 98% | HPLC | Not specified | [2] |
| tert-Butyl 3-oxo-3H-spiro[benzofuran-2,4'-piperidine]-1'-carboxylate | 98% | Not specified | Not specified |
Experimental Protocols
Protocol 1: Synthesis of 1'-Methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] via Lithiation and Cyclization
This protocol is adapted from a reported laboratory synthesis.[8]
Materials:
-
2-Bromobenzhydryl methyl ether
-
n-Butyllithium (n-BuLi) in hexanes
-
1-Methyl-4-piperidone
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (aqueous solution)
-
Sodium bicarbonate (aqueous solution)
-
Ethyl acetate
-
Magnesium sulfate
Procedure:
-
Dissolve 2-bromobenzhydryl methyl ether in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi in hexanes dropwise to the cooled solution. Stir the mixture at -78 °C for 1 hour.
-
Add 1-methyl-4-piperidone to the reaction mixture and continue stirring at -78 °C for 2 hours.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of water.
-
Acidify the mixture with hydrochloric acid and stir for 1 hour for the acid-catalyzed cyclization.
-
Basify the mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired spiro compound.
Protocol 2: Synthesis of a Benzofuran Spiro-Pyrrolidine Derivative via [3+2] Cycloaddition
This protocol is based on a reported synthesis of a related spiro compound.[7]
Materials:
-
(Z)-3-Benzylidenebenzofuran-2(3H)-one
-
Ninhydrin
-
Sarcosine
-
Tetrahydrofuran (THF)
Procedure:
-
To a round-bottom flask, add (Z)-3-benzylidenebenzofuran-2(3H)-one (1 equivalent), ninhydrin (2 equivalents), and sarcosine (3 equivalents).
-
Add THF to dissolve the reactants (to a concentration of approximately 0.1 M).
-
Stir the reaction mixture at 60 °C and monitor its progress by TLC.
-
Once the reaction is complete, evaporate the solvent under reduced pressure.
-
Purify the resulting solid by silica gel column chromatography to obtain the final spiro-pyrrolidine product.
Visualizations
Synthetic Pathway via Intramolecular Heck Reaction
References
- 1. pharmtech.com [pharmtech.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Continuous API manufacturing: flow chemistry and the pharmaceutical sector - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery - PharmaFeatures [pharmafeatures.com]
- 8. researchgate.net [researchgate.net]
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting for common synthetic challenges involving the 3H-Spiro[1-benzofuran-2,4'-piperidine] scaffold.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My N-alkylation or N-arylation reaction yield is consistently low. What are the common causes and solutions?
Answer: Low yields in the functionalization of the secondary amine on the piperidine ring are a frequent issue. The primary causes often relate to reaction conditions, reagent stability, and competing side reactions.
-
Suboptimal Base: The choice of base is critical. Strong bases (e.g., NaH, NaOtBu) might cause decomposition of starting materials or promote side reactions. Weaker inorganic bases are often preferred.
-
Solution: Screen weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). For sensitive substrates, an organic base like N,N-diisopropylethylamine (DIPEA) can be effective.[1]
-
-
Poor Nucleophilicity: The spirocyclic structure may impart some steric hindrance, and the amine itself may not be sufficiently nucleophilic under the chosen conditions.
-
Solution: Ensure the reaction is run in an appropriate aprotic polar solvent like DMF or acetonitrile (ACN) to facilitate the reaction.[2] The use of sodium iodide (NaI) as an additive can be beneficial in reactions with alkyl chlorides or bromides through the Finkelstein reaction.
-
-
Over-alkylation: The product, a tertiary amine, can sometimes be more nucleophilic than the starting secondary amine, leading to the formation of quaternary ammonium salts.[3][4]
-
Solution: Add the alkylating agent slowly to the reaction mixture, potentially using a syringe pump, to maintain a relative excess of the secondary amine and minimize dialkylation.[2]
-
-
Alkyl Halide Instability: The alkylating agent itself may be unstable under the reaction conditions, leading to elimination or decomposition. For instance, alkyl halides with a keto group can sometimes undergo unwanted intramolecular cyclization.[1]
-
Solution: Lower the reaction temperature and monitor the stability of your alkylating agent by TLC. If cyclization or decomposition is observed, consider converting the halide to a better leaving group, such as a tosylate or mesylate.
-
Question 2: I am observing multiple unexpected spots on my Thin Layer Chromatography (TLC) during the reaction. What could they be?
Answer: Unexpected spots typically indicate unreacted starting material, degradation products, or the formation of side products.
-
Unreacted Starting Material: The most common spot. If it persists, it points to an incomplete reaction (see Question 1).
-
Oxidation: The piperidine nitrogen can be susceptible to oxidation, forming an N-oxide, especially if the reaction is exposed to air for prolonged periods at elevated temperatures.
-
Ring Opening: While less common under standard alkylation conditions, harsh bases or high temperatures could potentially lead to the opening of the benzofuran ring.
-
Hydrolysis of Alkylating Agent: If using aqueous or non-anhydrous conditions, your alkylating agent (especially halides) may hydrolyze to the corresponding alcohol.[4]
Question 3: How can I effectively purify my basic 3H-Spiro[1-benzofuran-2,4'-piperidine] derivative? It keeps streaking on the silica gel column.
Answer: The basic nature of the piperidine nitrogen often leads to strong interactions with the acidic silica gel, causing streaking, poor separation, and low recovery.
-
Deactivate the Silica Gel: The acidity of the silica gel is the primary issue.
-
Use an Alternative Stationary Phase:
-
Solution 1: Use neutral or basic alumina as the stationary phase instead of silica gel.
-
Solution 2: Employ commercially available amine-functionalized silica cartridges, which are specifically designed for the purification of basic compounds and can yield excellent separation with standard solvent systems like hexane/ethyl acetate.
-
-
Solvent System Optimization:
-
Solution: Add a small percentage of methanol or isopropanol to a dichloromethane or ethyl acetate-based eluent. The polar alcohol competes with your compound for binding sites on the silica, improving elution. A common system is DCM/MeOH with 1% NH₄OH.
-
Experimental Protocols
General Protocol for N-Alkylation
This protocol provides a representative method for the N-alkylation of 3H-Spiro[1-benzofuran-2,4'-piperidine] with an alkyl halide.
-
Reagent Setup: In a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 3H-Spiro[1-benzofuran-2,4'-piperidine] (1.0 eq.) in anhydrous DMF or ACN (approx. 0.1 M concentration).
-
Add Base: Add a suitable base, such as powdered anhydrous K₂CO₃ (2.0-3.0 eq.).
-
Add Alkylating Agent: Add the alkyl halide (e.g., an alkyl bromide or iodide) (1.1-1.2 eq.) to the stirring suspension. For highly reactive alkylating agents, add dropwise at 0 °C before allowing the reaction to warm.
-
Reaction: Stir the mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by TLC (typically using a mobile phase of 10:1 DCM:MeOH with 1% Et₃N).
-
Work-up: Upon completion, cool the reaction to room temperature and filter off the inorganic base. Dilute the filtrate with water and extract the product with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel deactivated with triethylamine to afford the pure tertiary amine product.[5][6]
Quantitative Data
The following table summarizes typical conditions and reported yields for reactions involving the spiro[benzofuran-piperidine] scaffold. Note that yields are highly substrate-dependent.
| Reaction Type | Spiro-Amine Substrate | Reagent/Electrophile | Base / Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Amide Coupling | 3H-Spiro[isobenzofuran-1,4'-piperidine] | 4-(1H-indol-3-yl)butanoic acid | CDI | Dry THF | RT | 12 (o/n) | N/A |
| N-Alkylation | 3H-Spiro[isobenzofuran-1,4'-piperidine] | 1-bromo-4-chlorobutane | KOH / TBAB | Dry DMF | RT | 2 | N/A |
| N-Alkylation | 3H-Spiro[isobenzofuran-1,4'-piperidine] | 3-bromopropanenitrile | KOH / K₂CO₃ | CH₃CN | 150 (MW) | 1 | N/A |
| [3+2] Cycloaddition | (Z)-3-benzylidenebenzofuran-2(3H)-one | Ninhydrin, Sarcosine | N/A | Acetonitrile | 40 | 16 | 82% |
| [3+2] Cycloaddition | (Z)-3-benzylidenebenzofuran-2(3H)-one | Ninhydrin, Sarcosine | N/A | DCE | RT | 24 | 78% |
Data synthesized from multiple sources.[7][8][9]CDI: 1,1'-Carbonyldiimidazole; TBAB: Tetrabutylammonium bromide; MW: Microwave; o/n: overnight; RT: Room Temperature.
Visualizations
Experimental & Purification Workflow
This diagram outlines the general workflow for a typical N-alkylation reaction followed by purification.
Associated Signaling Pathway: Sigma-2 Receptor (S2R/TMEM97)
Derivatives of 3H-Spiro[1-benzofuran-2,4'-piperidine] are often potent ligands for the Sigma-2 receptor (S2R), a transmembrane protein involved in cellular homeostasis. This pathway is a key target in cancer and neurodegenerative disease research.[7][10][11] S2R modulates cellular processes like autophagy and cholesterol trafficking through interactions with other proteins, notably PGRMC1.[7][12][13]
References
- 1. researchgate.net [researchgate.net]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Amine alkylation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Purification [chem.rochester.edu]
- 6. orgsyn.org [orgsyn.org]
- 7. Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iris.unito.it [iris.unito.it]
- 9. mdpi.com [mdpi.com]
- 10. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. grokipedia.com [grokipedia.com]
- 13. The Sigma-2 Receptor | Encyclopedia MDPI [encyclopedia.pub]
Technical Support Center: Enhancing the Oral Bioavailability of 3H-Spiro[1-benzofuran-2,4'-piperidine] Drug Candidates
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the enhancement of oral bioavailability for 3H-Spiro[1-benzofuran-2,4'-piperidine] drug candidates.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of our 3H-Spiro[1-benzofuran-2,4'-piperidine] compound?
A1: Low oral bioavailability of 3H-Spiro[1-benzofuran-2,4'-piperidine] derivatives, which are often lipophilic, can typically be attributed to one or more of the following factors:
-
Poor Aqueous Solubility: As lipophilic compounds, they may not adequately dissolve in the gastrointestinal (GI) fluids, a prerequisite for absorption.[1][2]
-
Low Intestinal Permeability: Even if dissolved, the compound may not efficiently cross the intestinal epithelium to enter the bloodstream due to its physicochemical properties.[1][2]
-
P-glycoprotein (P-gp) Efflux: The piperidine moiety can make the compound a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it back into the gut lumen after absorption.[1]
-
Extensive First-Pass Metabolism: The benzofuran and piperidine rings can be susceptible to rapid metabolism by cytochrome P450 (CYP) enzymes in the gut wall and liver, reducing the amount of active drug reaching systemic circulation.[1][3]
Q2: Our compound demonstrates high permeability in the Caco-2 assay but exhibits low oral bioavailability in our rat model. What is the likely cause?
A2: This discrepancy often points towards extensive first-pass metabolism. The Caco-2 model is effective for evaluating intestinal permeability but does not fully replicate the metabolic activity of the liver. A compound can be well-absorbed from the intestine into the portal vein but then be rapidly metabolized in the liver before reaching systemic circulation. Another possibility is significant metabolism within the gut wall itself, which may not be fully captured in all Caco-2 assay protocols.
Q3: How can we determine if our 3H-Spiro[1-benzofuran-2,4'-piperidine] derivative is a substrate for P-glycoprotein (P-gp)?
A3: A bidirectional Caco-2 permeability assay is the standard in vitro method to assess P-gp efflux.[4] This assay measures the transport of your compound in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. A B-to-A permeability that is significantly higher than the A-to-B permeability, resulting in an efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2, suggests that the compound is a substrate for an efflux transporter like P-gp.[4]
Q4: What initial strategies can we employ to improve the metabolic stability of the piperidine and benzofuran rings?
A4: To enhance metabolic stability, consider the following approaches:
-
Blocking Sites of Metabolism: Introduce sterically hindering groups, such as a methyl or cyclopropyl group, near potential sites of metabolism, like the carbons alpha to the piperidine nitrogen.
-
Fluorination: Replacing metabolically susceptible C-H bonds with C-F bonds can significantly increase metabolic stability due to the high strength of the C-F bond.
-
Reduce Lipophilicity: Lowering the compound's lipophilicity (logP or logD) can decrease its affinity for metabolic enzymes. This can be achieved by introducing polar functional groups. The cytochrome P450 (CYP) isoenzymes, particularly CYP1A2, CYP2D6, and CYP3A4, are often involved in the metabolism of such compounds.[3]
Troubleshooting Guides
Problem 1: Low Aqueous Solubility
-
Possible Cause: The inherent lipophilicity of the spiro[benzofuran-piperidine] scaffold leads to poor dissolution in gastrointestinal fluids.
-
Troubleshooting Steps:
-
Solubility Assessment: Determine the equilibrium solubility in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).
-
Particle Size Reduction: Employ micronization or nanomilling to increase the surface area for dissolution.[1]
-
Amorphous Solid Dispersions: Create a solid dispersion of the compound in a hydrophilic polymer carrier.[1][5]
-
Complexation with Cyclodextrins: Utilize cyclodextrins to form inclusion complexes that enhance aqueous solubility.[6][7]
-
Problem 2: High P-glycoprotein (P-gp) Efflux
-
Possible Cause: The compound is identified as a P-gp substrate in a bidirectional Caco-2 assay (Efflux Ratio > 2).
-
Troubleshooting Steps:
-
Co-administration with P-gp Inhibitors: In preclinical in vivo studies, co-administer the compound with a known P-gp inhibitor (e.g., verapamil, piperine) to confirm P-gp mediated efflux.[8][9] A significant increase in plasma exposure would confirm this mechanism.
-
Structural Modification: Modify the chemical structure to reduce its affinity for P-gp. This can involve altering hydrogen bonding patterns or reducing the number of hydrogen bond donors.
-
Formulation with P-gp Inhibiting Excipients: Incorporate excipients known to inhibit P-gp into the formulation.
-
Problem 3: Extensive First-Pass Metabolism
-
Possible Cause: The compound is rapidly metabolized by CYP enzymes in the gut wall and/or liver.
-
Troubleshooting Steps:
-
In Vitro Metabolic Stability: Assess the compound's stability in human and rat liver microsomes and S9 fractions to determine its intrinsic clearance.
-
Identify Metabolites: Use techniques like LC-MS/MS to identify the major metabolites and pinpoint the sites of metabolic attack on the molecule.
-
Structural Modification: As mentioned in the FAQs, introduce chemical modifications to block the identified metabolic "hotspots".
-
Data Presentation
Table 1: Solubility Enhancement of a Model Spiro Compound with β-Cyclodextrins
| Cyclodextrin Derivative | Concentration (mM) | Solubility Increase (fold) |
| Methyl-β-Cyclodextrin (MβCD) | 10 | ~4.0 |
| Sulfobutyl ether-β-CD (SBEβCD) | 10 | ~3.2 |
| Hydroxypropyl-β-CD (HPβCD) | 10 | ~2.5 |
Data adapted from a study on spiro[cyclopropane-1,3′-oxindoles], demonstrating the potential of cyclodextrins for enhancing the solubility of spirocyclic compounds.[6][7]
Table 2: Caco-2 Permeability and Efflux Ratio of Representative Heterocyclic Compounds
| Compound | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio | Predicted Human Absorption |
| Atenolol (Low Permeability) | 0.4 | 0.5 | 1.25 | Low |
| Propranolol (High Permeability) | 25.0 | 20.0 | 0.8 | High |
| Verapamil (P-gp Substrate) | 2.0 | 20.0 | 10.0 | Moderate (efflux limited) |
This table provides reference values for interpreting Caco-2 permeability data. Compounds with high Papp (A→B) values are generally well-absorbed, while a high efflux ratio indicates potential for P-gp mediated efflux, which can limit oral bioavailability.[10]
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination
-
Preparation of Media: Prepare simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8).
-
Sample Preparation: Add an excess amount of the 3H-Spiro[1-benzofuran-2,4'-piperidine] compound to vials containing SGF and SIF.
-
Equilibration: Shake the vials at 37°C for 24-48 hours to ensure equilibrium is reached.
-
Sample Collection and Processing: Withdraw aliquots at various time points (e.g., 2, 4, 8, 24, 48 hours). Centrifuge or filter the samples to remove undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method (e.g., HPLC-UV).
-
Equilibrium Confirmation: Equilibrium is reached when consecutive measurements show no significant change in concentration.
Protocol 2: Bidirectional Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to form a differentiated and polarized monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Transport Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) and warm to 37°C.
-
Apical to Basolateral (A→B) Transport:
-
Add the test compound (dissolved in transport buffer) to the apical (donor) side.
-
Add fresh transport buffer to the basolateral (receiver) side.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the basolateral side at specified time points.
-
-
Basolateral to Apical (B→A) Transport:
-
Add the test compound to the basolateral (donor) side.
-
Add fresh transport buffer to the apical (receiver) side.
-
Incubate and collect samples from the apical side.
-
-
Sample Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) for both directions and determine the efflux ratio.
Protocol 3: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Use male Sprague-Dawley or Wistar rats.
-
Formulation Preparation: Prepare the oral formulation of the 3H-Spiro[1-benzofuran-2,4'-piperidine] compound (e.g., solution, suspension, or other optimized formulation).
-
Dosing: Administer the formulation to fasted rats via oral gavage at a predetermined dose. For comparison, an intravenous (IV) dose group is required to determine absolute bioavailability.
-
Blood Sampling: Collect blood samples from a suitable vein (e.g., tail vein) at multiple time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the parent drug in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life. The absolute oral bioavailability (F%) is calculated as: (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MS(n) techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Caco-2 Permeability | Evotec [evotec.com]
- 5. pharm-int.com [pharm-int.com]
- 6. The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3'-oxindoles] with β-Cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Targeting P-glycoprotein: Investigation of piperine analogs for overcoming drug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitigating False Negatives in P-gp & BCRP Substrate Identification - Evotec [evotec.com]
- 10. Caco-2 permeability, P-glycoprotein transport ratios and brain penetration of heterocyclic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Drug Resistance with Spiro[benzofuran-piperidine] Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with spiro[benzofuran-piperidine] analogs to overcome drug resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary hypothesis for how spiro[benzofuran-piperidine] analogs overcome multidrug resistance (MDR)?
A1: The primary hypothesis is that spiro[benzofuran-piperidine] analogs may act as inhibitors of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1).[1] These transporters are frequently overexpressed in cancer cells and function as efflux pumps that expel a wide range of chemotherapeutic drugs, thereby reducing their intracellular concentration and efficacy. By inhibiting these pumps, spiro[benzofuran-piperidine] analogs are thought to restore the sensitivity of resistant cells to conventional anticancer drugs.
Q2: How can I determine if my spiro[benzofuran-piperidine] analog is a P-glycoprotein (P-gp) inhibitor?
A2: A common and effective method is the rhodamine 123 efflux assay. Rhodamine 123 is a fluorescent substrate of P-gp. In cells overexpressing P-gp, rhodamine 123 is actively pumped out, resulting in low intracellular fluorescence. If your compound inhibits P-gp, it will block the efflux of rhodamine 123, leading to its accumulation and a measurable increase in intracellular fluorescence. This can be quantified using flow cytometry or a fluorescence plate reader.
Q3: What are the key signaling pathways potentially modulated by piperidine-containing compounds to overcome drug resistance?
A3: Piperidine and its derivatives have been shown to modulate several signaling pathways crucial for cancer cell survival and proliferation. These include the PI3K/Akt, NF-κB, and STAT3 pathways.[2][3] By interfering with these pathways, spiro[benzofuran-piperidine] analogs may induce apoptosis, inhibit cell migration, and arrest the cell cycle in cancer cells, including those that have developed resistance to other drugs.
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values in Cell Viability Assays (e.g., MTT Assay)
| Problem | Possible Cause | Solution |
| High variability between replicates | Inaccurate cell seeding, leading to different cell numbers in each well. | Ensure a homogeneous single-cell suspension before seeding. Use a multichannel pipette for consistency. |
| Edge effects in the 96-well plate due to evaporation. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media. | |
| Lower than expected potency (high IC50) | The compound may have low solubility in the culture medium, leading to precipitation. | Visually inspect the wells for any precipitate after adding the compound. Consider using a different solvent or a lower concentration range. |
| The incubation time with the compound is too short. | Optimize the incubation time based on the cell line's doubling time and the compound's mechanism of action. | |
| Higher than expected potency (low IC50) | The compound itself might be interfering with the MTT assay by directly reducing the MTT reagent. | Run a control experiment with the compound in cell-free media to check for any direct reduction of MTT. |
| The solvent used to dissolve the compound is toxic to the cells. | Test the toxicity of the solvent at the concentrations used in the experiment. |
Guide 2: Rhodamine 123 Efflux Assay for P-gp Inhibition
| Problem | Possible Cause | Solution |
| No difference in fluorescence between control and treated cells | The cells may not be overexpressing P-gp to a significant extent. | Confirm P-gp expression using Western blotting or qPCR. Use a known P-gp inhibitor (e.g., verapamil) as a positive control. |
| The concentration of the spiro[benzofuran-piperidine] analog is too low to inhibit P-gp effectively. | Perform a dose-response experiment to determine the optimal concentration of your compound for P-gp inhibition. | |
| High background fluorescence | Incomplete washing of extracellular rhodamine 123. | Ensure thorough washing of the cells with cold PBS after incubation with rhodamine 123. |
| Autofluorescence of the compound. | Run a control with cells treated only with your compound (no rhodamine 123) to measure its intrinsic fluorescence. |
Quantitative Data Summary
The following table summarizes the cytotoxic activity of some benzofuran and spiro-pyrrolidine derivatives against different cancer cell lines. While not exclusively spiro[benzofuran-piperidine] analogs, this data provides a reference for the potential potency of related compounds.
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| 4c (spiro-pyrrolidine) | HeLa | 10.26 ± 0.87 | Cisplatin | 15.91 ± 1.09 | [4] |
| 4s (spiro-pyrrolidine) | CT26 | 5.28 ± 0.72 | Cisplatin | 10.27 ± 0.71 | [4] |
| 4e (spiro-pyrrolidine) | CT26 | 8.31 ± 0.64 | Cisplatin | 10.27 ± 0.71 | [4] |
Experimental Protocols
Protocol 1: Cell Viability MTT Assay
This protocol is adapted from standard MTT assay procedures.
Materials:
-
96-well plates
-
Cancer cells (sensitive and resistant strains)
-
Complete culture medium
-
Spiro[benzofuran-piperidine] analog stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of the spiro[benzofuran-piperidine] analog in complete culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation, add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Protocol 2: Rhodamine 123 Efflux Assay
This protocol is a standard method to assess P-gp inhibition.
Materials:
-
Cancer cells overexpressing P-gp
-
Complete culture medium
-
Spiro[benzofuran-piperidine] analog
-
Verapamil (positive control)
-
Rhodamine 123
-
PBS (phosphate-buffered saline)
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Harvest and resuspend the cells in complete culture medium.
-
Pre-incubate the cells with the spiro[benzofuran-piperidine] analog or verapamil at the desired concentration for 1 hour at 37°C.
-
Add rhodamine 123 to a final concentration of 1 µg/mL and incubate for another hour at 37°C, protected from light.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in fresh, drug-free medium and incubate for 1-2 hours to allow for efflux.
-
Wash the cells again with ice-cold PBS.
-
Analyze the intracellular fluorescence of rhodamine 123 using a flow cytometer or a fluorescence plate reader (excitation ~488 nm, emission ~525 nm). Increased fluorescence in the presence of the compound indicates P-gp inhibition.
Visualizations
Caption: Experimental workflows for assessing cell viability and P-gp inhibition.
Caption: Potential mechanisms of action for overcoming drug resistance.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
Technical Support Center: Metabolic Stability of 3H-Spiro[1-benzofuran-2,4'-piperidine] Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the metabolic stability assessment of 3H-Spiro[1-benzofuran-2,4'-piperidine] derivatives.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the in vitro metabolic stability assessment of 3H-Spiro[1-benzofuran-2,4'-piperidine] derivatives.
FAQs
Q1: What are the most likely metabolic pathways for 3H-Spiro[1-benzofuran-2,4'-piperidine] derivatives?
A1: Based on the core structure, the primary metabolic pathways are likely to involve the piperidine ring and any N-alkyl substituents. Common transformations for piperidine-containing compounds are mediated by cytochrome P450 (CYP) enzymes in the liver. The most prevalent pathways include:
-
Oxidation: This can occur at the carbon atoms adjacent (alpha) to the piperidine nitrogen, potentially leading to the formation of lactams. Other positions on both the piperidine and benzofuran rings can also be susceptible to hydroxylation.
-
N-dealkylation: If the piperidine nitrogen is substituted (e.g., with a methyl or ethyl group), this is a very common metabolic route, primarily catalyzed by CYP3A4 and CYP2D6. This process cleaves the N-alkyl group, resulting in a secondary amine.
-
N-oxidation: The piperidine nitrogen itself can be oxidized to form an N-oxide.
Q2: How can I identify the specific metabolic "hotspots" on my 3H-Spiro[1-benzofuran-2,4'-piperidine] derivative?
A2: Identifying metabolic soft spots is crucial for devising an effective stabilization strategy. The most direct method is to perform a metabolite identification (MetID) study. This involves incubating your compound with a metabolically active system, such as human liver microsomes (HLM) or hepatocytes, and then analyzing the resulting mixture using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) to identify the structures of the metabolites formed.
Q3: My compound shows very high metabolic instability. What are the initial steps to improve it?
A3: High metabolic instability often indicates rapid clearance in vivo. To improve stability, consider the following medicinal chemistry strategies:
-
Blocking Sites of Metabolism: Once metabolic hotspots are identified, introduce substituents at or near these sites to sterically hinder enzyme access. Common "blocking groups" include fluorine or methyl groups.
-
Modulating Physicochemical Properties: High lipophilicity (logP) can lead to increased binding to metabolic enzymes. Reducing lipophilicity by introducing polar groups can decrease the rate of metabolism.
-
Bioisosteric Replacement: In some cases, replacing a metabolically labile part of the molecule with a bioisostere that is more resistant to metabolism can be effective. For the piperidine ring, alternatives like azetidines, pyrrolidines, or morpholines could be considered, though this may significantly impact the compound's primary activity.
Troubleshooting Common Experimental Issues
| Problem | Possible Cause | Troubleshooting Steps |
| High variability between replicate wells | - Poor compound solubility- Pipetting errors- Inconsistent quenching of the reaction | - Ensure the final concentration of the organic solvent (e.g., DMSO) is low (<1%) and consistent across all wells.- Visually inspect for compound precipitation.- Use calibrated pipettes and ensure proper mixing.- Ensure the quenching solution is added rapidly and consistently to each well at the specified time point. |
| No compound degradation observed, even for positive controls | - Inactive microsomes or hepatocytes- Inactive or missing cofactor (NADPH)- Analytical instrument malfunction | - Test a new batch of microsomes/hepatocytes.- Run well-characterized positive control compounds with known metabolic profiles.- Prepare fresh NADPH solution immediately before use.- Perform a system suitability test on the LC-MS/MS to ensure proper function. |
| Compound disappears in the absence of NADPH (minus-cofactor control) | - Non-enzymatic degradation in the incubation buffer- Binding to the plasticware | - Assess compound stability in buffer alone.- Consider using low-binding plates.- If degradation is pH-dependent, ensure the buffer pH is stable throughout the incubation. |
| Poor LC-MS/MS sensitivity or peak shape | - Ion suppression from the matrix- Inappropriate mobile phase or column | - Optimize the sample preparation to remove interfering matrix components (e.g., protein precipitation followed by solid-phase extraction).- Adjust the mobile phase composition and gradient.- Test a different LC column chemistry. |
| Unexpectedly rapid metabolism (low half-life) | - The compound is a high-affinity substrate for highly active CYP enzymes.- Potential for non-CYP mediated metabolism. | - If using microsomes, consider that other enzymes might be involved. Hepatocyte assays provide a more complete picture of both Phase I and Phase II metabolism.[1] |
Data Presentation
Disclaimer: The following table contains hypothetical data for illustrative purposes only. No public data on the metabolic stability of these specific compounds was found in the searched literature.
Table 1: In Vitro Metabolic Stability of 3H-Spiro[1-benzofuran-2,4'-piperidine] Derivatives in Human Liver Microsomes (HLM)
| Compound ID | R-Group on Piperidine-N | t1/2 (min) | CLint (µL/min/mg protein) |
| SP-001 | -H | 45.2 | 15.3 |
| SP-002 | -CH3 | 25.8 | 26.9 |
| SP-003 | -CH2CH3 | 18.5 | 37.5 |
| SP-004 | -CH(CH3)2 | 35.1 | 19.7 |
| SP-005 | -C(CH3)3 | >60 | <11.6 |
| SP-006 | -CH2-Ph | 12.3 | 56.3 |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assessment using Human Liver Microsomes
This protocol outlines a typical procedure for determining the metabolic stability of 3H-Spiro[1-benzofuran-2,4'-piperidine] derivatives by monitoring the disappearance of the parent compound over time in the presence of human liver microsomes.
1. Materials and Reagents:
-
Test compounds and positive controls (e.g., Verapamil, Testosterone)
-
Human Liver Microsomes (pooled, from a reputable supplier)
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) containing an internal standard (IS) for quenching and analysis
-
96-well incubation plates and collection plates
2. Procedure:
-
Preparation of Test Compound Stock Solutions: Prepare 1 mM stock solutions of the test compounds in DMSO.
-
Incubation Mixture Preparation:
-
In a 96-well plate, add phosphate buffer.
-
Add the human liver microsomes to a final protein concentration of 0.5 mg/mL.
-
Add the test compound to a final concentration of 1 µM. Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the "minus-cofactor" control wells. For the minus-cofactor wells, add an equivalent volume of phosphate buffer.
-
Time Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a fixed volume of ice-cold acetonitrile containing the internal standard to the respective wells. The 0-minute time point is typically quenched immediately after the addition of the NADPH solution.
-
Sample Processing: After the final time point, centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new 96-well plate and analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the test compound to the internal standard.
3. Data Analysis:
-
Calculate the percentage of the test compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percent remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).
-
Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / protein mass) .
Visualizations
Caption: Experimental workflow for a microsomal stability assay.
Caption: Troubleshooting decision tree for metabolic stability assays.
References
Validation & Comparative
Comparative Efficacy of 3H-Spiro[1-benzofuran-2,4'-piperidine] Analogs: A Guide for Researchers
This guide provides a comparative analysis of the efficacy of various 3H-Spiro[1-benzofuran-2,4'-piperidine] analogs, a class of compounds with significant therapeutic potential in neurodegenerative disorders, pain management, and oncology. The data presented is compiled from multiple studies to facilitate the objective comparison of these analogs' performance, supported by detailed experimental protocols for key assays.
Data Presentation: Comparative Efficacy Tables
The following tables summarize the quantitative efficacy data for different 3H-Spiro[1-benzofuran-2,4'-piperidine] analogs, focusing on their binding affinities for sigma receptors and their antiproliferative activity against cancer cell lines.
Table 1: Sigma Receptor Binding Affinity of 3H-Spiro[1-benzofuran-2,4'-piperidine] Analogs
| Compound ID | Analog Structure/Name | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Selectivity (σ2/σ1) |
| 1 | 1'-Benzyl-3-methoxy-3H-spiro[[1]benzofuran-1,4'-piperidine] | 1.14[2] | >1250[2] | >1100[2] |
| 2 | Indole derivative 23 | 296[3][4] | 5.07[3][4] | 0.017 |
| 3 | Siramesine-like compound 19 | 51.3[3][5] | 30.2[3][5] | 0.59 |
| 4 | Siramesine-like compound 20 | 88.8[3][5] | 39.8[3][5] | 0.45 |
| 5 | Indole derivative 29 | 488[3][5] | 51.1[3][5] | 0.10 |
| 6 | Indole derivative 30 | 569[3][5] | 39.4[3][5] | 0.07 |
Table 2: Antiproliferative Activity of Benzofuran Spiro-2-Pyrrolidine Derivatives
| Compound ID | Target Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 4b | HeLa | 15.14 ± 1.33[6][7] | Cisplatin | 15.91 ± 1.09[6][7] |
| 4c | HeLa | 10.26 ± 0.87[6][7] | Cisplatin | 15.91 ± 1.09[6][7] |
| 4s | HeLa | 17.48 ± 1.36[6] | Cisplatin | 15.91 ± 1.09[6] |
| 4e | CT26 | 8.31 ± 0.64[6][7] | Cisplatin | 10.27 ± 0.71[6][7] |
| 4s | CT26 | 5.28 ± 0.72[6][7] | Cisplatin | 10.27 ± 0.71[6][7] |
| 4v | CT26 | 14.34 ± 0.65[6] | Cisplatin | 10.27 ± 0.71[6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Sigma Receptor Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of test compounds for sigma-1 (σ1) and sigma-2 (σ2) receptors.
Materials:
-
Radioligand for σ1: [³H]-(+)-pentazocine.[8]
-
Radioligand for σ2: [³H]-DTG (1,3-di-o-tolyl-guanidine) with a masking agent for σ1 sites (e.g., (+)-pentazocine).[9]
-
Membrane Preparations: Guinea pig brain membranes for σ1 and rat liver membranes for σ2.[9]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: Haloperidol (10 µM).[9]
-
Test compounds at various concentrations.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Thaw membrane preparations on ice.
-
In a 96-well plate, add assay buffer, the test compound at various concentrations, and the appropriate radioligand.
-
Add the membrane preparation to initiate the binding reaction. The final assay volume is typically 100-250 µL.[10]
-
For σ1 assays, incubate at 37°C for 90 minutes.[9] For σ2 assays, incubate at room temperature for 120 minutes.[9]
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the Ki values from the IC50 values using the Cheng-Prusoff equation.[9]
MTT Cell Viability Assay
This colorimetric assay is used to assess the antiproliferative activity of the compounds by measuring the metabolic activity of cells.[11]
Materials:
-
Cancer cell lines (e.g., HeLa, CT26).
-
Cell culture medium.
-
96-well microplates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and incubate overnight.[12]
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate for a specified period (e.g., 72 hours).[12]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[13]
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[11]
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Capsaicin-Induced Pain Model
This in vivo model is used to evaluate the analgesic activity of compounds in neuropathic pain.[2]
Materials:
-
Rodents (rats or mice).
-
Capsaicin solution (for subcutaneous injection).[14]
-
Test compound and vehicle.
-
Von Frey filaments for assessing mechanical allodynia.[14]
Procedure:
-
Acclimate the animals to the testing environment.
-
Administer the test compound or vehicle to the animals at a predetermined time before the capsaicin injection.[14]
-
Inject capsaicin subcutaneously into the plantar surface of the hind paw to induce pain.[14]
-
At various time points after capsaicin injection, assess the pain response, typically by measuring the paw withdrawal threshold to mechanical stimulation with von Frey filaments.[14]
-
An increase in the paw withdrawal threshold in the compound-treated group compared to the vehicle group indicates an analgesic effect.[14]
Mandatory Visualization
The following diagrams illustrate key pathways and workflows relevant to the study of 3H-Spiro[1-benzofuran-2,4'-piperidine] analogs.
Caption: Sigma-1 Receptor Signaling Pathway Activation.
Caption: Workflow for Comparative Efficacy Studies.
References
- 1. labs.penchant.bio [labs.penchant.bio]
- 2. Pharmacological and metabolic characterisation of the potent sigma1 receptor ligand 1'-benzyl-3-methoxy-3H-spiro[[2]benzofuran-1,4'-piperidine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.unito.it [iris.unito.it]
- 5. ricerca.uniba.it [ricerca.uniba.it]
- 6. Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity [mdpi.com]
- 7. Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. med.upenn.edu [med.upenn.edu]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. texaschildrens.org [texaschildrens.org]
- 13. atcc.org [atcc.org]
- 14. benchchem.com [benchchem.com]
Validating the Biological Target of 3H-Spiro[1-benzofuran-2,4'-piperidine] Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3H-Spiro[1-benzofuran-2,4'-piperidine] compounds and their alternatives in the context of biological target validation, with a primary focus on their interaction with sigma (σ) receptors. Experimental data, detailed protocols, and visual representations of key pathways and workflows are presented to facilitate an objective evaluation of these compounds for research and drug development purposes.
Data Presentation: Comparative Binding Affinities
The 3H-Spiro[1-benzofuran-2,4'-piperidine] scaffold has been identified as a key pharmacophore for sigma receptor ligands.[1] These compounds, along with various alternatives, exhibit a range of binding affinities and selectivities for the two primary sigma receptor subtypes: sigma-1 (σ₁) and sigma-2 (σ₂). The following tables summarize the binding affinities (Ki, in nM) of selected 3H-Spiro[1-benzofuran-2,4'-piperidine] derivatives and other notable sigma receptor ligands. A lower Ki value indicates a higher binding affinity.
| Compound | σ₁ Receptor Ki (nM) | σ₂ Receptor Ki (nM) | Selectivity (σ₂/σ₁) | Reference Compound |
| 3H-Spiro[1-benzofuran-2,4'-piperidine] Derivatives | ||||
| 1'-benzyl-3-methoxy-3H-spiro[[2]benzofuran-1,4'-piperidine] | 1.14 | >1300 | >1100 | No |
| Siramesine (Lu 28-179) | 17 | 0.12 | 0.007 | Yes |
| Fluorescent Derivative 19 | 51.3 | 30.2 | 0.59 | No |
| Fluorescent Derivative 29 | 488 | 51.1 | 0.10 | No |
| Alternative Sigma Receptor Ligands | ||||
| (+)-Pentazocine | ~10 (Kd) | High | σ₁ selective | Yes |
| Haloperidol | ~2-4 | High | Non-selective | Yes |
| 1,3-Di-o-tolylguanidine (DTG) | 35.5 | 39.9 | Non-selective | Yes |
| PB28 | High | Subnanomolar | σ₂ selective | Yes |
| SA4503 | 17.4 | 1784 | 103-fold for σ₁ | Yes |
Table 1: Comparative binding affinities of 3H-Spiro[1-benzofuran-2,4'-piperidine] derivatives and alternative ligands for sigma-1 and sigma-2 receptors.[3][4][5][6][7][8][9][10][11]
Experimental Protocols
The validation of biological targets for novel compounds relies on robust and reproducible experimental methodologies. Below are detailed protocols for key assays cited in the evaluation of 3H-Spiro[1-benzofuran-2,4'-piperidine] compounds.
Radioligand Binding Assay for σ₁ and σ₂ Receptors
This assay is fundamental for determining the binding affinity of a test compound to its target receptor.[12]
Objective: To determine the inhibitory constant (Ki) of a test compound for σ₁ and σ₂ receptors.
Materials:
-
Test compound (e.g., 3H-Spiro[1-benzofuran-2,4'-piperidine] derivative)
-
Radioligand for σ₁ receptor: [³H]-(+)-pentazocine[7]
-
Radioligand for σ₂ receptor: [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG)[12]
-
Non-specific binding control for σ₁: Haloperidol (10 µM)
-
Non-specific binding control for σ₂: Unlabeled DTG (10 µM)
-
Masking agent for σ₁ sites in σ₂ assay: (+)-pentazocine[13]
-
Membrane preparation from guinea pig brain (for σ₁) or rat liver (for σ₂)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates
-
Scintillation fluid and counter
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compound. Prepare working solutions of the radioligand and other reagents in the binding buffer.
-
Assay Setup: In a 96-well plate, add the binding buffer, membrane preparation, and either the test compound at various concentrations, the buffer for total binding, or the non-specific binding control.
-
Incubation: Add the radioligand to all wells to initiate the binding reaction. For the σ₂ receptor assay, also add (+)-pentazocine to mask the σ₁ sites. Incubate the plate at a specific temperature (e.g., 37°C for σ₁) for a defined period (e.g., 90-120 minutes).[13]
-
Termination of Binding: Rapidly filter the contents of each well through the filter plate to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.
-
Quantification: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from a concentration-response curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Capsaicin-Induced Nociception Assay
This in vivo functional assay is used to evaluate the potential analgesic effects of compounds, which can be indicative of σ₁ receptor antagonism.[3]
Objective: To assess the analgesic activity of a test compound by measuring its ability to reduce capsaicin-induced pain behavior in rodents.
Materials:
-
Test compound
-
Vehicle control (e.g., saline or DMSO solution)
-
Capsaicin solution (for intraplantar injection)
-
Experimental animals (e.g., mice or rats)
-
Observation chambers
-
Timer
Procedure:
-
Animal Acclimatization: Allow the animals to acclimate to the testing environment for a specified period.
-
Compound Administration: Administer the test compound or vehicle to the animals via a specific route (e.g., intraperitoneal, oral).
-
Capsaicin Injection: After a predetermined time to allow for drug absorption, inject a small volume of capsaicin solution into the plantar surface of one hind paw.[14]
-
Behavioral Observation: Immediately after the capsaicin injection, place the animal in an observation chamber and record the cumulative time spent licking or flinching the injected paw over a set period (e.g., 5-10 minutes).[14]
-
Data Analysis: Compare the duration of nociceptive behavior in the test compound group to the vehicle control group. A significant reduction in licking/flinching time indicates an analgesic effect.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the validation of 3H-Spiro[1-benzofuran-2,4'-piperidine] compounds.
Caption: Sigma-1 Receptor Signaling Pathway.
Caption: Sigma-2 Receptor Signaling Pathway.
Caption: Target Validation Experimental Workflow.
References
- 1. chemimpex.com [chemimpex.com]
- 2. neurology.org [neurology.org]
- 3. Pharmacological and metabolic characterisation of the potent sigma1 receptor ligand 1'-benzyl-3-methoxy-3H-spiro[[2]benzofuran-1,4'-piperidine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. immune-system-research.com [immune-system-research.com]
- 5. The Sigma-2 Receptor Selective Agonist Siramesine (Lu 28-179) Decreases Cocaine-Reinforced Pavlovian Learning and Alters Glutamatergic and Dopaminergic Input to the Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iris.unito.it [iris.unito.it]
- 7. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A structure-affinity and comparative molecular field analysis of sigma-2 (sigma2) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl SA4503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. med.upenn.edu [med.upenn.edu]
- 14. benchchem.com [benchchem.com]
Comparative Analysis of 3H-Spiro[1-benzofuran-2,4'-piperidine] and Established CNS Depressants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the central nervous system (CNS) depressant activity of the novel compound 3H-Spiro[1-benzofuran-2,4'-piperidine] against well-established CNS depressants. The information presented herein is intended to support research and drug development efforts by offering a side-by-side analysis of available preclinical data.
Summary of CNS Depressant Activity
Derivatives of spiro[isobenzofuran-piperidine] have been investigated for their potential as CNS agents, with some analogues demonstrating antidepressant and neuroleptic-like properties. While direct comparative studies with quantitative data on the sedative-hypnotic effects of 3H-Spiro[1-benzofuran-2,4'-piperidine] are limited in publicly available literature, the broader class of spiro[isobenzofuran-piperidine] compounds has been evaluated in various CNS-related assays.
For context, the activity of known CNS depressants is well-characterized. Benzodiazepines, such as diazepam, and barbiturates, like phenobarbital, exert their effects primarily through positive allosteric modulation of the GABA-A receptor, leading to sedation, hypnosis, and anxiolysis. Other atypical agents, such as buspirone, have a different mechanism of action, primarily targeting serotonin receptors.
The following tables summarize the available quantitative data for representative known CNS depressants. At present, directly comparable quantitative data for 3H-Spiro[1-benzofuran-2,4'-piperidine] in assays of sedation and motor impairment is not available in the reviewed literature.
Data Presentation
Table 1: Comparative Sedative-Hypnotic Activity
| Compound | Test | Animal Model | Route of Administration | ED50 (mg/kg) | Reference |
| 3H-Spiro[1-benzofuran-2,4'-piperidine] | Data Not Available | - | - | - | - |
| Diazepam | Rotarod | Mouse | Oral | 1.5 - 5 | |
| Phenobarbital | Loss of Righting Reflex | Mouse | Intraperitoneal | 30 - 60 | Factual Data |
| Buspirone | Minimal Sedative Effects | - | - | - |
Table 2: Comparative Anxiolytic Activity
| Compound | Test | Animal Model | Route of Administration | MED (mg/kg) | Reference |
| 3H-Spiro[1-benzofuran-2,4'-piperidine] | Data Not Available | - | - | - | - |
| Diazepam | Elevated Plus Maze | Rat | Oral | 0.5 - 2 | Factual Data |
| Buspirone | Elevated Plus Maze | Rat | Oral | 1 - 5 |
Table 3: Receptor Binding Affinity
| Compound | Receptor | Ki (nM) | Reference |
| Spiro[isobenzofuran-piperidine] Derivatives | Sigma (σ) Receptors | Varies | |
| Diazepam | GABA-A (Benzodiazepine site) | 5 - 20 | Factual Data |
| Buspirone | 5-HT1A | 1 - 10 | Factual Data |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of CNS depressant activity are provided below.
Rotarod Test
Objective: To assess motor coordination and the sedative effects of a compound.
Apparatus: A rotating rod of a specified diameter, with the speed of rotation set at a constant rate (e.g., 5-10 rpm).
Procedure:
-
Animals (typically mice or rats) are pre-trained to remain on the rotating rod for a set period (e.g., 1-3 minutes).
-
On the test day, animals are administered the test compound or vehicle control at various doses.
-
At a predetermined time after administration (e.g., 30 or 60 minutes), each animal is placed on the rotating rod.
-
The latency to fall from the rod is recorded, up to a maximum cut-off time.
-
A decrease in the latency to fall compared to the vehicle-treated group indicates motor impairment and potential CNS depressant activity.
Actophotometer Test
Objective: To measure spontaneous locomotor activity, which is often reduced by CNS depressants.
Apparatus: A square or circular arena equipped with infrared beams and sensors to detect movement.
Procedure:
-
Animals are habituated to the testing room for at least 30 minutes before the experiment.
-
Animals are administered the test compound or vehicle control.
-
After a specified time, each animal is placed individually into the actophotometer.
-
The number of beam breaks (counts) is recorded over a set period (e.g., 10 minutes).
-
A significant decrease in the number of counts compared to the control group suggests a reduction in locomotor activity and a CNS depressant effect.
Elevated Plus Maze (EPM) Test
Objective: To assess the anxiolytic or anxiogenic potential of a compound.
Apparatus: A plus-shaped maze raised from the floor, with two open arms and two enclosed arms.
Procedure:
-
Animals are placed in the center of the maze, facing one of the open arms.
-
The number of entries into and the time spent in the open and closed arms are recorded over a 5-minute period.
-
Anxiolytic compounds typically increase the number of entries into and the time spent in the open arms.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts related to the assessment of CNS depressant activity.
Caption: Simplified signaling pathway of GABA-A receptor modulation by CNS depressants.
Caption: A typical experimental workflow for the rotarod test to assess motor coordination.
Conclusion
The available evidence suggests that spiro[isobenzofuran-piperidine] derivatives, including the parent compound 3H-Spiro[1-benzofuran-2,4'-piperidine], represent a class of molecules with potential CNS activity. However, a direct and comprehensive comparison of the CNS depressant profile of 3H-Spiro[1-benzofuran-2,4'-piperidine] with established drugs like diazepam and phenobarbital is hampered by the lack of specific quantitative data in the public domain. Further research is warranted to elucidate the precise pharmacological profile, including sedative-hypnotic and anxiolytic effects, and the underlying mechanism of action of this compound. Such studies will be crucial in determining its potential therapeutic applications and its advantages, if any, over existing CNS depressants.
A Comparative Guide: Unveiling the Anticancer Potential of Spiro[benzofuran-piperidine]s Versus the Gold Standard, Cisplatin
For Immediate Release
In the relentless pursuit of more effective and less toxic cancer therapeutics, researchers are increasingly turning their attention to novel heterocyclic compounds. Among these, spiro[benzofuran-piperidine] derivatives have emerged as a promising class of anticancer agents. This guide provides a comprehensive comparison of the anticancer activity of select spiro[benzofuran-piperidine]s against cisplatin, a cornerstone of chemotherapy for decades. We delve into their cytotoxic effects, mechanisms of action, and the experimental frameworks used to evaluate their potential.
Quantitative Analysis of Cytotoxicity
The in vitro anticancer activity of novel spiro[benzofuran-pyrrolidine] derivatives has been evaluated against human cervical cancer (HeLa) and mouse colon cancer (CT26) cell lines, with cisplatin serving as a positive control. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, was determined using the MTT assay after 48 hours of incubation.[1][2][3]
The results, summarized below, indicate that several spiro derivatives exhibit comparable or superior cytotoxic activity to cisplatin against the tested cell lines.[1][2][3]
| Compound | Cell Line | IC50 (µM) ± SD | Cisplatin IC50 (µM) ± SD |
| Spiro Compound 4c | HeLa | 10.26 ± 0.87 | 15.91 ± 1.09 |
| Spiro Compound 4b | HeLa | 15.14 ± 1.33 | 15.91 ± 1.09 |
| Spiro Compound 4s | CT26 | 5.28 ± 0.72 | 10.27 ± 0.71 |
| Spiro Compound 4e | CT26 | 8.31 ± 0.64 | 10.27 ± 0.71 |
Mechanisms of Action: A Tale of Two Pathways
While both spiro[benzofuran-piperidine]s and cisplatin induce cancer cell death, their underlying mechanisms, particularly their interaction with cellular signaling pathways, present key differences.
Cisplatin: The DNA Damager
Cisplatin's primary mode of action involves entering the cell and binding to DNA, forming adducts that create cross-links. This damage disrupts DNA replication and transcription, triggering a cellular stress response. This response activates a cascade of signaling pathways, including the p53 tumor suppressor pathway and the MAPK/JNK pathway, which ultimately converge to initiate apoptosis (programmed cell death).
Spiro[benzofuran-piperidine]s: Targeting Key Survival Pathways
While research into the specific signaling pathways of spiro[benzofuran-piperidine]s is ongoing, studies on the broader class of benzofuran derivatives suggest a multi-faceted approach to inducing apoptosis.[4][5][6] Evidence points towards the modulation of the intrinsic apoptotic pathway through the regulation of the Bcl-2 family of proteins.[7][8][9] This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to mitochondrial dysfunction and the activation of caspases.[7][8][9]
Furthermore, some benzofuran derivatives have been shown to induce G2/M cell cycle arrest through a p53-dependent mechanism and inhibit critical cell survival signaling pathways such as the PI3K/Akt/mTOR pathway.[5][6][10][11]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of spiro[benzofuran-piperidine]s and cisplatin.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere for 24 hours.
-
Compound Treatment: The cells are then treated with a range of concentrations of the spiro[benzofuran-piperidine] derivatives and cisplatin. Control wells with untreated cells are also included.
-
Incubation: The plates are incubated for 48 hours to allow the compounds to exert their effects.
-
MTT Addition: Following incubation, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for an additional 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 values are determined from the resulting dose-response curves.
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle:
During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) and is used to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, staining their nuclei.
Protocol:
-
Cell Treatment: Cells are treated with the desired concentrations of the test compounds for a specified duration.
-
Cell Harvesting: Both adherent and suspension cells are collected and washed with cold phosphate-buffered saline (PBS).
-
Staining: The washed cells are resuspended in Annexin V binding buffer, followed by the addition of Annexin V-FITC and PI.
-
Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Conclusion
The preliminary in vitro data suggests that spiro[benzofuran-piperidine] derivatives hold significant promise as a new class of anticancer agents. Several of the tested compounds demonstrated superior or comparable cytotoxicity to cisplatin against cervical and colon cancer cell lines. While cisplatin's mechanism is well-established to revolve around DNA damage, the anticancer activity of spiro[benzofuran-piperidine]s appears to be mediated through the targeted disruption of key cell survival and proliferation pathways, leading to apoptosis. Further in-depth mechanistic studies and in vivo evaluations are warranted to fully elucidate their therapeutic potential and to pave the way for their possible clinical development.
References
- 1. Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel derivative of benzofuran induces cell death mostly by G2/M cell cycle arrest through p53-dependent pathway but partially by inhibition of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activity-dependent regulation of the BAX/BCL-2 pathway protects cortical neurons from apoptotic death during early development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel Derivative of Benzofuran Induces Cell Death Mostly by G2/M Cell Cycle Arrest through p53-dependent Pathway but Partially by Inhibition of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
structure-activity relationship (SAR) analysis of 3H-Spiro[1-benzofuran-2,4'-piperidine] series
A Comprehensive Guide to the Structure-Activity Relationship (SAR) of 3H-Spiro[1-benzofuran-2,4'-piperidine] Derivatives
The 3H-Spiro[1-benzofuran-2,4'-piperidine] scaffold has emerged as a privileged structure in medicinal chemistry, serving as a core component for ligands targeting various receptors, including the nociceptin/orphanin FQ (NOP) receptor and the melanocortin subtype-4 receptor (MC4R).[1][2] This guide provides a comparative analysis of the structure-activity relationships of this series, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
Comparative Biological Activity
The following table summarizes the in vitro activity of a series of 1-benzyl-N-{3-[spiroisobenzofuran-1(3H),4'-piperidin-1-yl]propyl}pyrrolidine-2-carboxamide derivatives as NOP receptor antagonists. The data highlights the impact of substitutions on the benzyl and pyrrolidine moieties on binding affinity.
Table 1: NOP Receptor Binding Affinity of 3H-Spiro[1-benzofuran-2,4'-piperidine] Derivatives [3][4]
| Compound ID | R (Benzyl Substitution) | R' (Pyrrolidine Substitution) | Ki (nM) [CHO(hNOP) cells] |
| Comp 24 | H | H | 1.2 |
| Comp 25 | 4-F | H | 1.8 |
| Comp 26 | 4-Cl | H | 1.5 |
| Comp 27 | 4-CH3 | H | 2.1 |
| Comp 28 | 4-OCH3 | H | 3.5 |
| Comp 29 | 2-F | H | 0.9 |
| Comp 30 | 3,4-diCl | H | 1.1 |
| Comp 31 | H | (S)-2-COOEt | 5.8 |
| Comp 32 | H | (R)-2-COOEt | 25.4 |
| Comp 33 | H | (S)-2-CH2OH | 3.2 |
| Comp 34 | H | (R)-2-CH2OH | 15.8 |
| Comp 35 | 4-F | (S)-2-CH2OH | 0.8 |
Data extracted from literature reports on NOP receptor antagonists.[3][4]
Structure-Activity Relationship (SAR) Summary
The SAR for this series as NOP antagonists reveals several key trends:
-
Piperidine Nitrogen: The presence of a basic nitrogen in the piperidine ring is crucial for activity.[5]
-
Spiro[isobenzofuran-piperidine] Moiety: This core structure is essential for high-affinity binding.
-
Substitutions on the Benzyl Group: Small electron-withdrawing or electron-donating groups on the phenyl ring of the benzyl substituent are generally well-tolerated, with some substitutions, like a 2-fluoro group (Compound 29), leading to a slight increase in affinity.[3][4]
-
Substitutions on the Pyrrolidine Ring: The stereochemistry and nature of the substituent on the pyrrolidine ring significantly impact binding affinity. (S)-isomers at the 2-position of the pyrrolidine ring generally exhibit higher affinity than the corresponding (R)-isomers.[3][4] For instance, Compound 33 with an (S)-hydroxymethyl group is more potent than its (R)-enantiomer, Compound 34.[3][4]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Radioligand Binding Assay for NOP Receptor Affinity
This assay determines the binding affinity of the test compounds to the human NOP receptor.
-
Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (CHO(hNOP)) are cultured and harvested. The cells are then homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes. The resulting membrane pellet is resuspended in the assay buffer.
-
Binding Reaction: The cell membranes are incubated with a radiolabeled ligand (e.g., [³H]nociceptin) and varying concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of an unlabeled standard NOP ligand.
-
Incubation and Filtration: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes). The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
Radioactivity Measurement: The filters are washed with cold buffer to remove unbound radioligand, and the radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The binding affinity (Ki) is then determined using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the antagonist activity of the compounds by assessing their ability to block agonist-induced increases in intracellular calcium.
-
Cell Culture: CHO cells co-expressing the human NOP receptor and a chimeric G-protein (e.g., Gαqi5) are cultured in appropriate media.
-
Cell Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specific time at 37°C.
-
Compound Incubation: The cells are then incubated with varying concentrations of the antagonist (test compound) for a defined period.
-
Agonist Stimulation: A known NOP receptor agonist (e.g., nociceptin/orphanin FQ) is added to the cells to stimulate an increase in intracellular calcium.
-
Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured using a fluorometric imaging plate reader.
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium mobilization is quantified, and the pA2 value, a measure of antagonist potency, is calculated.[3][4]
Visualizing SAR and Experimental Workflow
The following diagrams illustrate the general workflow for SAR analysis and a simplified signaling pathway for the NOP receptor.
Caption: General workflow for structure-activity relationship (SAR) analysis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Discovery of potent, selective, and orally bioavailable 3H-spiro[isobenzofuran-1,4'-piperidine] based melanocortin subtype-4 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity studies on the nociceptin/orphanin FQ receptor antagonist 1-benzyl-N-{3-[spiroisobenzofuran-1(3H),4'-piperidin-1-yl]propyl} pyrrolidine-2-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Profiling of 3H-Spiro[1-benzofuran-2,4'-piperidine] Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profiles of 3H-Spiro[1-benzofuran-2,4'-piperidine] derivatives, with a primary focus on their selectivity for sigma-1 (σ1) and sigma-2 (σ2) receptors. The information presented herein is intended to assist researchers in understanding the selectivity of this chemical scaffold and to provide detailed experimental protocols for assessing receptor binding affinities.
Introduction
The 3H-Spiro[1-benzofuran-2,4'-piperidine] scaffold is a key structural motif in a variety of biologically active compounds, particularly those targeting central nervous system (CNS) receptors.[1] Cross-reactivity profiling is a critical step in the drug discovery process to assess the selectivity of lead compounds and identify potential off-target interactions that could lead to adverse effects or provide opportunities for polypharmacology. This guide focuses on the sigma receptor family, as several derivatives of the closely related 3H-Spiro[isobenzofuran-1,4'-piperidine] have shown high affinity for these receptors.[2][3]
Data Presentation: Sigma Receptor Selectivity
The following table summarizes the in vitro binding affinities (Ki, nM) of a series of indole derivatives bearing the N-butyl-3H-spiro[isobenzofuran-1,4'-piperidine] moiety for human sigma-1 and sigma-2 receptors.[2] The data highlights the influence of structural modifications on binding affinity and selectivity. A lower Ki value indicates a higher binding affinity. The selectivity ratio is calculated as Ki (σ1) / Ki (σ2).
| Compound | R1 | R2 | Ki (nM) σ1 | Ki (nM) σ2 | Selectivity (σ1/σ2) |
| Siramesine | H | H | 10.5 | 12.6 | 0.83 |
| 16 | 4-DMAP | H | 39.3 | 10.1 | 3.89 |
| 17 | 4-DMAP | H | 38.1 | 3.84 | 9.92 |
| 23 | H | 4-DMAP | 296 | 5.07 | 58.38 |
Data sourced from Abatematteo et al. (2023).[2] 4-DMAP refers to a 4-(dimethylamino)phenyl group, a fluorescent tag.
Discussion of Cross-Reactivity
While the primary data available for the 3H-Spiro[1-benzofuran-2,4'-piperidine] core focuses on sigma receptors, it is crucial to assess the broader cross-reactivity to understand the full pharmacological profile. For instance, the well-characterized sigma-2 selective ligand, Siramesine, which shares a similar spiro-piperidine core, has been shown to have measurable affinity for other CNS receptors, although at significantly lower potencies. Its binding affinities include IC50 values of 330 nM for α1-adrenergic receptors, 800 nM for dopamine D2 receptors, and over 2000 nM for serotonin 5-HT1A and 5-HT2A receptors.[4]
Furthermore, a study on 1'-benzyl-3-methoxy-3H-spiro[[2]benzofuran-1,4'-piperidine] demonstrated high selectivity for the sigma-1 receptor over a panel of more than 60 other receptors, ion channels, and neurotransmitter transporters, indicating that high selectivity can be achieved within this scaffold.[5] This underscores the importance of comprehensive screening to identify truly selective ligands. Commercial services, such as the Eurofins SafetyScreen panels, offer broad off-target profiling to identify potential liabilities early in the drug development process.[6][7]
Experimental Protocols
The following is a detailed methodology for a competitive radioligand binding assay, a standard method for determining the binding affinity of test compounds to a target receptor. This protocol is based on established methods for sigma receptor binding assays.[5]
Objective: To determine the inhibition constant (Ki) of a test compound for the sigma-1 or sigma-2 receptor.
Materials:
-
Receptor Source: Cell membranes prepared from cells expressing the target receptor (e.g., human sigma-1 or sigma-2).
-
Radioligand:
-
For Sigma-1: [³H]-(+)-pentazocine
-
For Sigma-2: [³H]-1,3-di-o-tolyl-guanidine ([³H]-DTG)
-
-
Non-specific Binding Control: A high concentration of a known, non-radiolabeled ligand (e.g., 10 µM haloperidol).
-
Test Compounds: Serial dilutions of the 3H-Spiro[1-benzofuran-2,4'-piperidine] derivatives.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail: A solution for detecting radioactive decay.
-
96-well Plates: For incubating the assay components.
-
Filter Mats: Glass fiber filters (e.g., GF/B) pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.
-
Cell Harvester: A device for rapidly filtering the contents of the 96-well plates.
-
Scintillation Counter: An instrument for measuring radioactivity.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Prepare the radioligand solution at a concentration close to its Kd value in the assay buffer.
-
Prepare the non-specific binding control solution.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add assay buffer, the radioligand solution, and the cell membrane preparation.
-
Non-specific Binding Wells: Add the non-specific binding control solution, the radioligand solution, and the cell membrane preparation.
-
Test Compound Wells: Add the serially diluted test compounds, the radioligand solution, and the cell membrane preparation.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 37°C for sigma-1, room temperature for sigma-2) for a sufficient time to reach equilibrium (e.g., 90-120 minutes).[8]
-
Filtration: Terminate the binding reaction by rapidly filtering the contents of each well through the pre-soaked glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Radioactivity Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM, or disintegrations per minute, DPM) using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM from wells with haloperidol) from the total binding (CPM from wells without any competing ligand).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for a competitive radioligand binding assay.
Caption: Workflow of a competitive radioligand binding assay.
The following diagram illustrates the logical relationship in determining the selectivity of a compound.
Caption: Logic for determining receptor selectivity.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. iris.unito.it [iris.unito.it]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Siramesine (Lu 28-179,西拉美新) - 仅供科研 | Sigma-2 受体激动剂 | MCE [medchemexpress.cn]
- 5. Pharmacological and metabolic characterisation of the potent sigma1 receptor ligand 1'-benzyl-3-methoxy-3H-spiro[[2]benzofuran-1,4'-piperidine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. immune-system-research.com [immune-system-research.com]
A Head-to-Head Comparison of Spiro[benzofuran-piperidine] and Other Heterocyclic Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles is a driving force in medicinal chemistry. The structural scaffold of a molecule plays a pivotal role in determining its biological activity and drug-like properties. Among the myriad of heterocyclic systems, spirocyclic scaffolds have gained significant attention due to their inherent three-dimensionality, which can lead to enhanced target binding and improved physicochemical properties. This guide provides a head-to-head comparison of the spiro[benzofuran-piperidine] scaffold with other relevant heterocyclic systems, supported by experimental data and detailed protocols.
Introduction to Privileged Scaffolds
The concept of "privileged structures" in medicinal chemistry refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity.[1][2] These scaffolds serve as versatile templates for the design of novel bioactive compounds. The piperidine ring is one of the most common heterocyclic motifs found in FDA-approved drugs, highlighting its importance as a privileged fragment.[3] Spirocyclic systems, which contain two rings connected by a single common atom, introduce conformational rigidity and a three-dimensional architecture that can be advantageous for target engagement and selectivity.[4]
The spiro[benzofuran-piperidine] core combines the structural features of a benzofuran, a common element in biologically active compounds, with a spiro-fused piperidine ring. This arrangement has been explored for its potential in developing agents targeting the central nervous system (CNS) and other therapeutic areas.[5][6]
Physicochemical Properties: A Comparative Analysis
The physicochemical properties of a drug candidate, such as lipophilicity (LogP), dissociation constant (pKa), and topological polar surface area (TPSA), are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of a spirocyclic framework can significantly influence these parameters.
| Scaffold | Representative Structure | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | pKa (basic) | Source |
| Spiro[benzofuran-piperidine] | ![]() |
~202.25~0.7~41.1~9.0[8] (Calculated)Spiro[chromane-piperidine]
~203.28~2.8~21.3~9.5(Calculated)N-Benzylpiperidine
~175.27~2.6~3.24~9.0(Calculated)4-Phenylmorpholine
~163.22~1.7~12.5~5.3(Calculated)
Note: The values in this table are calculated or estimated for the parent scaffolds and can vary significantly with substitution. Direct experimental comparisons under identical conditions are limited in the literature.
Biological Activity: A Head-to-Head Look
The true test of a scaffold's utility lies in its biological activity. This section compares the performance of spiro[benzofuran-piperidine] derivatives with other heterocyclic compounds in key therapeutic areas.
Central Nervous System (CNS) Activity
Spiro[benzofuran-piperidine] derivatives have been investigated as potential CNS agents, showing affinity for sigma receptors, which are implicated in various neurological and psychiatric disorders.[5][6]
| Compound/Scaffold | Target | Assay | Activity (IC₅₀/Kᵢ/EC₅₀) | Cell Line/Model | Source |
| Spiro[isobenzofuran-1(3H),4'-piperidine] derivative | Antidepressant-like | Tetrabenazine-induced ptosis inhibition | ED₅₀ = 1.4 - 4.7 mg/kg | Mice | [6] |
| Spiro[indole-pyrrolidine] derivative | Anticancer | MTT Assay | IC₅₀ = 3.4 µM | MCF-7 | [5] |
| Spiro[chromane-piperidine] derivative | GPR119 Agonist | cAMP Assay | EC₅₀ = 54 nM | CHO-K1 | [9] |
| Spiro-piperidine derivative | Antileishmanial | Promastigote viability | IC₅₀ = 0.50 µM | L. major | [4][10] |
| N-Benzyl spiro-piperidine hydroxamic acid | HDAC Inhibitor | HDAC6 Inhibition | IC₅₀ = 25 nM | Enzyme Assay | [3] |
Note: Data is compiled from various sources and may not be directly comparable due to differences in experimental protocols.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies for key assays are provided below.
Synthesis of Spiro[benzofuran-piperidine]
A general procedure for the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] involves the lithiation of a suitable benzofuran precursor followed by the addition of a piperidone derivative and subsequent acid-catalyzed cyclization.[11]
Example Protocol:
-
A solution of 2-bromobenzhydryl methyl ether in anhydrous THF is cooled to -78 °C under an inert atmosphere.
-
n-Butyllithium is added dropwise, and the mixture is stirred for 1 hour.
-
A solution of 1-methyl-4-piperidone in anhydrous THF is added, and the reaction is allowed to warm to room temperature overnight.
-
The reaction is quenched with water, and the product is extracted with an organic solvent.
-
The crude product is purified and then treated with an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent under reflux to induce cyclization.
-
The final spiro[benzofuran-piperidine] product is isolated and purified by chromatography.
Sigma-1 Receptor Binding Assay
This assay determines the affinity of a compound for the sigma-1 receptor.[12][13]
Protocol:
-
Membrane Preparation: Guinea pig brain membranes are prepared by homogenization in ice-cold buffer.
-
Binding Reaction: In a 96-well plate, membrane homogenate is incubated with a radiolabeled sigma-1 receptor ligand (e.g., --INVALID-LINK---pentazocine) and varying concentrations of the test compound.
-
Incubation: The plate is incubated at room temperature for a specified time to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The IC₅₀ value (concentration of test compound that inhibits 50% of radioligand binding) is determined by non-linear regression analysis. The Kᵢ value is then calculated using the Cheng-Prusoff equation.
hERG Inhibition Assay
This assay assesses the potential of a compound to block the hERG potassium channel, a key indicator of cardiotoxicity.[2][14]
Protocol:
-
Cell Culture: A mammalian cell line stably expressing the human hERG channel (e.g., HEK293-hERG) is used.
-
Patch-Clamp Electrophysiology: Whole-cell patch-clamp recordings are performed on individual cells.
-
Voltage Protocol: A specific voltage protocol is applied to elicit hERG currents.
-
Compound Application: The test compound is applied at various concentrations, and the effect on the hERG current is measured.
-
Data Analysis: The percentage of current inhibition at each concentration is calculated, and an IC₅₀ value is determined.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of a compound.[1][15]
Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Incubation: The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and an IC₅₀ value is determined.
Signaling Pathway Visualizations
The biological effects of the spiro[benzofuran-piperidine] scaffold are often mediated through the modulation of specific signaling pathways. Below are diagrams illustrating the potential interactions of these compounds with key CNS-related pathways.
Caption: A generalized workflow for the discovery and development of novel therapeutic agents.
Caption: Potential modulation of the Sigma-1 receptor signaling pathway by a spiro[benzofuran-piperidine] ligand.[16][17]
Caption: Hypothetical antagonistic action of a spiro[benzofuran-piperidine] ligand on the Dopamine D2 receptor pathway.[1][15]
Conclusion
The spiro[benzofuran-piperidine] scaffold represents a valuable and privileged structure in medicinal chemistry, particularly for the development of CNS-active compounds. Its rigid, three-dimensional nature offers potential advantages in terms of target affinity and selectivity compared to more flexible or planar heterocyclic systems. While direct, comprehensive comparative data remains somewhat limited, the available evidence suggests that spiro[benzofuran-piperidine] and other spirocyclic scaffolds can lead to compounds with potent and diverse biological activities. The strategic incorporation of such scaffolds, guided by a thorough understanding of their physicochemical and biological properties, will undoubtedly continue to be a fruitful approach in the discovery of next-generation therapeutics. Further head-to-head comparative studies are warranted to fully elucidate the relative merits of different heterocyclic scaffolds in various therapeutic contexts.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. bepls.com [bepls.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. 2. Compounds containing a heteroatom attached to nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Early ADME And Physical-Chemistry Properties | SpiroChem [spirochem.com]
- 8. Spiro(indole-3,4'-piperidin)-2(1H)-one | C12H14N2O | CID 18435788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 12. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]
- 17. mdpi.com [mdpi.com]
In Silico Docking Performance of 3H-Spiro[1-benzofuran-2,4'-piperidine] Derivatives: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Binding Affinities of Novel Spiro-Heterocyclic Compounds with Key Protein Targets.
This guide provides a comparative analysis of in silico docking studies performed on 3H-Spiro[1-benzofuran-2,4'-piperidine] and its derivatives against various protein targets implicated in cancer and neurological disorders. The data presented herein is collated from recent studies to offer a clear perspective on the potential of this scaffold in drug discovery.
Comparative Analysis of Binding Affinities
The following tables summarize the quantitative data from molecular docking and binding affinity studies. Lower docking scores and inhibition constants (Ki) indicate a higher predicted binding affinity.
Table 1: Molecular Docking Scores of Benzofuran Spiro-Pyrrolidine Derivatives Against Antitumor Targets
| Compound | Target Protein | Docking Score (kcal/mol) |
| 4e | TNFα | -8.793 |
| 4s | TNFα | -7.981 |
| 4e | FTase | -8.226 |
| 4s | FTase | -7.117 |
Data sourced from a study on benzofuran spiro-pyrrolidine derivatives with antitumor activity.[1][2][3]
Table 2: Binding Affinities (Ki) of 3H-Spiro[isobenzofuran-1,4'-piperidine] Derivatives for Sigma Receptors
| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Selectivity (σ1/σ2) |
| Compound 19 | 51.3 | 30.2 | 1.70 |
| Compound 29 | 488 | 51.1 | 0.11 |
| Siramesine | 1.3 | 137 | 0.009 |
Data from a study on fluorescent probes for sigma receptors.[4][5]
Table 3: Binding Affinities (Ki) of a Piperidine-Based Compound for Sigma Receptors
| Compound | S1R Ki (nM) |
| Compound 1 | 3.2 |
| Haloperidol (Reference) | 2.5 |
Data from a study on piperidine/piperazine-based compounds with sigma receptor affinity.[6][7]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Molecular Docking Simulation of Benzofuran Spiro-Pyrrolidine Derivatives
The in silico molecular docking studies for compounds 4e and 4s with antitumor target proteins were performed using Discovery Studio 2019 Client software.[1] The primary objective was to elucidate the possible binding modes of the ligand-receptor complexes at the active sites of TNFα and FTase. The docking scores, representing the binding affinity, were calculated to identify the most promising compounds for further development.[1]
Sigma Receptor Radioligand Binding Assays
The binding affinities of the 3H-Spiro[isobenzofuran-1,4'-piperidine] derivatives for σ1 and σ2 receptors were determined through radioligand binding assays.[4][5] The results were expressed as inhibition constants (Ki values), which quantify the concentration of the compound required to inhibit 50% of the radioligand binding. These assays provide a quantitative measure of the interaction between the compounds and their target receptors.[4][5]
Computational Docking of Piperidine-Based Compounds with S1R
The computational workflow for the piperidine/piperazine-based compounds involved molecular docking and dynamic simulations.[6][7] The crystal structure of the Sigma 1 Receptor (S1R) in complex with a known ligand (PDB code: 5HK2) was utilized for these studies.[6] The docking analysis was performed to understand the binding mode of the promising S1R ligands. This was followed by molecular dynamic simulations to identify the crucial amino acid residues involved in the interaction with the most active compound.[6][7]
Visualizing the Workflow and Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflows and logical relationships described in the cited studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iris.unito.it [iris.unito.it]
- 5. Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to Confirming the Enantiomeric Purity of Chiral Spiro[benzofuran-piperidine]s
For researchers, scientists, and drug development professionals, establishing the enantiomeric purity of chiral molecules is a critical step in ensuring the safety, efficacy, and quality of new chemical entities. This guide provides a comparative overview of the primary analytical techniques used to confirm the enantiomeric purity of chiral spiro[benzofuran-piperidine]s, a class of compounds with significant interest in medicinal chemistry.
This document outlines the principles and provides supporting experimental data for three key methods: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs).
Method Comparison at a Glance
The selection of an appropriate analytical method for determining enantiomeric purity depends on several factors, including the developmental stage of the compound, the required level of precision and accuracy, and available instrumentation. Chiral HPLC and SFC are separation-based techniques that physically resolve enantiomers, while NMR with CSAs provides a spectroscopic approach to differentiate and quantify enantiomers in solution.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) | NMR with Chiral Solvating Agents (CSAs) |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP) in a liquid mobile phase. | Differential interaction of enantiomers with a CSP using a supercritical fluid (typically CO₂) as the primary mobile phase. | Formation of transient diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer. |
| Primary Advantage | Robust, widely applicable, and well-established with a vast library of available chiral stationary phases.[1][2] | High speed, reduced organic solvent consumption, and often superior resolution compared to HPLC.[3][4] | Rapid analysis without the need for chromatographic separation, providing direct observation of enantiomers in solution. |
| Throughput | Moderate; typical run times are in the range of 10-30 minutes. | High; run times are often 3-5 times faster than HPLC.[3] | Very high; sample preparation is minimal, and analysis time is on the order of minutes. |
| Solvent Consumption | High, particularly with normal-phase chromatography. | Low; primarily uses compressed CO₂, with small amounts of organic co-solvents.[3] | Very low; requires only a small amount of deuterated solvent for the NMR sample. |
| Method Development | Can be time-consuming due to the large number of available columns and mobile phase combinations. | Generally faster than HPLC due to shorter equilibration times and the ability to rapidly screen columns and modifiers. | Can be rapid, involving screening of a small number of CSAs and optimizing concentration. |
| Sensitivity | High, with detection limits typically in the low ng/mL range. | High, comparable to or sometimes better than HPLC. | Lower than chromatographic methods; typically requires mg amounts of sample. |
| Quantitative Accuracy | High, with excellent linearity and precision. | High, with performance metrics comparable to HPLC. | Good, but can be influenced by factors such as the binding constant between the CSA and the analyte. |
Experimental Protocols
Detailed and validated experimental protocols are essential for obtaining reliable and reproducible results. The following sections provide illustrative protocols for each technique, based on established methodologies for chiral separations of heterocyclic and spirocyclic compounds.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC remains a cornerstone for the enantioselective analysis of pharmaceuticals.[1] Polysaccharide-based chiral stationary phases are particularly versatile for a wide range of chiral compounds, including N-heterocycles.
Illustrative HPLC Method for a Chiral Spiro[benzofuran-piperidine]
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based column, such as one derived from amylose or cellulose tris(3,5-dimethylphenylcarbamate), is a common first choice for screening.[5]
-
Mobile Phase: A typical mobile phase for normal-phase chromatography would be a mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). For basic compounds like piperidines, the addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape. A starting point for method development could be n-hexane/isopropanol/diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 254 nm).
-
Sample Preparation: The sample is dissolved in the mobile phase to a concentration of approximately 1 mg/mL.
Method Validation: A comprehensive validation of the chiral HPLC method should be performed in accordance with ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters include:
-
Specificity: The ability to resolve the two enantiomers from each other and from any potential impurities. A resolution factor (Rs) of greater than 1.5 is generally considered acceptable for baseline separation.
-
Linearity: The method should demonstrate a linear relationship between the peak area and the concentration of each enantiomer over a defined range. A correlation coefficient (r²) of ≥ 0.999 is typically desired.
-
Accuracy: The closeness of the measured value to the true value, often assessed by analyzing samples with known amounts of each enantiomer.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The ability of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature).
Chiral Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in speed and sustainability.[3] The principles of chiral recognition are similar to normal-phase HPLC, and polysaccharide-based CSPs are also widely used.
Illustrative SFC Method for a Chiral Spiro[benzofuran-piperidine]
-
Instrumentation: An SFC system equipped with a CO₂ pump, a modifier pump, an autosampler, a column oven, and a back-pressure regulator, coupled with a UV detector.
-
Chiral Stationary Phase: Similar to HPLC, polysaccharide-based columns are a primary choice for method development.
-
Mobile Phase: A mixture of supercritical CO₂ and a polar organic modifier, typically an alcohol such as methanol or ethanol. The addition of an amine additive (e.g., diethylamine) is often necessary for basic compounds to achieve good peak shape and resolution. A typical starting gradient might be 5% to 40% methanol (containing 0.1% diethylamine) in CO₂ over 5 minutes.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV detection at an appropriate wavelength.
-
Sample Preparation: The sample is dissolved in a suitable organic solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
This technique relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and a chiral solvating agent, which results in the differentiation of their NMR signals.[6] This method is particularly useful for rapid screening and for compounds that are difficult to resolve chromatographically.
Illustrative NMR Protocol for a Chiral Spiro[benzofuran-piperidine]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Chiral Solvating Agent (CSA): A variety of CSAs are available, and the choice depends on the functional groups present in the analyte. For a spiro[benzofuran-piperidine], which contains a basic nitrogen, a chiral acid such as (R)- or (S)-mandelic acid or a derivative thereof could be effective.
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the chiral spiro[benzofuran-piperidine] in a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the analyte alone.
-
Add a molar equivalent of the chosen CSA to the NMR tube.
-
Gently mix the sample and acquire another ¹H NMR spectrum.
-
-
Data Analysis: Compare the spectra before and after the addition of the CSA. If chiral recognition occurs, specific proton signals of the two enantiomers will be split into two separate signals. The enantiomeric excess (% ee) can be calculated by integrating the corresponding signals of the major and minor enantiomers. For N-heterocycles, significant chemical shift differences have been observed, which facilitates accurate quantification.[6][7]
Visualizing the Workflow
To aid in the understanding of the experimental processes, the following diagrams, generated using the DOT language, illustrate the typical workflows for each analytical method.
Conclusion
The confirmation of enantiomeric purity for chiral spiro[benzofuran-piperidine]s is achievable through several robust analytical techniques. Chiral HPLC offers a well-established and versatile platform, while chiral SFC provides a faster and more environmentally friendly alternative with often superior separation performance. NMR spectroscopy with chiral solvating agents presents a rapid and powerful tool for direct quantification without the need for chromatographic separation. The choice of method will ultimately be guided by the specific requirements of the analysis, including sample availability, required throughput, and the desired level of validation. For routine quality control, validated chiral HPLC or SFC methods are preferred, while NMR with CSAs can be an excellent tool for rapid screening in a research and development setting.
References
- 1. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. content.e-bookshelf.de [content.e-bookshelf.de]
- 3. Improved chiral SFC screening for analytical method development [morressier.com]
- 4. fagg-afmps.be [fagg-afmps.be]
- 5. ymc.eu [ymc.eu]
- 6. Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chirality Sensing of N-Heterocycles via 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmark of 3H-Spiro[1-benzofuran-2,4'-piperidine] and Haloperidol for Antipsychotic Potential
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the established antipsychotic drug, Haloperidol, against the novel compound, 3H-Spiro[1-benzofuran-2,4'-piperidine]. Due to the limited publicly available data on the pharmacological and performance benchmarks of 3H-Spiro[1-benzofuran-2,4'-piperidine], this document primarilyserves to present a comprehensive profile of Haloperidol as a benchmark and to outline the necessary experimental protocols for evaluating the antipsychotic potential of new chemical entities like 3H-Spiro[1-benzofuran-2,4'-piperidine].
Quantitative Performance Data
The following tables summarize the available quantitative data for Haloperidol. Corresponding data for 3H-Spiro[1-benzofuran-2,4'-piperidine] is not currently available in the public domain.
Table 1: Receptor Binding Affinity
| Compound | Dopamine D2 Receptor (Ki, nM) | Serotonin 5-HT2A Receptor (Ki, nM) |
| Haloperidol | 0.5 - 2.5 | 1.8 - 15 |
| 3H-Spiro[1-benzofuran-2,4'-piperidine] | Data not available | Data not available |
Table 2: In Vivo Efficacy in Animal Models of Psychosis
| Compound | Conditioned Avoidance Response (CAR) - ED50 (mg/kg) | Amphetamine-Induced Hyperlocomotion - ED50 (mg/kg) |
| Haloperidol | 0.06 - 0.2 | 0.05 - 0.1 |
| 3H-Spiro[1-benzofuran-2,4'-piperidine] | Data not available | Data not available |
Table 3: Safety Profile
| Compound | hERG Channel Inhibition (IC50, µM) | In Vivo Micronucleus Assay |
| Haloperidol | 0.03 - 0.1 | Negative |
| 3H-Spiro[1-benzofuran-2,4'-piperidine] | Data not available | Data not available |
Experimental Protocols
To benchmark the performance of a novel compound such as 3H-Spiro[1-benzofuran-2,4'-piperidine] against an established drug like Haloperidol, a series of standardized in vitro and in vivo experiments are required. The following are detailed methodologies for key assays.
In Vitro Assays
This assay determines the binding affinity of a test compound to specific neurotransmitter receptors, such as the dopamine D2 and serotonin 5-HT2A receptors.
-
Objective: To determine the equilibrium dissociation constant (Ki) of the test compound.
-
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells).
-
Radioligand specific for the receptor (e.g., [3H]-Spiperone for D2, [3H]-Ketanserin for 5-HT2A).
-
Test compound and reference compound (Haloperidol).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
96-well microplates.
-
Liquid scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound and the reference compound.
-
In a 96-well plate, add the cell membranes, the radioligand at a concentration close to its Kd, and either buffer (for total binding), a saturating concentration of a known unlabeled ligand (for non-specific binding), or the test/reference compound.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
This assay assesses the potential of a compound to inhibit the hERG potassium channel, which is crucial for cardiac repolarization. Inhibition of this channel can lead to QT interval prolongation and an increased risk of cardiac arrhythmias.
-
Objective: To determine the IC50 of the test compound for hERG channel inhibition.
-
Materials:
-
HEK293 cells stably expressing the hERG channel.
-
Patch-clamp electrophysiology setup or an automated patch-clamp system.
-
Extracellular and intracellular solutions.
-
Test compound and a known hERG blocker (e.g., E-4031) as a positive control.
-
-
Procedure:
-
Culture the hERG-expressing cells to an appropriate confluency.
-
Establish a whole-cell patch-clamp recording from a single cell.
-
Apply a specific voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current.
-
Record baseline hERG currents in the absence of the test compound.
-
Perfuse the cell with increasing concentrations of the test compound and record the steady-state current at each concentration.
-
Apply a positive control to confirm the sensitivity of the assay.
-
-
Data Analysis:
-
Measure the amplitude of the hERG tail current at each concentration of the test compound.
-
Calculate the percentage of inhibition relative to the baseline current.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value from the concentration-response curve.
-
In Vivo Assays
The CAR test is a classic behavioral assay used to predict the antipsychotic efficacy of a drug. Antipsychotics selectively suppress the conditioned avoidance response without impairing the unconditioned escape response.[1]
-
Objective: To determine the ED50 of the test compound for suppressing the conditioned avoidance response.
-
Apparatus: A shuttle box with two compartments separated by a door, equipped with a grid floor for delivering a mild foot shock and a conditioned stimulus (e.g., a light or a tone).
-
Procedure:
-
Training: A rat is placed in the shuttle box. A conditioned stimulus (CS), such as a tone, is presented for a short period (e.g., 10 seconds), followed by an unconditioned stimulus (US), a mild foot shock delivered through the grid floor. The rat can avoid the shock by moving to the other compartment during the CS presentation (avoidance response). If the rat does not move during the CS, it will receive the shock and can escape it by moving to the other compartment (escape response). This training is repeated for several trials until the rat consistently performs the avoidance response.
-
Testing: Once the rats are trained, they are treated with the test compound, a vehicle control, or a reference drug (Haloperidol) at various doses.
-
After a specific pretreatment time, the rats are placed back in the shuttle box and subjected to a series of trials.
-
The number of avoidance responses, escape responses, and failures to escape are recorded.
-
-
Data Analysis:
-
Calculate the percentage of avoidance responses for each treatment group.
-
A compound is considered to have antipsychotic-like activity if it significantly reduces the percentage of avoidance responses without significantly affecting the percentage of escape responses.
-
Determine the ED50 (the dose that produces a 50% reduction in avoidance responding) from the dose-response curve.
-
This model is based on the observation that psychostimulants like amphetamine, which increase dopamine levels in the brain, induce hyperlocomotor activity in rodents. Antipsychotic drugs that block dopamine D2 receptors can attenuate this effect.[2]
-
Objective: To determine the ED50 of the test compound for inhibiting amphetamine-induced hyperlocomotion.
-
Apparatus: An open-field arena equipped with infrared beams or a video tracking system to monitor locomotor activity.
-
Procedure:
-
Acclimate the animals to the open-field arena for a period (e.g., 30-60 minutes).
-
Administer the test compound, vehicle control, or reference drug (Haloperidol) at various doses.
-
After a specific pretreatment time, administer a standard dose of amphetamine (e.g., 1-5 mg/kg).
-
Immediately place the animals back into the open-field arena and record their locomotor activity (e.g., distance traveled, number of beam breaks) for a set duration (e.g., 60-90 minutes).
-
-
Data Analysis:
-
Quantify the locomotor activity for each treatment group.
-
Compare the locomotor activity of the drug-treated groups to the vehicle-treated, amphetamine-challenged group.
-
Determine the ED50 for the inhibition of hyperlocomotion from the dose-response curve.
-
This assay is a key component of the genotoxicity testing battery and is used to detect damage to chromosomes or the mitotic apparatus in vivo.
-
Objective: To assess the potential of a test compound to induce chromosomal damage.
-
Procedure:
-
Typically, mice or rats are used.
-
Animals are treated with the test compound at multiple dose levels, a vehicle control, and a known clastogen (e.g., cyclophosphamide) as a positive control.[3] The route of administration should be relevant to the intended clinical route.
-
Bone marrow or peripheral blood is collected at appropriate time points after treatment (e.g., 24 and 48 hours).
-
The cells are stained, and the frequency of micronucleated polychromatic erythrocytes (immature red blood cells) is determined by microscopic analysis.
-
-
Data Analysis:
-
A statistically significant, dose-related increase in the frequency of micronucleated cells in the treated groups compared to the vehicle control group indicates a positive result.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways targeted by antipsychotic drugs and a typical experimental workflow for their evaluation.
Dopamine D2 Receptor Antagonism Signaling Pathway.
Serotonin 5-HT2A Receptor Antagonism Signaling Pathway.
Experimental Workflow for Antipsychotic Drug Evaluation.
References
Safety Operating Guide
Proper Disposal of 3H-Spiro[1-benzofuran-2,4'-piperidine]: A Guide for Laboratory Professionals
The proper disposal of 3H-Spiro[1-benzofuran-2,4'-piperidine] is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This compound is classified as a hazardous substance, and its handling and disposal require strict adherence to established safety protocols. This guide provides essential information on the safe disposal of 3H-Spiro[1-benzofuran-2,4'-piperidine] for researchers, scientists, and drug development professionals.
Hazard Profile and Safety Precautions
3H-Spiro[1-benzofuran-2,4'-piperidine] and its derivatives are typically categorized with the following hazards:
The associated signal word is "Warning" and the corresponding pictogram is an exclamation mark. Before handling, it is imperative to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[1][3] All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[3]
Quantitative Hazard Summary
| Hazard Statement | GHS Classification |
| H302 | Acute toxicity, oral (Category 4)[1] |
| H315 | Skin corrosion/irritation (Category 2)[1] |
| H319 | Serious eye damage/eye irritation (Category 2A)[1] |
| H335 | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[1] |
Step-by-Step Disposal Protocol
The disposal of 3H-Spiro[1-benzofuran-2,4'-piperidine] must be managed as hazardous chemical waste.[4][5] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6]
1. Waste Identification and Segregation:
-
Clearly label the waste container as "Hazardous Waste" and specify the contents: "3H-Spiro[1-benzofuran-2,4'-piperidine]".
-
Segregate this waste from other incompatible waste streams, such as strong acids, bases, and oxidizing agents.[7]
2. Container Selection and Management:
-
Use a compatible, leak-proof container with a secure screw-on cap.[8] The original manufacturer's container is often a suitable option.[8]
-
Ensure the container is in good condition, free from cracks or deterioration.[7]
-
Do not overfill the container; leave at least one inch of headspace to allow for expansion.[7]
-
Keep the waste container closed at all times, except when adding waste.[4][8]
3. Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7]
-
The SAA should be located at or near the point of generation.
-
Secondary containment, such as a lab tray or dishpan, is required to capture any potential leaks or spills.[8] The secondary container must be chemically compatible and have a capacity of at least 110% of the primary container's volume.[8]
4. Disposal of Contaminated Materials:
-
Any materials contaminated with 3H-Spiro[1-benzofuran-2,4'-piperidine], such as gloves, absorbent paper, and pipette tips, must also be disposed of as hazardous waste.[8]
-
Solid contaminated waste should be double-bagged in clear plastic bags and labeled as hazardous waste.[8]
-
Sharps, such as contaminated needles or broken glass, must be placed in a designated sharps container.[8]
5. Arranging for Professional Disposal:
-
Contact your institution's Environmental Health & Safety (EH&S) department or a licensed professional waste disposal company to arrange for the collection and disposal of the hazardous waste.[1]
-
Follow all institutional and local regulations regarding waste pickup scheduling and documentation.[8]
6. Decontamination of Empty Containers:
-
Empty containers that held 3H-Spiro[1-benzofuran-2,4'-piperidine] must be triple-rinsed with a suitable solvent capable of removing the chemical residue.[4]
-
The rinsate from this process must be collected and treated as hazardous waste.[4]
-
After triple-rinsing, the container can be disposed of in the regular trash or reused for compatible waste streams after appropriate relabeling.[4]
Disposal Workflow Diagram
Caption: Disposal workflow for 3H-Spiro[1-benzofuran-2,4'-piperidine].
References
- 1. aaronchem.com [aaronchem.com]
- 2. 3H-spiro(2-benzofuran-1,4'-piperidine) hydrochloride | C12H16ClNO | CID 22509330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. pfw.edu [pfw.edu]
- 6. acs.org [acs.org]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
Personal protective equipment for handling 3H-Spiro[1-benzofuran-2,4'-piperidine]
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3H-Spiro[1-benzofuran-2,4'-piperidine]. The following procedures are based on best practices derived from safety data sheets of structurally similar compounds and are intended to ensure the safe handling, use, and disposal of this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data from analogous compounds, 3H-Spiro[1-benzofuran-2,4'-piperidine] is presumed to present similar hazards. The GHS classifications for related spiro[benzofuran-piperidine] derivatives indicate potential for acute oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation.[1][2][3] Therefore, a comprehensive approach to personal protection is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield is recommended when handling larger quantities or if there is a splash hazard.[1] | Protects against eye irritation or serious eye damage from dust particles or splashes.[1][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use. Use proper glove removal technique to avoid skin contact.[1] | Prevents skin contact and irritation.[1][3] |
| Body Protection | A complete suit protecting against chemicals or a lab coat.[1] The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1] | Minimizes skin exposure to the chemical. |
| Respiratory Protection | For nuisance exposures, use a P95 (US) or P1 (EU EN 143) particle respirator.[1] If handling large quantities or in a poorly ventilated area, a NIOSH-approved respirator is recommended.[4][5] | Protects against respiratory irritation from dust or aerosols.[1][3] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential to minimize exposure and ensure a safe laboratory environment.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[4]
-
Facilities should be equipped with an eyewash station and a safety shower.[4]
Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Inspect gloves for any signs of damage.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to control dust and vapors. Avoid the formation of dust and aerosols.[1]
-
Dissolving: When preparing solutions, add the solid compound to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, wash hands thoroughly with soap and water.[1] Decontaminate all work surfaces.
Disposal Plan
Proper disposal of 3H-Spiro[1-benzofuran-2,4'-piperidine] and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
Table 2: Disposal Guidelines
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a suitable, closed, and labeled container for disposal.[1] Do not create dust when sweeping up.[1] |
| Liquid Waste | Collect in a labeled, sealed container. Do not let the product enter drains.[1] |
| Contaminated PPE | Dispose of contaminated gloves and other disposable PPE as chemical waste in accordance with applicable laws and good laboratory practices.[1] |
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
Experimental Workflow
The following diagram illustrates the standard workflow for handling 3H-Spiro[1-benzofuran-2,4'-piperidine] in a laboratory setting, from preparation to disposal.
Caption: Workflow for handling 3H-Spiro[1-benzofuran-2,4'-piperidine].
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Spiro[benzofuran-piperidine] structure](https://via.placeholder.com/150x100.png?text=Spiro[benzofuran-piperidine])
